Lrrk2/nuak1/tyk2-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H11F3N6 |
|---|---|
Molecular Weight |
392.3 g/mol |
IUPAC Name |
5-(2,6-difluorophenyl)-9-fluoro-8-pyridazin-4-yl-1,4-dihydropyrazolo[4,3-d][1,3]benzodiazepine |
InChI |
InChI=1S/C20H11F3N6/c21-13-2-1-3-14(22)18(13)20-27-16-7-11(10-4-5-24-25-8-10)15(23)6-12(16)19-17(28-20)9-26-29-19/h1-9H,(H,26,29)(H,27,28) |
InChI Key |
VMEVFMJJHNJSPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC3=C(C=C(C(=C3)C4=CN=NC=C4)F)C5=C(N2)C=NN5)F |
Origin of Product |
United States |
Foundational & Exploratory
Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1, also identified as compound 226, is a potent small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This multi-targeted inhibitor demonstrates significant potential in preclinical research, particularly in the fields of neurodegenerative and autoimmune diseases. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
Core Mechanism of Action
This compound functions as a multi-kinase inhibitor, demonstrating high potency against LRRK2 (both wild-type and the pathogenic G2019S mutant), NUAK1, and TYK2. The primary mechanism of action is the competitive inhibition of the ATP-binding site of these kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting their respective signaling cascades.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified using time-resolved fluorescence resonance energy transfer (TR-FRET) and homogeneous time-resolved fluorescence (HTRF) kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | IC50 (nM) |
| LRRK2 (Wild-Type) | < 10 |
| LRRK2 (G2019S Mutant) | < 10 |
| NUAK1 | < 10 |
| TYK2 | < 10 |
Signaling Pathways and Inhibition
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein implicated in a variety of cellular processes, and its dysfunction is strongly linked to Parkinson's disease. A key downstream signaling event of LRRK2 is the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular vesicular trafficking. The G2019S mutation, the most common LRRK2 mutation associated with Parkinson's disease, leads to increased kinase activity.
Inhibition of LRRK2 by this compound blocks the phosphorylation of Rab GTPases, such as Rab8 and Rab10. This prevents the downstream consequences of LRRK2 hyperactivation, including defects in ciliogenesis and lysosomal function.[1][2][3][4][5]
NUAK1 Signaling Pathway
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is a key regulator of cellular processes such as cell adhesion, migration, and senescence. NUAK1 is activated by the upstream kinase LKB1.[6][7] Downstream, NUAK1 phosphorylates several substrates, including Myosin Phosphatase Target Subunit 1 (MYPT1) and the tumor suppressor LATS1 (Large Tumor Suppressor Kinase 1).[6][7][8][9][10] Phosphorylation of MYPT1 by NUAK1 inhibits the activity of the associated protein phosphatase 1 (PP1), leading to increased phosphorylation of the myosin light chain and subsequent regulation of cell adhesion and motility.
By inhibiting NUAK1, this compound prevents the phosphorylation of MYPT1 and LATS1, thereby modulating cellular adhesion, migration, and cell cycle progression.
TYK2 Signaling Pathway
TYK2 is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in cytokine signaling pathways that are central to the immune response. Upon cytokine binding to their receptors, TYK2 is activated and subsequently phosphorylates Signal Transducer and Activator of Transcription (STAT) proteins.[11][12][13][14] Phosphorylated STATs then dimerize, translocate to the nucleus, and regulate the transcription of genes involved in inflammation and immunity.
This compound inhibits TYK2, thereby blocking the phosphorylation of STATs and attenuating the downstream inflammatory signaling cascade.[15] This mechanism of action underlies the potential therapeutic application of this inhibitor in autoimmune and inflammatory diseases.
Experimental Protocols
The following are generalized protocols for the kinase assays used to determine the inhibitory activity of this compound, based on standard methodologies for TR-FRET LanthaScreen and HTRF assays.
TR-FRET LanthaScreen Eu Kinase Binding Assay (for LRRK2 and NUAK1)
Objective: To measure the binding of the inhibitor to the target kinase.
Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase. A europium-labeled anti-tag antibody binds to the kinase. When the tracer is bound to the kinase, FRET occurs between the europium donor and the tracer's acceptor fluorophore. An inhibitor competes with the tracer for binding to the kinase, resulting in a decrease in the FRET signal.
Materials:
-
Recombinant LRRK2 or NUAK1 kinase
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Fluorescently labeled kinase tracer
-
Assay buffer
-
This compound (compound 226)
-
384-well microplates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. Further dilute the compound in the assay buffer to the desired final concentrations.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Kinase/Antibody Mixture: Prepare a mixture of the kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Solution: Prepare a solution of the fluorescent tracer in the assay buffer.
-
Reaction Assembly: Add the kinase/antibody mixture to the wells containing the inhibitor.
-
Initiation: Add the tracer solution to all wells to start the binding reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.
-
Detection: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HTRF Kinase Assay (for TYK2)
Objective: To measure the enzymatic activity of the kinase in the presence of the inhibitor.
Principle: This assay quantifies the phosphorylation of a biotinylated substrate by the kinase. A europium cryptate-labeled anti-phospho-specific antibody and a streptavidin-XL665 conjugate are used for detection. When the substrate is phosphorylated, the binding of the antibody and streptavidin-XL665 brings the europium donor and the XL665 acceptor into close proximity, resulting in a FRET signal.
Materials:
-
Recombinant TYK2 kinase
-
Biotinylated substrate peptide
-
ATP
-
HTRF Kinase Assay Buffer
-
HTRF Detection Reagents (Europium cryptate-labeled anti-phospho antibody and Streptavidin-XL665)
-
This compound (compound 226)
-
384-well microplates
-
Plate reader capable of HTRF measurements
Procedure:
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO and then in the kinase assay buffer.
-
Assay Plate Preparation: Add the diluted inhibitor or DMSO to the wells of a 384-well plate.
-
Kinase and Substrate Addition: Add the TYK2 kinase and the biotinylated substrate to the wells.
-
Reaction Initiation: Add ATP to all wells to start the phosphorylation reaction.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 30-60 minutes).
-
Reaction Termination and Detection: Add the HTRF detection reagents (a mixture of the anti-phospho antibody and streptavidin-XL665 in detection buffer containing EDTA to stop the reaction) to all wells.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow for the detection reagents to bind.
-
Detection: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and plot it against the inhibitor concentration to determine the IC50 value.
Conclusion
This compound is a potent, multi-targeted inhibitor of LRRK2, NUAK1, and TYK2. Its ability to simultaneously modulate these three distinct signaling pathways highlights its potential as a valuable research tool for investigating the complex biology of neurodegenerative and autoimmune diseases. The detailed mechanistic insights and experimental frameworks provided in this guide are intended to support further research and development efforts in leveraging the therapeutic potential of this and similar multi-kinase inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. LRRK2 phosphorylation status and kinase activity regulate (macro)autophagy in a Rab8a/Rab10-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Distinct profiles of LRRK2 activation and Rab GTPase phosphorylation in clinical samples from different PD cohorts | Parkinson's Disease [michaeljfox.org]
- 5. An Update on the Interplay between LRRK2, Rab GTPases and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase. | Sigma-Aldrich [merckmillipore.com]
- 11. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 12. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Jak/STAT Signaling Interactive Pathway: R&D Systems [rndsystems.com]
- 14. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Reactome | TYK2-dependent STAT1 and STAT3 phosphorylation [reactome.org]
Lrrk2/NUAK1/TYK2-IN-1 Signaling Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the signaling pathways modulated by the multi-kinase inhibitor, Lrrk2/NUAK1/TYK2-IN-1. This compound, also identified as compound 226, demonstrates potent inhibition of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3][4] Understanding the individual roles of these kinases and the consequences of their simultaneous inhibition is critical for developing targeted therapies for a range of diseases, including neurodegenerative disorders, cancer, and autoimmune conditions.
Target Kinase Overview
Leucine-rich repeat kinase 2 (LRRK2)
LRRK2 is a large, multi-domain protein implicated in a variety of cellular processes, including vesicular trafficking, autophagy, and mitochondrial function. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. The kinase activity of LRRK2 is thought to contribute to the pathology of the disease, making it a key therapeutic target.
NUAK family SNF1-like kinase 1 (NUAK1)
NUAK1, also known as AMPK-related kinase 5 (ARK5), is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is involved in cellular responses to stress, including nutrient deprivation and oxidative stress. Dysregulation of NUAK1 signaling has been implicated in cancer progression and cell survival.
Tyrosine kinase 2 (TYK2)
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling pathways, particularly those involving interferons and interleukins. TYK2 is a key mediator of immune and inflammatory responses, and its dysregulation is associated with autoimmune and inflammatory diseases.
This compound Inhibitor Profile
This compound is a potent inhibitor of all three kinases, with reported half-maximal inhibitory concentrations (IC50) in the low nanomolar range. This multi-targeted approach presents a unique opportunity to investigate the combined effects of inhibiting these distinct but potentially interconnected signaling pathways.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its target kinases.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| LRRK2 (Wild-Type) | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |
| LRRK2 (G2019S Mutant) | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |
| NUAK1 | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |
| TYK2 | This compound | < 10 | HTRF kinase assay | [5] |
Signaling Pathways
The following diagrams illustrate the core signaling pathways of LRRK2, NUAK1, and TYK2.
Figure 1: LRRK2 Signaling Pathway.
Figure 2: NUAK1 Signaling Pathway.
Figure 3: TYK2 Signaling Pathway.
Potential Pathway Crosstalk
The simultaneous inhibition of LRRK2, NUAK1, and TYK2 suggests the potential for complex biological effects arising from the interplay between their respective pathways. While direct interactions are not extensively documented, several points of potential crosstalk exist:
-
LRRK2 and Inflammation: LRRK2 has been implicated in inflammatory processes, and its activity can be modulated by inflammatory stimuli.[6] This suggests a potential link to the TYK2-mediated inflammatory signaling cascade.
-
AMPK/NUAK1 and Cellular Stress: The NUAK1 pathway is a key sensor of cellular stress. Both LRRK2-mediated neurodegeneration and TYK2-driven inflammation can induce cellular stress, potentially activating NUAK1 as a compensatory or parallel signaling event.
-
Shared Downstream Effectors: All three pathways can converge on fundamental cellular processes such as gene expression, cell survival, and metabolism. The combined inhibition of these kinases may therefore have synergistic or antagonistic effects on these downstream functions.
References
Lrrk2/nuak1/tyk2-IN-1: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lrrk2/nuak1/tyk2-IN-1 has emerged as a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This technical guide provides an in-depth overview of the target profile and selectivity of this compound. It includes a compilation of all available quantitative data, detailed experimental protocols for key assays, and visual representations of relevant signaling pathways and experimental workflows to support researchers and drug development professionals in their understanding and application of this inhibitor.
Target Profile and Selectivity
This compound, also identified as compound 226 in patent literature, demonstrates potent inhibitory activity against its three primary targets: LRRK2 (both wild-type and the common G2019S mutant), NUAK1, and TYK2. Publicly available data indicates that the IC50 values for all three kinases are below 10 nM. The inhibition of LRRK2 and NUAK1 was determined using a TR-FRET LanthaScreen™ Eu kinase binding assay, while the TYK2 inhibition was measured via an HTRF® kinase assay.
Primary Target Potency
The following table summarizes the reported potency of this compound against its primary kinase targets.
| Target | Assay Type | IC50 (nM) |
| LRRK2 (Wild-Type) | TR-FRET LanthaScreen™ Eu Kinase Binding | < 10 |
| LRRK2 (G2019S Mutant) | TR-FRET LanthaScreen™ Eu Kinase Binding | < 10 |
| NUAK1 | TR-FRET LanthaScreen™ Eu Kinase Binding | < 10 |
| TYK2 | HTRF® Kinase Assay | < 10 |
Kinase Selectivity Profile
A comprehensive, broad-panel kinase selectivity screen for this compound is not publicly available at the time of this writing. The patent literature (WO 2022/104206 A1) for this series of compounds focuses on the primary targets and does not include extensive kinome-wide screening data for this specific molecule. The assessment of off-target activities is crucial for the development of any kinase inhibitor as a therapeutic agent or a chemical probe. Researchers using this compound should consider performing comprehensive selectivity profiling to fully characterize its activity against a wider range of kinases.
Signaling Pathways
To understand the functional implications of inhibiting LRRK2, NUAK1, and TYK2, it is essential to consider their roles in cellular signaling.
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. A key downstream signaling event is the phosphorylation of a subset of Rab GTPases.
TYK2 Signaling Pathway (JAK/STAT)
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in cytokine signaling, particularly for type I interferons, IL-12, and IL-23. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.
NUAK1 Signaling Pathway
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of kinases. It is involved in cellular processes such as cell adhesion, proliferation, and survival. NUAK1 has been shown to be a component of the Hippo signaling pathway, which controls organ size and cell proliferation.
Experimental Protocols
The following sections provide detailed methodologies for the key in vitro kinase assays used to characterize this compound.
LRRK2 and NUAK1 Inhibition: LanthaScreen™ Eu Kinase Binding Assay
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of the inhibitor to the kinase of interest.
Experimental Workflow:
Materials:
-
Kinase: Recombinant LRRK2 or NUAK1
-
Antibody: Europium-labeled anti-tag antibody (specific to the tag on the recombinant kinase)
-
Tracer: Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor
-
Inhibitor: this compound
-
Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35
-
Plate: 384-well, low-volume microplate
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer containing a final concentration of DMSO that is consistent across all wells.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Europium-labeled antibody in the assay buffer at 2X the final desired concentration.
-
Tracer Solution: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in the assay buffer at 2X the final desired concentration.
-
Assay Assembly:
-
Add 5 µL of the serially diluted inhibitor to the wells of the 384-well plate.
-
Add 5 µL of the kinase/antibody mixture to each well.
-
Add 5 µL of the tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
TYK2 Inhibition: HTRF® Kinase Assay
This homogeneous time-resolved fluorescence (HTRF®) assay measures the phosphorylation of a substrate by the kinase.
Experimental Workflow:
Materials:
-
Kinase: Recombinant TYK2
-
Substrate: Biotinylated peptide substrate for TYK2
-
Inhibitor: this compound
-
ATP: Adenosine triphosphate
-
Detection Reagents:
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
XL665-conjugated streptavidin
-
-
Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.01% BSA)
-
Detection Buffer: HTRF® detection buffer containing EDTA to stop the reaction.
-
Plate: 384-well, low-volume microplate
Procedure:
-
Compound and Reagent Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Prepare solutions of TYK2 and the biotinylated substrate in the assay buffer.
-
-
Kinase Reaction:
-
To the wells of the microplate, add the TYK2 enzyme, the biotinylated substrate, and the serially diluted inhibitor.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the desired reaction time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding the HTRF® detection buffer containing EDTA.
-
Add the mixture of Europium cryptate-labeled anti-phospho-substrate antibody and XL665-conjugated streptavidin.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition: Read the plate on an HTRF® compatible plate reader, measuring the emission at 665 nm and 620 nm following excitation at approximately 320 nm.
-
Data Analysis: Calculate the HTRF® ratio [(665 nm / 620 nm) * 10,000]. Plot the HTRF® ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
This compound is a potent, multi-targeted kinase inhibitor with low nanomolar activity against LRRK2, NUAK1, and TYK2. While its high potency is well-documented, a comprehensive understanding of its kinome-wide selectivity remains an area for further investigation. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers utilizing this compound to probe the biology of these important kinases and for those in the early stages of drug discovery. It is recommended that users of this compound perform their own comprehensive characterization to ensure its suitability for their specific applications.
The Synergistic Potential of Triple LRRK2, NUAK1, and TYK2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The concurrent inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), NUAK Family SNF1-Like Kinase 1 (NUAK1), and Tyrosine Kinase 2 (TYK2) represents a novel and compelling therapeutic strategy at the intersection of neurodegeneration, inflammation, and cellular stress responses. While research into the combined effects of targeting these three kinases is in its nascent stages, the individual roles of each provide a strong rationale for exploring their synergistic potential. This technical guide synthesizes the current understanding of LRRK2, NUAK1, and TYK2 signaling, provides detailed experimental protocols for their study, and explores the theoretical underpinnings of their triple inhibition. A significant development in this area is the synthesis of a potent triple inhibitor, LRRK2/NUAK1/TYK2-IN-1, by Neuron23, demonstrating the feasibility and interest in this therapeutic approach.[1][2][3][4][5]
Core Kinase Profiles and Rationale for Triple Inhibition
-
LRRK2: A key genetic driver of Parkinson's disease, LRRK2 is implicated in a range of cellular processes including vesicular trafficking, autophagy, and lysosomal and mitochondrial function.[6][7] Pathogenic mutations in LRRK2 lead to increased kinase activity, making it a prime target for neuroprotective therapies.[8]
-
NUAK1: A member of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 is involved in cellular adhesion, senescence, and proliferation. Its dysregulation has been linked to cancer progression and fibrosis.
-
TYK2: As a member of the Janus kinase (JAK) family, TYK2 is a critical mediator of cytokine signaling pathways, particularly those involved in inflammation and immune responses.[6] It plays a role in the signaling of interleukins (IL-12, IL-23) and type I interferons.[6]
The rationale for triple inhibition lies in the potential for synergistic effects across neuroinflammatory and neurodegenerative processes. LRRK2 and TYK2 are both implicated in immune responses, with LRRK2 playing a role in microglia and neuroinflammation, and TYK2 being a central node in cytokine signaling.[6][7][9] NUAK1's involvement in cellular stress and proliferation could further complement the effects of LRRK2 and TYK2 inhibition, potentially mitigating cellular dysfunction and promoting neuronal survival.
Quantitative Data on Kinase Inhibition
While comprehensive data on the biological effects of this compound are not yet publicly available, the compound has been shown to be a potent inhibitor of all three kinases. The following table summarizes the available inhibitory activity data.
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type | Reference |
| This compound | LRRK2 (Wild-Type) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |
| LRRK2 (G2019S Mutant) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] | |
| NUAK1 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] | |
| TYK2 | < 10 | HTRF kinase assay | [1] |
Signaling Pathways
Understanding the individual signaling pathways of LRRK2, NUAK1, and TYK2 is crucial for predicting the consequences of their simultaneous inhibition.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein with both kinase and GTPase activity. It is implicated in the regulation of vesicle dynamics, autophagy, and lysosomal function. A key downstream pathway involves the phosphorylation of a subset of Rab GTPases, which are master regulators of intracellular membrane trafficking.
NUAK1 Signaling Pathway
NUAK1 is activated by the upstream kinase LKB1 and plays a role in regulating cell adhesion, migration, and senescence through its effects on the actin cytoskeleton and other downstream targets.
TYK2 Signaling Pathway
TYK2 is a key component of the JAK-STAT signaling pathway. Upon cytokine binding to their receptors, TYK2 is activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins, which then translocate to the nucleus to regulate gene expression.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the biological effects of LRRK2, NUAK1, and TYK2 inhibition.
LRRK2 Kinase Activity Assay
This protocol describes a common method for measuring LRRK2 kinase activity in vitro using a peptide substrate.
Materials:
-
Recombinant LRRK2 protein
-
LRRKtide (a synthetic peptide substrate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 2 mM DTT)
-
[γ-³²P]ATP
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing LRRK2 protein, LRRKtide, and kinase buffer.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
NUAK1 Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the effect of NUAK1 inhibition on the migratory capacity of cells.
Materials:
-
Cultured cells of interest
-
Cell culture plates
-
Pipette tips or a specialized scratch tool
-
Microscope with imaging capabilities
-
NUAK1 inhibitor
Procedure:
-
Plate cells in a culture dish and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash the cells to remove debris.
-
Add fresh media containing the NUAK1 inhibitor or vehicle control.
-
Image the scratch at time zero and at regular intervals thereafter (e.g., every 6-12 hours).
-
Measure the width of the scratch at each time point to quantify the rate of cell migration.
TYK2 Cellular Assay (STAT Phosphorylation)
This protocol measures the inhibition of TYK2-mediated STAT phosphorylation in response to cytokine stimulation.
Materials:
-
Immune cells (e.g., PBMCs, cell lines like NK-92)
-
Cytokine (e.g., IL-12, IFN-α)
-
TYK2 inhibitor
-
Lysis buffer
-
Antibodies against total STAT and phosphorylated STAT (p-STAT)
-
Western blotting or ELISA equipment
Procedure:
-
Pre-treat cells with the TYK2 inhibitor or vehicle control.
-
Stimulate the cells with the appropriate cytokine.
-
Lyse the cells to extract proteins.
-
Measure the levels of total STAT and p-STAT using Western blotting or ELISA.
-
Determine the ratio of p-STAT to total STAT to assess the effect of the inhibitor.
Hypothesized Biological Effects of LRRK2, NUAK1, and TYK2 Triple Inhibition
Based on the individual functions of these kinases, triple inhibition is hypothesized to have multifaceted effects:
-
Neuroinflammation: The combined inhibition of LRRK2 and TYK2 is expected to potently suppress neuroinflammatory processes. TYK2 inhibition would dampen the cytokine-mediated activation of immune cells, while LRRK2 inhibition would modulate microglial responses and potentially other inflammatory pathways within the central nervous system.
-
Neuronal Survival and Protection: By inhibiting the pathogenic kinase activity of LRRK2, the triple inhibitor could directly protect neurons from degeneration. The added inhibition of NUAK1 might contribute to this by reducing cellular stress and promoting a pro-survival cellular environment.
-
Autophagy and Protein Clearance: LRRK2 is a known regulator of autophagy. Inhibition of LRRK2 kinase activity has been shown to restore lysosomal function.[10][11] This could lead to enhanced clearance of misfolded proteins, a hallmark of many neurodegenerative diseases. The role of NUAK1 and TYK2 in this context is less clear but could offer additive benefits.
-
Peripheral Immune Modulation: TYK2 inhibition is a validated strategy for treating systemic autoimmune diseases. The triple inhibitor would likely have profound effects on peripheral immune responses, which could be beneficial in conditions with both central and peripheral inflammatory components.
Future Directions and Conclusion
The development of a potent LRRK2, NUAK1, and TYK2 triple inhibitor opens up exciting new avenues for therapeutic intervention in a range of complex diseases. The immediate next step is the thorough preclinical evaluation of compounds like this compound to understand their in vitro and in vivo biological effects, pharmacokinetic and pharmacodynamic properties, and safety profiles.
Key research questions to address include:
-
What are the synergistic, additive, or antagonistic effects of triple inhibition on key cellular pathways?
-
Does triple inhibition offer superior efficacy in animal models of neurodegenerative and inflammatory diseases compared to single- or dual-target inhibitors?
-
What is the safety profile of long-term triple inhibition, particularly concerning on-target effects in various tissues?
References
- 1. | BioWorld [bioworld.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. neuron23.com [neuron23.com]
- 7. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuron23.com [neuron23.com]
- 9. neuron23.com [neuron23.com]
- 10. Preclinical and clinical evaluation of the LRRK2 inhibitor DNL201 for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
Lrrk2/nuak1/tyk2-IN-1: A Multi-Targeted Kinase Inhibitor for Autoimmune Disease Research
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases, a class of chronic illnesses characterized by the immune system mistakenly attacking the body's own tissues, represent a significant and growing global health challenge. The intricate signaling pathways that govern immune cell activation and function are central to the pathogenesis of these disorders. Key players in these pathways include Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). The small molecule inhibitor, Lrrk2/nuak1/tyk2-IN-1, also known as compound 226, has emerged as a potent tool for investigating the roles of these kinases in autoimmunity. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, in vitro activity, and the experimental protocols relevant to its study in the context of autoimmune disease models.
Core Concepts: The Kinase Targets
LRRK2: While extensively studied for its role in Parkinson's disease, LRRK2 is also expressed in immune cells, including microglia, monocytes, and B cells. It is implicated in inflammatory responses, phagocytosis, and antigen presentation.
NUAK1: A member of the AMP-activated protein kinase (AMPK)-related kinase family, NUAK1 is involved in cellular stress responses, cell adhesion, and migration. Its role in the immune system is an active area of investigation.
TYK2: As a member of the Janus kinase (JAK) family, TYK2 is a critical component of the signaling pathways for several key cytokines implicated in autoimmunity, including type I interferons (IFNs), interleukin-12 (IL-12), and IL-23. These cytokines are central to the differentiation and function of T helper 1 (Th1) and Th17 cells, which are major drivers of autoimmune pathology.
This compound: In Vitro Potency
This compound is a potent, multi-targeted inhibitor of LRRK2, NUAK1, and TYK2. In vitro kinase assays have demonstrated its high affinity and inhibitory activity against these targets.
| Target Kinase | IC50 (nM) | Assay Type | Reference |
| LRRK2 (Wild-Type) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |
| LRRK2 (G2019S mutant) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |
| NUAK1 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [1] |
| TYK2 | < 10 | HTRF kinase assay | [1] |
Signaling Pathways and Mechanism of Action
This compound exerts its potential therapeutic effects by simultaneously blocking multiple inflammatory signaling pathways. The inhibition of TYK2 is particularly relevant for autoimmune diseases, as it can disrupt the signaling of key pro-inflammatory cytokines.
References
The Role of LRRK2 in Neuroinflammation and Parkinson's Disease: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) has emerged as a critical nexus in the pathophysiology of Parkinson's disease (PD), bridging genetic predisposition with the complex inflammatory processes that drive neurodegeneration. Mutations in the LRRK2 gene are the most common cause of familial PD and are also implicated in sporadic cases.[1] This technical guide provides an in-depth examination of the multifaceted role of LRRK2 in neuroinflammation, detailing the core signaling pathways, presenting quantitative data on its impact on inflammatory mediators, and offering detailed experimental protocols for key assays. The evidence strongly suggests that the kinase activity of LRRK2 is a positive modulator of the immune response in the brain, making it a prime therapeutic target for disease-modifying interventions.[2][3]
LRRK2: A Key Modulator of Innate and Adaptive Immunity
LRRK2 is highly expressed in immune cells, including microglia, the resident immune cells of the central nervous system (CNS), as well as in peripheral monocytes and macrophages.[4][5] This expression pattern underscores its significant role in both central and peripheral inflammatory responses, which are increasingly recognized as interconnected in PD pathogenesis.[6][7]
Mutations in LRRK2, particularly the common G2019S gain-of-function mutation, are associated with an exaggerated inflammatory response.[8] This hyper-responsiveness is not limited to the brain; peripheral immune cells from PD patients with LRRK2 mutations secrete more inflammatory cytokines compared to healthy controls.[9] This suggests a systemic inflammatory component in LRRK2-mediated PD, where peripheral immune events may contribute to and exacerbate neuroinflammation within the CNS.
Core Signaling Pathways of LRRK2 in Neuroinflammation
LRRK2 kinase activity is central to its role in modulating inflammatory signaling. Several key pathways have been identified through which LRRK2 exerts its pro-inflammatory effects.
NF-κB Signaling Pathway
The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a master regulator of the inflammatory response. LRRK2 has been shown to enhance NF-κB activity, leading to the increased production of pro-inflammatory cytokines such as IL-1β and TNF-α.[10] The G2019S LRRK2 mutation, in the presence of oligomeric α-synuclein, exacerbates the activation of the NF-κB pathway in astrocytes.[11]
Rab GTPase Phosphorylation and Vesicular Trafficking
A key function of LRRK2 is the phosphorylation of a subset of Rab GTPases, including Rab10.[4] Rab GTPases are crucial for regulating vesicular trafficking. Phosphorylation of Rab10 by LRRK2 has been shown to be elevated in the presence of pathogenic LRRK2 variants.[4] This altered Rab phosphorylation can impact processes such as phagocytosis and cytokine secretion in immune cells, thereby contributing to the inflammatory environment.
Quantitative Data on LRRK2 and Neuroinflammation
The following tables summarize quantitative data from key studies, illustrating the impact of LRRK2 on inflammatory markers.
Table 1: Effect of LRRK2 G2019S Mutation on Inflammatory Cytokine Levels
| Model System | Stimulus | Cytokine | Change with G2019S Mutation | Reference |
| Primary Microglia (mouse) | α-synuclein PFFs | IL-1β | ~65% increase | [12] |
| BV2 Microglial Cells | Ectopic expression | TNF-α | Significant increase in release | [8] |
| G2019S Transgenic Mice | - | TNF-α | Significant increase in brain lysates | [8] |
| G2019S Knock-in Mice | Low-dose LPS (6 months) | Serum IL-6, IL-1β, IFN-γ, TNF-α | Significant increase | [13] |
Table 2: Effect of LRRK2 Kinase Inhibitors on Inflammatory Markers
| Model System | Stimulus | Inhibitor | Cytokine/Marker | Effect of Inhibition | Reference |
| BV2 & Primary Microglia | LPS | GSK2578215A | TNF-α | Rescued LPS-induced increase | [14] |
| α-synuclein PFFs Mouse Model | α-synuclein PFFs | MLi2, PF-06447475 | pre-IL-1β, iNOS | Strongly reduced levels | [9] |
| Oligomeric α-synuclein Astrocyte Model | Oligomeric α-synuclein | LRRK2-IN-1 | IL-1β, TNF-α | Reduced levels | [11] |
| Human Neutrophils | - | MLi-2, PF-06447475 | p-Rab10/Total Rab10 | Dose-dependent reduction | [15] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Primary Microglia Culture and Stimulation
This protocol is adapted from methodologies used in studies investigating LRRK2 in primary microglia.[5][16]
-
Isolation:
-
Establish primary mixed glial cultures from the brains of postnatal day 1-2 (P1-2) wild-type or LRRK2 G2019S knock-in mice.
-
After approximately 10 days in culture, isolate microglia by shaking the mixed glial cultures.
-
Verify the purity of the microglial culture (>95%) by immunocytochemistry for microglial (e.g., Iba1, CD11b) and astrocyte (e.g., GFAP) markers.
-
-
Stimulation:
-
Plate purified microglia at a desired density (e.g., 2 x 10^5 cells/well in a 24-well plate).
-
Allow cells to adhere and rest for 24 hours.
-
For inflammatory stimulation, treat cells with lipopolysaccharide (LPS) (e.g., 100 ng/mL) or α-synuclein pre-formed fibrils (PFFs) (e.g., 25 µM) for a specified duration (e.g., 6, 12, or 24 hours).
-
For inhibitor studies, pre-treat cells with the LRRK2 kinase inhibitor (e.g., MLi-2 at 1 µM) for 30-60 minutes prior to stimulation.
-
-
Analysis:
-
Collect the cell culture supernatant for cytokine analysis using ELISA or multiplex immunoassay.
-
Lyse the cells to extract protein for Western blot analysis of inflammatory signaling proteins (e.g., phosphorylated NF-κB, NLRP3) or LRRK2 and its substrates (e.g., p-Rab10).
-
LRRK2 Kinase Activity Assay
This protocol provides a general framework for measuring LRRK2 kinase activity, based on common methodologies.[6][7]
-
Immunoprecipitation of LRRK2:
-
Lyse cells or tissues containing LRRK2 in a suitable lysis buffer.
-
Incubate the lysate with an anti-LRRK2 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-LRRK2 complex.
-
Wash the beads multiple times to remove non-specific binding.
-
-
Kinase Reaction:
-
Resuspend the beads with the immunoprecipitated LRRK2 in a kinase assay buffer.
-
Add a kinase substrate (e.g., myelin basic protein (MBP) or a specific Rab protein) and ATP (can be radiolabeled [γ-³²P]ATP for autoradiography or unlabeled for detection by phospho-specific antibodies).
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect substrate phosphorylation by autoradiography (for ³²P) or by Western blotting with a phospho-specific antibody (e.g., anti-phospho-Rab10).
-
Generation of α-synuclein Pre-formed Fibrils (PFFs)
This protocol is a summary of best practices for generating α-synuclein PFFs for in vitro and in vivo models of neuroinflammation.[17][18][19]
-
Monomer Preparation:
-
Start with high-quality, endotoxin-low recombinant human α-synuclein monomer.
-
Centrifuge the monomer solution at high speed (e.g., >12,000 x g) for 10 minutes at 4°C to remove any pre-existing aggregates.
-
Carefully collect the supernatant and determine the protein concentration.
-
-
Fibril Formation:
-
Dilute the α-synuclein monomer to a final concentration of 5 mg/mL in a phosphate-buffered saline (PBS) solution.
-
Incubate the solution at 37°C with continuous shaking (e.g., 1000 rpm) for 5-7 days to induce fibril formation.
-
-
Validation and Preparation for Use:
-
Confirm fibril formation using methods such as Thioflavin T assay or transmission electron microscopy.
-
For use in cell culture or in vivo, sonicate the PFFs to generate smaller, more pathogenic seeds. The goal is to achieve fibrils of approximately 50 nm in length.
-
Verify the size of the sonicated PFFs.
-
Dilute the sonicated PFFs to the desired working concentration in sterile PBS or cell culture medium.
-
Conclusion and Future Directions
The evidence overwhelmingly points to LRRK2 as a key driver of neuroinflammation in Parkinson's disease. Its kinase activity, particularly when enhanced by pathogenic mutations, promotes a pro-inflammatory state in both central and peripheral immune cells. This is mediated through well-defined signaling pathways, including NF-κB activation and the phosphorylation of Rab GTPases, which in turn leads to increased production of inflammatory cytokines.
The quantitative data presented herein demonstrates a clear correlation between LRRK2 activity and the levels of key inflammatory mediators. Importantly, the successful attenuation of these inflammatory responses by LRRK2 kinase inhibitors in various preclinical models provides a strong rationale for targeting LRRK2 in therapeutic strategies for PD.[2][20]
Future research should focus on further elucidating the downstream effectors of LRRK2-mediated Rab phosphorylation in immune cells and understanding the precise interplay between peripheral and central inflammation in the context of LRRK2-driven pathology. The development and application of robust pharmacodynamic biomarkers, such as the measurement of Rab10 phosphorylation in peripheral blood cells, will be critical for the clinical development of LRRK2 inhibitors.[15] Ultimately, a deeper understanding of the mechanisms outlined in this guide will pave the way for novel, targeted therapies aimed at modifying the course of Parkinson's disease by dampening the detrimental effects of neuroinflammation.
References
- 1. Modeling Parkinson’s disease in LRRK2 rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer's and Parkinson's Disease-Related Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Measuring the Activity of Leucine-Rich Repeat Kinase 2: A Kinase Involved in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promega.de [promega.de]
- 8. G2019s LRRK2 promotes mitochondrial fission and increases TNFα-mediated neuroinflammation responses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mutations in LRRK2 impair NF-κB pathway in iPSC-derived neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. LRRK2 G2019S promotes astrocytic inflammation induced by oligomeric α-synuclein through NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. LRRK2 Kinase Activity Induces Mitochondrial Fission in Microglia via Drp1 and Modulates Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. Differential LRRK2 signalling and gene expression in WT-LRRK2 and G2019S-LRRK2 mouse microglia treated with zymosan and MLi2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. michaeljfox.org [michaeljfox.org]
- 18. michaeljfox.org [michaeljfox.org]
- 19. Production of α-synuclein preformed fibrils (PFF) [protocols.io]
- 20. LRRK2 Kinase Inhibition Attenuates Neuroinflammation and Cytotoxicity in Animal Models of Alzheimer’s and Parkinson’s Disease-Related Neuroinflammation [mdpi.com]
NUAK1: A Pivotal Kinase at the Crossroads of Cellular Stress and Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a serine/threonine kinase belonging to the AMP-activated protein kinase (AMPK)-related kinase family. Initially identified as a key player in cell adhesion and senescence, a growing body of evidence has implicated NUAK1 as a critical regulator of cellular stress responses and metabolic homeostasis. Its multifaceted roles in processes ranging from glucose and lipid metabolism to oxidative stress defense and the maintenance of mitochondrial function have positioned it as a compelling therapeutic target in a variety of diseases, most notably cancer. This technical guide provides a comprehensive overview of the current understanding of NUAK1's function, detailing its core signaling pathways, summarizing key quantitative data, and providing detailed experimental protocols for its study.
Core Functions of NUAK1 in Cellular Homeostasis
NUAK1's influence extends across a spectrum of cellular processes, enabling cells to adapt and survive under conditions of stress and metabolic fluctuation.
Regulation of Metabolism
NUAK1 is a significant modulator of both glucose and lipid metabolism. In skeletal muscle, it has been shown to negatively regulate insulin signaling, thereby suppressing glucose uptake.[1] Muscle-specific knockout of NUAK1 in mice leads to improved glucose tolerance and insulin sensitivity, particularly under high-fat diet conditions.[1][2] In the context of cancer, NUAK1's role is more complex. It supports cancer cell survival under metabolic stress by maintaining ATP levels and proper mitochondrial function.[3] Some studies suggest that NUAK1 promotes aerobic glycolysis and the pentose phosphate pathway in non-small cell lung cancer cells.[4] Furthermore, NUAK1 has been implicated in the progression of metabolic dysfunction-associated steatohepatitis (MASH) by influencing lipid metabolism and hepatic inflammation.[5][6]
Cellular Stress Response
NUAK1 is a key component of the cellular machinery that responds to various stressors, including oxidative and energetic stress.
-
Oxidative Stress: NUAK1 plays a crucial role in the antioxidant stress response. It is activated by oxidative stress and facilitates the nuclear import of NRF2 (Nuclear factor erythroid 2-related factor 2), a master regulator of antioxidant gene expression.[7][8] This function is critical for the survival of colorectal cancer cells, which experience high levels of reactive oxygen species (ROS).[7][8]
-
Energetic Stress: Under conditions of glucose starvation or energetic stress, NUAK1 is activated by the upstream kinase LKB1.[9][10] This activation is essential for maintaining cellular energy balance. In MYC-driven cancer cells, which are often under metabolic stress, NUAK1 is required to maintain ATP homeostasis.[3][7]
-
Other Stressors: NUAK1 has also been linked to the response to genotoxic stress, where it can phosphorylate and activate the tumor suppressor p53.[9][10]
Key Signaling Pathways Involving NUAK1
NUAK1 functions within intricate signaling networks to exert its effects on cellular stress and metabolism.
The LKB1-NUAK1-p53 Pathway
In response to cellular stress, particularly glucose deprivation, the tumor suppressor kinase LKB1 phosphorylates and activates NUAK1 at Threonine 211.[9][10] Activated NUAK1, in turn, can directly phosphorylate the tumor suppressor protein p53 at Serine 15 and Serine 392.[9][10] This phosphorylation event activates p53, leading to the induction of p21/WAF1 and subsequent cell cycle arrest at the G1/S checkpoint.[9] This pathway represents a critical mechanism by which cells can halt proliferation in response to metabolic stress.
The NUAK1-NRF2 Antioxidant Response Pathway
NUAK1 is a critical mediator of the cellular response to oxidative stress through its regulation of the NRF2 transcription factor. Under oxidative stress conditions, NUAK1 is activated and facilitates the nuclear translocation of NRF2.[7][8] It achieves this by counteracting the inhibitory effects of GSK3β on NRF2.[7] Specifically, NUAK1 activation leads to the inhibition of Protein Phosphatase 1β (PP1β), which in turn maintains the inhibitory phosphorylation of GSK3β, thereby preventing it from inhibiting NRF2 nuclear import.[7] Once in the nucleus, NRF2 drives the expression of a suite of antioxidant genes, protecting the cell from oxidative damage.
NUAK1 and the mTOR Signaling Pathway
NUAK1 has a complex and multifaceted relationship with the mTOR (mammalian target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and metabolism. NUAK1 can restrain mTORC1 activity, which is crucial for cancer cell survival under metabolic stress.[7] This is thought to occur in part through AMPK-dependent mechanisms. More recently, NUAK1 has been shown to regulate mTORC2 subcellular localization and promote the activation of its downstream effector, AKT.[11] This regulation of mTORC2 by NUAK1 appears to be important for growth factor-dependent signaling. In non-small cell lung cancer, NUAK1/2 have been shown to enhance mTOR activity by suppressing p53, thereby promoting aerobic glycolysis and the pentose phosphate pathway.[4]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on NUAK1 function.
Table 1: Effects of NUAK1 Knockout/Inhibition on Cellular Metabolism
| Parameter | Cell/Tissue Type | Condition | Effect of NUAK1 KO/Inhibition | Reference |
| Fasting Blood Glucose | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Lower | [1][2] |
| Glucose Tolerance | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Greater | [1][2] |
| Insulin Sensitivity | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Higher | [1][2] |
| Muscle Glycogen | Muscle-specific NUAK1 KO Mice | High-Fat Diet | Higher | [1][2] |
| IRS1 Ser-1097 Phosphorylation | NUAK1-deficient Muscle | Markedly Decreased | [1][2] | |
| AKT Thr-308 Phosphorylation | Soleus muscle of MNUAK1KO mice | Increased | [1] | |
| ATP Levels | MYC-driven Cancer Cells | Metabolic Stress | Decreased | [3] |
| Mitochondrial Respiration | Cancer Cells | Decreased | [3] | |
| Glycolytic Capacity | Cancer Cells | Mitochondrial Inhibition | Decreased | [3] |
| Aerobic Glycolysis & PPP | NSCLC Cells | Decreased | [4] |
Table 2: NUAK1 in Cellular Stress and Signaling
| Parameter | Cell Type | Condition | Observation with NUAK1 Modulation | Reference |
| p53 Ser15/Ser392 Phosphorylation | A549, HeLa cells | Glucose Starvation | Increased with NUAK1 overexpression | [9] |
| Cell Proliferation | Breast Cancer Cells | Promoted by NUAK1 | [9] | |
| NRF2 Nuclear Import | Colorectal Cancer Cells | Oxidative Stress | Facilitated by NUAK1 | [7][8] |
| Caspase 6 Activation | MASH-stressed Livers | Facilitated by NUAK1 | [6] | |
| Centrosome Duplication | Pancreatic Ductal Adenocarcinoma Cells | Regulated by NUAK1 | [12] |
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of NUAK1 function. The following section provides protocols for key experiments.
In Vitro NUAK1 Kinase Assay (Radioactive)
This protocol is for measuring the kinase activity of purified NUAK1 using a radioactive isotope.
Materials:
-
Active NUAK1 (recombinant)
-
Kinase Assay Buffer (25 mM MOPS, pH 7.2, 12.5 mM β-glycerolphosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT added fresh)
-
Substrate peptide (e.g., SAMS peptide)
-
γ-³²P-ATP
-
10% Trichloroacetic acid (TCA)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare the kinase reaction mixture in a microfuge tube on ice. For a 25 µL reaction, combine:
-
5 µL of 4x Kinase Assay Buffer
-
5 µL of substrate peptide (e.g., 1 mM SAMS peptide)
-
5 µL of diluted active NUAK1
-
5 µL of distilled H₂O
-
-
Initiate the reaction by adding 5 µL of 1 mM ATP containing γ-³²P-ATP (specific activity ~500 cpm/pmol).
-
Incubate the reaction at 30°C for 10-30 minutes.
-
Stop the reaction by spotting 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Wash the P81 paper squares three times for 5 minutes each in 1% phosphoric acid to remove unincorporated γ-³²P-ATP.
-
Wash once with acetone and let the paper air dry.
-
Place the P81 paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
References
- 1. ulab360.com [ulab360.com]
- 2. Anti-NuaK1 Antibody (pThr211) (SPC-1036) - Rabbit Polyclonal [stressmarq.com]
- 3. Localized Inhibition of Protein Phosphatase 1 by NUAK1 Promotes Spliceosome Activity and Reveals a MYC-Sensitive Feedback Control of Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. NUAK1 coordinates growth factor-dependent activation of mTORC2 and Akt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Clean western blot signals from immunoprecipitated samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. embopress.org [embopress.org]
An In-depth Technical Guide to Lrrk2/nuak1/tyk2-IN-1 for Cancer Research Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the multi-kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1, for its potential applications in cancer research. This document details the inhibitor's mechanism of action, summarizes its inhibitory activity, and provides detailed experimental protocols for its characterization. Furthermore, it visualizes the intricate signaling pathways of its target kinases—Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2)—in the context of oncology. This guide is intended to serve as a valuable resource for researchers exploring novel therapeutic strategies in cancer.
Introduction
Multi-kinase inhibitors represent a promising class of therapeutic agents in oncology, capable of simultaneously targeting multiple signaling pathways implicated in tumor growth, proliferation, and survival. This compound is a potent small molecule inhibitor targeting LRRK2, NUAK1, and TYK2, three kinases that have individually been implicated in various aspects of cancer biology.
-
Leucine-rich repeat kinase 2 (LRRK2): A large, complex protein with both kinase and GTPase activity. Mutations and overexpression of LRRK2 have been linked to an increased risk of certain cancers, including melanoma and non-skin cancers.[1][2] LRRK2 is involved in multiple cellular processes such as autophagy, inflammation, and vesicular trafficking, all of which are critical in cancer progression.[3][4]
-
NUAK family SNF1-like kinase 1 (NUAK1): A member of the AMP-activated protein kinase (AMPK)-related kinase family. NUAK1 plays a crucial role in cancer cell survival under metabolic stress, regulation of cell adhesion, and protection from oxidative stress.[5][6][7] It has been shown to be a key component of the antioxidant stress response pathway in colorectal cancer.[5]
-
Tyrosine kinase 2 (TYK2): A member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 is a critical mediator of cytokine signaling pathways that regulate immune responses and inflammation.[8][9][10] Dysregulation of the TYK2-STAT signaling axis is implicated in the pathogenesis of various cancers by promoting cell proliferation, survival, and metastasis.[8][10]
This guide will delve into the technical details of this compound, providing the necessary information for its evaluation as a tool in cancer research.
This compound: Inhibitor Profile
This compound, also referred to as compound 226 in some literature, is a potent inhibitor of LRRK2 (both wild-type and the pathogenic G2019S mutant), NUAK1, and TYK2.[11]
Quantitative Data
The inhibitory activity of this compound has been characterized using advanced kinase assay platforms. The following table summarizes the available quantitative data.
| Target Kinase | Variant | IC50 (nM) | Assay Type | Reference |
| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | Patent WO 2022104206 |
| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | Patent WO 2022104206 |
| NUAK1 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay | Patent WO 2022104206 |
| TYK2 | Wild-type | < 10 | HTRF kinase assay | Patent WO 2022104206 |
Signaling Pathways in Cancer
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways of LRRK2, NUAK1, and TYK2 in the context of cancer.
LRRK2 Signaling Pathway
References
- 1. LRRK2 G2019S Mutations are associated with an increased cancer risk in Parkinson Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LRRK2-related PD possibly linked to increased cancer risk | springermedicine.com [springermedicine.com]
- 3. scientudio.biz [scientudio.biz]
- 4. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TYK2 in Cancer Metastases: Genomic and Proteomic Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. TYK2: An Upstream Kinase of STATs in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to the Pharmacodynamics of Lrrk2/nuak1/tyk2-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1, also referred to as compound 226, is a potent small molecule inhibitor targeting Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3] This multi-targeted inhibitor has emerged from research focused on developing novel therapeutics for a range of conditions, including autoimmune diseases, inflammatory disorders, and neurodegenerative diseases like Parkinson's disease.[1][2][3] The simultaneous inhibition of these three kinases, each implicated in distinct but sometimes overlapping signaling pathways, presents a unique pharmacological profile with potential for synergistic therapeutic effects. This technical guide provides a comprehensive overview of the currently available pharmacodynamic data for this compound, detailed experimental methodologies for its characterization, and visual representations of the relevant signaling pathways.
Biochemical Activity and Selectivity
This compound demonstrates potent inhibitory activity against its three primary targets. In vitro kinase assays have established its high affinity for these enzymes.
Table 1: In Vitro Inhibitory Activity of this compound [1][2][3]
| Target Kinase | Variant | IC50 (nM) | Assay Type |
| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| NUAK1 | - | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| TYK2 | - | < 10 | HTRF kinase assay |
Note: The G2019S mutation is a common activating mutation in the LRRK2 gene associated with an increased risk of Parkinson's disease.
A broader understanding of the selectivity profile of a multi-kinase inhibitor is critical for predicting its therapeutic window and potential off-target effects. While a comprehensive selectivity panel for this compound has not been publicly disclosed, the distinct structural features of the ATP-binding sites of different kinase families allow for the development of relatively selective inhibitors.
Signaling Pathways
The therapeutic potential of this compound stems from its ability to modulate three key signaling pathways implicated in various disease states.
LRRK2 Signaling Pathway
LRRK2 is a large, complex protein with both kinase and GTPase activity. It is involved in a multitude of cellular processes, including vesicular trafficking, autophagy, and inflammatory responses. Dysregulation of LRRK2 activity, particularly due to mutations like G2019S, is strongly linked to the pathogenesis of Parkinson's disease. In the context of the immune system, LRRK2 is expressed in immune cells and has been implicated in neuroinflammation.
NUAK1 Signaling Pathway
NUAK1, also known as AMPK-related kinase 5 (ARK5), is a member of the AMP-activated protein kinase (AMPK) family. It plays a crucial role in cellular responses to stress, including metabolic and oxidative stress. NUAK1 is activated by the upstream kinase LKB1 and is involved in regulating cell adhesion, polarity, and survival. Its role in autoimmune and inflammatory diseases is an active area of investigation.
TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in cytokine signaling through the JAK-STAT pathway. TYK2 is associated with the intracellular domains of various cytokine receptors and, upon cytokine binding, becomes activated and phosphorylates STAT (Signal Transducer and Activator of Transcription) proteins. Activated STATs then translocate to the nucleus to regulate gene expression, driving inflammatory and immune responses. Inhibition of TYK2 is a validated therapeutic strategy for several autoimmune diseases.
Experimental Protocols
The following sections provide an overview of the methodologies typically employed for the in vitro characterization of kinase inhibitors like this compound.
TR-FRET LanthaScreen Eu Kinase Binding Assay (for LRRK2 and NUAK1)
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of the kinase by a test compound.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a technology that relies on the transfer of energy from a donor fluorophore (Europium chelate) to an acceptor fluorophore (e.g., a fluorescent tracer) when they are in close proximity. In this assay, a Europium-labeled anti-tag antibody binds to the kinase, and a fluorescent tracer binds to the ATP pocket of the kinase. This brings the donor and acceptor into proximity, resulting in a high FRET signal. Unlabeled inhibitors compete with the tracer for binding to the kinase, leading to a decrease in the FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, EGTA, and a surfactant).
-
Dilute the kinase (LRRK2 or NUAK1) to the desired concentration in the reaction buffer.
-
Dilute the Europium-labeled anti-tag antibody to the appropriate concentration in the reaction buffer.
-
Prepare a stock solution of the fluorescent tracer and dilute it to the working concentration in the reaction buffer.
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in the reaction buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2 µL) of the compound dilutions or DMSO control to the assay wells.
-
Add a volume (e.g., 4 µL) of the kinase/antibody mixture to each well.
-
Incubate for a defined period (e.g., 15-60 minutes) at room temperature to allow for compound binding.
-
Add a volume (e.g., 4 µL) of the fluorescent tracer to initiate the competition reaction.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
HTRF Kinase Assay (for TYK2)
Homogeneous Time-Resolved Fluorescence (HTRF) kinase assays measure the phosphorylation of a substrate by the kinase.
Principle: This assay format typically uses a biotinylated substrate and a Europium cryptate-labeled anti-phospho-specific antibody. The kinase phosphorylates the biotinylated substrate in the presence of ATP. After the kinase reaction, a detection mixture containing Streptavidin-XL665 (acceptor) and the Europium cryptate-labeled antibody (donor) is added. If the substrate is phosphorylated, the antibody binds to it, and the streptavidin binds to the biotin, bringing the donor and acceptor fluorophores into close proximity and generating a FRET signal. Inhibitors of the kinase will prevent substrate phosphorylation, resulting in a low FRET signal.
General Protocol:
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., HEPES-based buffer with MgCl₂, MnCl₂, DTT, and a surfactant).
-
Dilute the TYK2 enzyme to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the biotinylated substrate and dilute it to the working concentration in the reaction buffer.
-
Prepare a stock solution of ATP and dilute it to the working concentration in the reaction buffer.
-
Prepare serial dilutions of this compound and control compounds in DMSO, followed by dilution in the reaction buffer.
-
Prepare the HTRF detection reagents (Europium cryptate-labeled antibody and Streptavidin-XL665) in the detection buffer.
-
-
Assay Procedure (384-well plate format):
-
Add a small volume (e.g., 2 µL) of the compound dilutions or DMSO control to the assay wells.
-
Add a volume (e.g., 4 µL) of the TYK2 enzyme to each well.
-
Add a volume (e.g., 4 µL) of the substrate/ATP mixture to initiate the kinase reaction.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature or 30°C.
-
Add a volume (e.g., 10 µL) of the HTRF detection reagent mixture to stop the reaction and initiate the detection process.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
-
Calculate the emission ratio (acceptor/donor) and normalize the data.
-
Plot the normalized signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
References
Cellular Consequences of Simultaneous LRRK2, NUAK1, and TYK2 Inhibition: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The concurrent inhibition of Leucine-Rich Repeat Kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine Kinase 2 (TYK2) represents a novel therapeutic strategy for a range of complex diseases, including neuroinflammatory and autoimmune disorders. This technical guide elucidates the individual roles of these kinases, explores the known and hypothesized points of crosstalk between their signaling pathways, and predicts the cellular consequences of their simultaneous inhibition. The development of multi-target inhibitors, such as those synthesized by Neuron23, underscores the therapeutic potential of this approach, which is reported to be beneficial for cancer, infections, and neurological, metabolic, cardiovascular, dermatological, eye, and inflammatory disorders.[1] This document provides a foundational framework for researchers and drug developers investigating the synergistic effects of targeting these three critical cellular signaling nodes.
Individual Signaling Pathways and Functions
LRRK2: A Key Regulator of Vesicular Trafficking and Immunity
LRRK2 is a large, multi-domain protein with both GTPase and kinase activity.[2][3] Mutations in the LRRK2 gene are the most common cause of familial Parkinson's disease and are also associated with an increased risk for sporadic Parkinson's disease.[2][3] Beyond its role in neurodegeneration, LRRK2 is a critical player in the immune system.[4][5][6]
Core Functions:
-
Vesicular and Endosomal Trafficking: LRRK2 phosphorylates a subset of Rab GTPases, which are master regulators of vesicle transport, to control endosomal and lysosomal pathways.[7]
-
Autophagy and Lysosomal Homeostasis: LRRK2 is implicated in the regulation of autophagy, the cellular process for degrading and recycling damaged organelles and proteins.[3][7] Pathogenic LRRK2 mutations can impair lysosomal function, a deficit that can be rescued by LRRK2 kinase inhibitors.[8]
-
Immune Response: LRRK2 is highly expressed in immune cells, including microglia, macrophages, B cells, and T cells.[4][5] Its expression is upregulated in response to inflammatory stimuli like interferon-γ (IFN-γ).[4] LRRK2 has been shown to influence cytokine release, phagocytosis, and antigen presentation.[4][6]
NUAK1: A Central Sensor of Cellular Stress and Energy Status
NUAK1, also known as AMPK-related kinase 5 (ARK5), is a member of the AMP-activated protein kinase (AMPK)-related kinase family.[9] It is a key component of the cellular response to energetic and oxidative stress.
Core Functions:
-
Energy Sensing: As an AMPK-related kinase, NUAK1 is involved in cellular energy homeostasis.[9]
-
Cell Adhesion and Polarity: NUAK1 regulates cell adhesion and polarity through the phosphorylation of the myosin phosphatase target subunit 1 (MYPT1), which in turn controls the activity of myosin light chain phosphatase.
-
Cell Proliferation and Senescence: NUAK1 has been shown to phosphorylate and activate p53 in response to cellular stress, leading to cell cycle arrest.
-
mTOR and Hippo Pathway Regulation: NUAK1 is implicated in the regulation of the mTOR pathway, a central controller of cell growth and metabolism, and the Hippo pathway, which governs organ size and tissue homeostasis.[9]
TYK2: A Critical Transducer of Cytokine Signaling
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a pivotal role in the JAK-STAT signaling pathway, which transduces signals from a wide array of cytokines and growth factors to the nucleus to regulate gene expression.[10][11][12][13][14]
Core Functions:
-
Cytokine Signaling: TYK2 is essential for the signaling of key cytokines, including Type I interferons (IFN-α/β), interleukin-12 (IL-12), and interleukin-23 (IL-23).[15][16]
-
Immune Cell Differentiation and Activation: Through its role in cytokine signaling, TYK2 is critical for the differentiation and activation of various immune cell subsets, such as T helper 1 (Th1) and Th17 cells.[15]
-
Inflammatory Responses: Dysregulated TYK2 activity is implicated in the pathogenesis of numerous autoimmune and inflammatory diseases, making it a prime therapeutic target.[16]
Inter-Pathway Crosstalk and Rationale for Co-Inhibition
While the simultaneous inhibition of LRRK2, NUAK1, and TYK2 is a novel therapeutic concept, existing evidence points to significant crosstalk between their respective signaling pathways.
LRRK2 and TYK2 (JAK-STAT) Pathway Crosstalk
The link between LRRK2 and the TYK2-mediated JAK-STAT pathway is primarily through their shared involvement in the immune system. LRRK2 expression is induced by IFN-γ, a cytokine that signals through the JAK-STAT pathway.[4] This suggests that LRRK2 may function as a downstream effector or a modulator of JAK-STAT signaling in immune cells. Furthermore, LRRK2 has been shown to influence the transcription of STAT3, a key downstream target of TYK2, in certain cancer cells.[3] Therefore, co-inhibiting LRRK2 and TYK2 could offer a dual approach to suppressing inflammatory responses: directly blocking cytokine signaling with a TYK2 inhibitor while simultaneously dampening the intrinsic inflammatory functions of immune cells with a LRRK2 inhibitor.
NUAK1 (AMPK-related) and TYK2 (JAK-STAT) Pathway Crosstalk
A significant body of evidence demonstrates that the AMPK pathway, to which NUAK1 belongs, acts as a negative regulator of the JAK-STAT pathway. Pharmacological activation of AMPK has been shown to inhibit JAK-STAT signaling.[17][18][19] Mechanistically, AMPK can directly phosphorylate JAK1, leading to its inhibition.[18][19] This suggests a potential for NUAK1 to similarly modulate JAK-STAT signaling. Consequently, inhibiting NUAK1 could lead to a disinhibition of the JAK-STAT pathway, an effect that would be potently counteracted by the simultaneous inhibition of TYK2. This interplay provides a strong rationale for the co-inhibition of NUAK1 and TYK2 to achieve a more comprehensive suppression of inflammatory signaling.
LRRK2 and NUAK1 (AMPK-related) Pathway Crosstalk
The interaction between LRRK2 and NUAK1 is less direct but is suggested through their connections to the broader AMPK signaling network and shared roles in autophagy. Some studies indicate that pathogenic LRRK2 activity can increase the phosphorylation of AMPK, suggesting that LRRK2 may influence the activation state of the AMPK pathway, of which NUAK1 is a member.[7][20] Both LRRK2 and the AMPK/NUAK1 pathway are also integral to the regulation of autophagy.[3][7] This convergence on a critical cellular process suggests that their simultaneous inhibition could have profound effects on cellular clearance and homeostasis.
Hypothesized Cellular Consequences of Simultaneous Inhibition
Based on the individual functions and pathway crosstalk, the simultaneous inhibition of LRRK2, NUAK1, and TYK2 is predicted to have the following cellular consequences:
-
Synergistic Immunosuppression: A multi-pronged suppression of the immune response. TYK2 inhibition will directly block pro-inflammatory cytokine signaling. LRRK2 inhibition will further dampen inflammation by modulating vesicle trafficking, phagocytosis, and antigen presentation in immune cells. NUAK1 inhibition may alter the metabolic state of immune cells, further impacting their function.
-
Profound Modulation of Autophagy and Lysosomal Function: A significant impact on cellular clearance pathways. LRRK2 inhibition is known to affect lysosomal biology, while NUAK1, as an AMPK-related kinase, is a key regulator of autophagy initiation. Their combined inhibition could lead to a significant alteration in autophagic flux.
-
Altered Cellular Metabolism and Stress Response: A substantial shift in cellular bioenergetics. NUAK1 inhibition will directly impact the cell's ability to respond to energetic stress. This could have widespread consequences for cellular function, particularly in highly metabolic cells like neurons and activated immune cells.
-
Disruption of Cytoskeletal Dynamics: Potential effects on cell morphology, migration, and polarity. Both LRRK2 and NUAK1 have been implicated in the regulation of the cytoskeleton. Their simultaneous inhibition may lead to significant changes in these processes.
Quantitative Data on Individual Kinase Inhibition
While no quantitative data exists for the simultaneous inhibition of LRRK2, NUAK1, and TYK2 from a single compound in the public domain, the following tables summarize the known inhibitory activities of selective compounds against each kinase. This provides a baseline for the expected potency of a multi-target inhibitor.
Table 1: Inhibitory Activity of Selected Compounds against LRRK2, NUAK1, and TYK2
| Kinase | Compound | Assay Type | IC50 (nM) | Reference |
| LRRK2 (WT) | Exemplified Compound (WO 2022104206) | TR-FRET LanthaScreen Eu Kinase Binding | < 10 | [1] |
| LRRK2 (G2019S) | Exemplified Compound (WO 2022104206) | TR-FRET LanthaScreen Eu Kinase Binding | < 10 | [1] |
| NUAK1 | Exemplified Compound (WO 2022104206) | TR-FRET LanthaScreen Eu Kinase Binding | < 10 | [1] |
| TYK2 | Exemplified Compound (WO 2022104206) | HTRF Kinase Assay | < 10 | [1] |
Proposed Experimental Protocols for Validation
To investigate the cellular consequences of simultaneous LRRK2, NUAK1, and TYK2 inhibition, a multi-faceted experimental approach is required.
Cell Lines and Primary Cells
-
Immune Cells: Human peripheral blood mononuclear cells (PBMCs), monocyte-derived macrophages, and T cell subsets.
-
Neuronal Cells: Human induced pluripotent stem cell (iPSC)-derived neurons and microglia, SH-SY5Y neuroblastoma cells.
-
Epithelial Cells: A549 lung carcinoma cells (for studying inflammatory signaling).
Western Blotting for Pathway Activity
-
Objective: To confirm target engagement and assess the impact on downstream signaling.
-
Methodology:
-
Treat cells with a multi-target inhibitor at various concentrations and time points.
-
Lyse cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with primary antibodies against:
-
LRRK2 Pathway: pRab10 (T73), LRRK2 (total and pS935)
-
NUAK1 Pathway: pMYPT1 (S445), pAMPK (T172)
-
TYK2 Pathway: pSTAT1 (Y701), pSTAT3 (Y705)
-
-
Probe with corresponding total protein and loading control antibodies.
-
Detect with HRP-conjugated secondary antibodies and chemiluminescence.
-
Cytokine Profiling
-
Objective: To quantify the effect of inhibition on the production of inflammatory mediators.
-
Methodology:
-
Culture immune cells (e.g., PBMCs) and stimulate with appropriate ligands (e.g., LPS for TLR4, IFN-γ for JAK-STAT).
-
Treat cells with the multi-target inhibitor.
-
Collect cell culture supernatants at various time points.
-
Analyze cytokine levels using a multiplex immunoassay (e.g., Luminex) or ELISA for key cytokines such as TNF-α, IL-6, IL-1β, IL-12, and IL-23.
-
Autophagy Flux Assay
-
Objective: To measure the rate of autophagic degradation.
-
Methodology:
-
Transfect cells with a tandem fluorescent-tagged LC3B (mRFP-GFP-LC3B) plasmid.
-
Treat cells with the multi-target inhibitor in the presence and absence of a lysosomal inhibitor (e.g., bafilomycin A1).
-
Fix cells and acquire images using a high-content imaging system or confocal microscope.
-
Quantify the number of green (autophagosomes) and red (autolysosomes) puncta per cell to determine autophagic flux.
-
Cellular Metabolism Assay
-
Objective: To assess the impact on mitochondrial respiration and glycolysis.
-
Methodology:
-
Seed cells in a Seahorse XF microplate.
-
Treat with the multi-target inhibitor for the desired duration.
-
Perform a Seahorse XF Cell Mito Stress Test or Glycolysis Stress Test according to the manufacturer's protocol.
-
Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) to determine key metabolic parameters.
-
Visualizations of Signaling Pathways and Experimental Workflows
Caption: LRRK2 Signaling Pathway.
Caption: NUAK1 Signaling Pathway.
Caption: TYK2 Signaling Pathway.
Caption: Hypothesized Effects of Combined Inhibition.
Caption: Proposed Experimental Workflow.
Conclusion
The simultaneous inhibition of LRRK2, NUAK1, and TYK2 is a promising therapeutic strategy with the potential to impact a wide range of cellular processes, from immune signaling and inflammation to autophagy and cellular metabolism. While direct experimental evidence for the combined effects of inhibiting these three kinases is still emerging, the known functions and pathway crosstalk provide a strong rationale for their co-targeting. This technical guide offers a comprehensive overview of the individual roles of these kinases, hypothesizes the cellular consequences of their simultaneous inhibition, and provides a detailed experimental framework for validating these hypotheses. Further research in this area will be crucial for understanding the full therapeutic potential and safety profile of this novel class of multi-target inhibitors.
References
- 1. | BioWorld [bioworld.com]
- 2. New Research Confirms Role of LRRK2 in Immune Cells | Parkinson's Disease [michaeljfox.org]
- 3. Cellular processes associated with LRRK2 function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LRRK2 regulation of immune-pathways and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 at the Interface Between Peripheral and Central Immune Function in Parkinson’s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. LRRK2, GBA and their interaction in the regulation of autophagy: implications on therapeutics in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. google.com [google.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Linking energy sensing to suppression of JAK-STAT signalling: A potential route for repurposing AMPK activators? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phosphorylation of Janus kinase 1 (JAK1) by AMP-activated protein kinase (AMPK) links energy sensing to anti-inflammatory signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Chemical structure and properties of Lrrk2/nuak1/tyk2-IN-1
An In-Depth Technical Guide to Lrrk2/nuak1/tyk2-IN-1
Introduction
This compound is a potent, small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). The simultaneous inhibition of these kinases, which are implicated in various pathological processes, positions this compound as a valuable tool for research in neurodegenerative diseases, oncology, and autoimmune disorders. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed descriptions of the relevant signaling pathways and experimental protocols for its characterization.
Chemical Structure and Physicochemical Properties
Chemical Structure
The precise chemical structure of this compound is not publicly available in the form of a 2D image. However, its chemical formula and SMILES (Simplified Molecular Input Line Entry System) representation have been disclosed, allowing for the generation of its structure.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₁₁F₃N₆ |
| Molecular Weight | 392.34 g/mol |
| SMILES | FC1=CC=CC(F)=C1C2=NC3=C(C4=NNC=C4N2)C=C(F)C(C5=CC=NN=C5)=C3 |
| Appearance | Solid |
Physicochemical and Pharmacokinetic Properties
Detailed information regarding the physicochemical properties such as solubility, stability, and pKa, as well as pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties of this compound, are not extensively available in the public domain. This information is typically proprietary to the developing institution. General storage recommendations suggest storing the solid compound at -20°C for up to three years and in solvent at -80°C for up to one year.[1]
Biological Activity and Mechanism of Action
In Vitro Kinase Inhibitory Activity
This compound has been demonstrated to be a highly potent inhibitor of its three target kinases. The inhibitory activity was determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Homogeneous Time Resolved Fluorescence (HTRF) kinase assays.[2]
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Variant | IC₅₀ (nM) | Assay Type |
| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen™ Eu kinase binding assay |
| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen™ Eu kinase binding assay |
| NUAK1 | - | < 10 | TR-FRET LanthaScreen™ Eu kinase binding assay |
| TYK2 | - | < 10 | HTRF® kinase assay |
Mechanism of Action
This compound functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the target kinases and thereby preventing the phosphorylation of their downstream substrates. By inhibiting LRRK2, NUAK1, and TYK2, the compound can modulate several critical cellular processes, including inflammatory responses, cell adhesion and migration, and autophagy.
Signaling Pathways
LRRK2 Signaling Pathway
Leucine-rich repeat kinase 2 (LRRK2) is a large, multi-domain protein with both kinase and GTPase activity.[3] Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease.[4] The LRRK2 signaling pathway is involved in a variety of cellular processes, including vesicular trafficking, autophagy, and immune responses.[5]
Caption: LRRK2 Signaling Pathway.
NUAK1 Signaling Pathway
NUAK1, also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related family of serine/threonine kinases. It is a key regulator of cell adhesion, migration, and metabolism.[6] NUAK1 is activated by the tumor suppressor kinase LKB1 and plays a role in cellular stress responses and cancer progression.[7]
Caption: NUAK1 Signaling Pathway.
TYK2 Signaling Pathway
Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[5] It plays a crucial role in the signaling of several cytokines, including type I interferons, IL-12, and IL-23, which are central to both innate and adaptive immunity.[8] Dysregulation of the TYK2 pathway is associated with various autoimmune and inflammatory diseases.
Caption: TYK2 Signaling Pathway.
Experimental Protocols
The inhibitory activity of this compound was determined using TR-FRET and HTRF assays. Below are general protocols for these types of kinase assays.
Caption: General Kinase Inhibition Assay Workflow.
TR-FRET LanthaScreen™ Eu Kinase Binding Assay (General Protocol)
This assay measures the binding of a fluorescently labeled tracer to the kinase of interest. An inhibitor will compete with the tracer for binding to the kinase, resulting in a decrease in the TR-FRET signal.
-
Reagent Preparation : Prepare assay buffer, kinase, europium-labeled anti-tag antibody, and the fluorescent tracer according to the manufacturer's instructions.
-
Compound Dilution : Create a serial dilution of this compound in the assay buffer.
-
Assay Assembly : In a suitable microplate, add the kinase, the europium-labeled antibody, and the test compound or vehicle control.
-
Tracer Addition : Add the fluorescent tracer to all wells.
-
Incubation : Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.
-
Signal Detection : Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., acceptor emission at 520 nm and donor emission at 495 nm).
-
Data Analysis : Calculate the emission ratio and determine the IC₅₀ value by fitting the data to a dose-response curve.
HTRF® Kinase Assay (General Protocol)
This assay measures the phosphorylation of a substrate by the kinase.
-
Reagent Preparation : Prepare kinase reaction buffer, kinase, biotinylated substrate, and ATP. Prepare detection buffer containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Compound Dilution : Prepare a serial dilution of this compound.
-
Kinase Reaction : In a microplate, add the test compound or vehicle, the kinase, and the biotinylated substrate.
-
Initiate Reaction : Add ATP to start the kinase reaction.
-
Incubation : Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes).
-
Detection : Stop the reaction by adding the detection buffer containing the HTRF® reagents.
-
Incubation for Detection : Incubate the plate for a further 60 minutes at room temperature to allow for the formation of the detection complex.
-
Signal Detection : Read the plate on an HTRF®-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm and 620 nm).
-
Data Analysis : Calculate the HTRF® ratio and determine the IC₅₀ value from a dose-response curve.
Conclusion
This compound is a potent triple inhibitor of LRRK2, NUAK1, and TYK2 kinases. Its ability to modulate three distinct and important signaling pathways makes it a powerful chemical probe for elucidating the complex biology regulated by these enzymes. Further characterization of its physicochemical and pharmacokinetic properties will be crucial in evaluating its potential for therapeutic development in a range of diseases, from Parkinson's disease to autoimmune disorders and cancer.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. | BioWorld [bioworld.com]
- 3. LRRK2 Pathways Leading to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Pathways Involved in LRRK2-Linked Parkinson’s Disease: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuron23.com [neuron23.com]
- 6. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NUAK: never underestimate a kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
In Silico Modeling of Lrrk2/Nuak1/Tyk2-IN-1 Binding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the in silico modeling of Lrrk2/Nuak1/Tyk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This document summarizes the available quantitative binding data, outlines detailed experimental and computational methodologies, and visualizes the complex biological signaling pathways and experimental workflows. The aim is to equip researchers and drug development professionals with a comprehensive resource for understanding and further investigating the interaction of this multi-kinase inhibitor with its targets.
Introduction
This compound, also referred to as compound 226 in patent literature, has emerged as a significant research tool due to its potent inhibitory activity against three distinct kinases: LRRK2, NUAK1, and TYK2.[1][2] Mutations in the LRRK2 gene are a major genetic contributor to Parkinson's disease.[3] NUAK1 is implicated in cellular processes such as cell adhesion and senescence and is a target of interest in oncology. TYK2 is a member of the Janus kinase (JAK) family and plays a critical role in cytokine signaling pathways, making it a target for autoimmune and inflammatory diseases. The ability of a single small molecule to potently inhibit these three kinases from different families presents both opportunities for polypharmacology and challenges for achieving selectivity.
In silico modeling plays a pivotal role in elucidating the binding mechanisms of such inhibitors, guiding lead optimization, and predicting potential off-target effects. This guide details the computational approaches that can be employed to study the binding of this compound to its target kinases.
Quantitative Binding Data
The inhibitory activity of this compound has been characterized against its target kinases. The following table summarizes the available quantitative data.
| Target Kinase | Inhibitor | IC50 (nM) | Assay Type | Reference |
| LRRK2 (Wild-Type) | This compound | < 10 | Biochemical | Patent WO2021048618A1 |
| LRRK2 (G2019S Mutant) | This compound | < 10 | Biochemical | Patent WO2021048618A1 |
| NUAK1 | This compound | < 10 | Biochemical | Patent WO2021048618A1 |
| TYK2 | This compound | < 10 | Biochemical | Patent WO2021048618A1 |
Signaling Pathways
Understanding the signaling context of each target kinase is crucial for interpreting the functional consequences of inhibition.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. It is implicated in a variety of cellular processes, and its signaling network is complex.
NUAK1 Signaling Pathway
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related family of kinases and is involved in cellular stress responses, cell adhesion, and polarity.
References
Methodological & Application
Application Notes and Protocols for Lrrk2/Nuak1/Tyk2-IN-1 Cellular Assay Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of cellular assays to evaluate the activity of Lrrk2/Nuak1/Tyk2-IN-1 , a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This document is intended to guide researchers in establishing robust and reliable cellular systems for characterizing the inhibitor's target engagement, downstream signaling effects, and overall cellular potency.
This compound is a multi-kinase inhibitor with demonstrated inhibitory activity against LRRK2 (Wild Type and G2019S mutant), NUAK1, and TYK2, all with IC50 values below 10 nM[1][2][3][4]. Its potential applications span across various research areas, including autoimmune diseases and neurological disorders[1][2].
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its target kinases.
| Target Kinase | Variant | IC50 (nM) | Assay Type | Reference |
| LRRK2 | Wild Type | < 10 | TR-FRET LanthaScreen Eu Kinase Binding Assay | [4] |
| LRRK2 | G2019S Mutant | < 10 | TR-FRET LanthaScreen Eu Kinase Binding Assay | [4] |
| NUAK1 | - | < 10 | TR-FRET LanthaScreen Eu Kinase Binding Assay | [4] |
| TYK2 | - | < 10 | HTRF Kinase Assay | [4] |
Signaling Pathways and Experimental Workflow
To effectively assess the cellular activity of this compound, it is crucial to understand the signaling pathways regulated by each target kinase and to design a comprehensive experimental workflow.
The experimental workflow should encompass both target engagement and downstream signaling assays to provide a comprehensive pharmacological profile of the inhibitor.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are adapted from established methods and should be optimized for specific cell lines and experimental conditions.
Protocol 1: LRRK2 Cellular Assay - pS935 LRRK2 Sandwich ELISA
This assay measures the phosphorylation of LRRK2 at Serine 935, a common biomarker for LRRK2 kinase activity in cells[5].
Materials:
-
HEK293T cells
-
BacMam GFP-LRRK2 (or other LRRK2 expression vector)
-
96-well anti-GFP antibody-coated plates
-
LRRK2-IN-1 (as a control inhibitor)
-
Lysis buffer (containing protease and phosphatase inhibitors)
-
Primary antibodies: anti-total LRRK2 and anti-pS935 LRRK2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Culture and Transduction:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound.
-
Treat the cells with the inhibitor for 1-2 hours[6].
-
-
Cell Lysis:
-
Aspirate the media and wash the cells with cold PBS.
-
Add lysis buffer to each well and incubate on ice for 15-30 minutes.
-
-
ELISA:
-
Transfer the cell lysates to the anti-GFP antibody-coated 96-well plate.
-
Incubate for 1-2 hours at room temperature to allow for LRRK2 capture[5].
-
Wash the wells multiple times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add primary antibodies (anti-total LRRK2 or anti-pS935 LRRK2) to separate wells and incubate for 1 hour at room temperature[6].
-
Wash the wells and add HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the wells and add TMB substrate. Incubate until color develops.
-
Add stop solution and read the absorbance at 450 nm.
-
-
Data Analysis:
-
Normalize the pS935 LRRK2 signal to the total LRRK2 signal for each well.
-
Plot the normalized signal against the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: NUAK1 Cellular Target Engagement - NanoBRET™ Assay
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay measures the binding of an inhibitor to the target kinase in live cells[7].
Materials:
-
HEK293 cells
-
NanoLuc®-NUAK1 Fusion Vector
-
Transfection reagent
-
Opti-MEM™ I Reduced Serum Medium
-
NanoBRET™ Tracer
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
384-well white assay plates
-
Luminometer
Procedure:
-
Cell Transfection and Seeding:
-
Transfect HEK293 cells with the NanoLuc®-NUAK1 Fusion Vector.
-
After 24 hours, seed the transfected cells into a 384-well plate in Opti-MEM™[7].
-
-
Inhibitor and Tracer Treatment:
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor to all wells.
-
Measure the BRET signal on a luminometer capable of reading filtered luminescence (donor emission at ~460 nm and acceptor emission at ~610 nm).
-
-
Data Analysis:
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the inhibitor concentration and fit a sigmoidal dose-response curve to calculate the IC50 value[7].
-
Protocol 3: TYK2 Downstream Signaling - AlphaLISA® pSTAT3 Assay
This assay quantifies the phosphorylation of STAT3, a downstream substrate of TYK2, in response to cytokine stimulation[8].
Materials:
-
Kit225 T-cells (or other suitable cell line)
-
Human recombinant IL-23 (or other relevant cytokine)
-
384-well assay plates
-
Lysis buffer
-
AlphaLISA® Acceptor beads conjugated to an anti-pSTAT3 (Tyr705) antibody
-
Streptavidin-coated Donor beads
-
Biotinylated anti-STAT3 antibody
-
AlphaLISA®-compatible plate reader
Procedure:
-
Cell Seeding and Starvation:
-
Inhibitor Treatment and Stimulation:
-
Cell Lysis and Assay:
-
Lyse the cells according to the AlphaLISA® kit manufacturer's instructions.
-
Add the AlphaLISA® Acceptor beads and biotinylated anti-STAT3 antibody to the lysate and incubate.
-
Add the Streptavidin-coated Donor beads and incubate in the dark.
-
-
Signal Detection:
-
Read the plate on an AlphaLISA®-compatible plate reader (excitation at 680 nm, emission at 615 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition compared to vehicle-treated, stimulated controls.
-
Generate a dose-response curve and determine the IC50 value[8].
-
These protocols provide a solid foundation for the cellular characterization of this compound. Researchers should adapt and optimize these methods for their specific experimental systems to ensure high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. Development of an enzyme-linked immunosorbent assay for detection of cellular and in vivo LRRK2 S935 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mesoscale.com [mesoscale.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lrrk2/Nuak1/Tyk2-IN-1 Dose-Response Curve Generation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/Nuak1/Tyk2-IN-1 is a potent small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). All three kinases are implicated in various cellular processes and disease states. LRRK2 mutations are a significant genetic cause of Parkinson's disease. NUAK1 is involved in cellular stress responses, polarity, and adhesion. TYK2, a member of the Janus kinase (JAK) family, plays a critical role in cytokine signaling and immune responses. The ability of this compound to inhibit these three targets makes it a valuable tool for studying their respective signaling pathways and a potential starting point for therapeutic development in oncology, neurodegenerative diseases, and inflammatory disorders.
These application notes provide a summary of the inhibitor's activity and detailed protocols for generating dose-response curves to characterize its potency against LRRK2, NUAK1, and TYK2.
Data Presentation
The inhibitory activity of this compound has been characterized using biochemical assays. The reported half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Variant/Assay Type | IC50 (nM) | Assay Method |
| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen™ Eu kinase binding assay[1] |
| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen™ Eu kinase binding assay[1] |
| NUAK1 | - | < 10 | TR-FRET LanthaScreen™ Eu kinase binding assay[1] |
| TYK2 | - | < 10 | HTRF® kinase assay[1] |
Signaling Pathways
To understand the context of inhibition by this compound, it is essential to visualize the signaling pathways in which each target kinase operates.
Experimental Protocols
The following protocols are based on the assay methodologies reportedly used for the initial characterization of this compound[1]. These are adaptable templates for generating 10-point dose-response curves.
Protocol 1: LRRK2 and NUAK1 Inhibition - TR-FRET LanthaScreen™ Kinase Binding Assay
This biochemical assay measures the displacement of a fluorescent tracer from the kinase active site by the inhibitor.
Materials:
-
Recombinant human LRRK2 (wild-type or G2019S) or NUAK1 enzyme
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-Tracer
-
TR-FRET Dilution Buffer
-
This compound
-
DMSO
-
384-well, low-volume, non-binding plates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Experimental Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Plate Preparation:
-
Add a small volume (e.g., 50 nL) of each inhibitor dilution to the wells of a 384-well plate. Include DMSO-only wells for no-inhibition (100% activity) and wells with a known potent inhibitor for maximal inhibition (0% activity) controls.
-
-
Reagent Preparation:
-
Prepare a 2X working solution of the kinase (LRRK2 or NUAK1) and the Eu-anti-Tag Antibody in TR-FRET Dilution Buffer at the recommended concentrations.
-
Prepare a 2X working solution of the Alexa Fluor™ 647-Tracer in TR-FRET Dilution Buffer.
-
-
Assay Execution:
-
Add an equal volume (e.g., 5 µL) of the 2X Kinase/Antibody mix to all wells.
-
Add an equal volume (e.g., 5 µL) of the 2X Tracer solution to all wells to initiate the binding reaction. The final DMSO concentration should be ≤1%.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor) after a pulsed excitation at ~340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm) for each well.
-
Normalize the data using the no-inhibition and maximal-inhibition controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Protocol 2: TYK2 Inhibition - HTRF® Kinase Assay
This biochemical assay measures the phosphorylation of a substrate peptide by TYK2.
Materials:
-
Recombinant human TYK2 enzyme
-
Biotinylated substrate peptide (e.g., a generic tyrosine kinase substrate)
-
ATP
-
HTRF® Kinase Buffer
-
HTRF® Detection Reagents: Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665
-
HTRF® Detection Buffer
-
This compound
-
DMSO
-
384-well, low-volume, non-binding plates
-
Plate reader capable of HTRF® measurements
Experimental Workflow:
Procedure:
-
Inhibitor Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO.
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2 µL) of each inhibitor dilution or DMSO control to the wells of a 384-well plate.
-
-
Kinase Reaction:
-
Add TYK2 enzyme diluted in kinase buffer to each well.
-
Initiate the phosphorylation reaction by adding a mixture of the biotinylated substrate peptide and ATP (at or near the Km for ATP) in kinase buffer.
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection:
-
Stop the kinase reaction by adding HTRF® detection reagents (Europium cryptate-labeled anti-phosphotyrosine antibody and Streptavidin-XL665) diluted in HTRF® detection buffer.
-
Incubate at room temperature for 60 minutes, protected from light, to allow for the development of the FRET signal.
-
-
Data Acquisition: Read the plate on an HTRF®-compatible plate reader, measuring the emission at 620 nm (cryptate donor) and 665 nm (XL665 acceptor) after a pulsed excitation at 320 nm.
-
Data Analysis:
-
Calculate the HTRF® ratio [(665 nm emission / 620 nm emission) * 10,000].
-
Normalize the data using no-enzyme or no-ATP controls (for background) and DMSO-only wells (for 100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Conclusion
The provided protocols offer a robust framework for determining the dose-response relationship of this compound against its target kinases. By carefully executing these experiments and analyzing the resulting data, researchers can accurately quantify the inhibitory potency of this compound, enabling further investigation into its mechanism of action and potential therapeutic applications. The signaling pathway diagrams provide a visual context for the inhibitor's effects on cellular function.
References
Application Notes and Protocols for Lrrk2/nuak1/tyk2-IN-1 in TR-FRET Kinase Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1 is a potent multi-kinase inhibitor targeting Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2] These kinases are implicated in a variety of cellular processes and are of significant interest in drug discovery for neurodegenerative diseases, cancer, and autoimmune disorders.[3][4] This document provides detailed application notes and protocols for the use of this compound in Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) kinase assays, a robust method for quantifying kinase activity and inhibitor potency.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a widely used assay format in drug discovery due to its homogeneous nature, high sensitivity, and low background interference. The assay relies on the transfer of energy from a donor fluorophore (typically a lanthanide) to an acceptor fluorophore when they are in close proximity. In a kinase assay, this can be achieved by using a lanthanide-labeled antibody that recognizes a phosphorylated substrate and an acceptor-labeled substrate. Kinase activity leads to substrate phosphorylation, bringing the donor and acceptor into proximity and generating a FRET signal.
Data Presentation
The inhibitory activity of this compound against its target kinases has been demonstrated to be in the low nanomolar range.
| Kinase Target | Inhibitor | IC50 (nM) | Assay Type |
| LRRK2 (Wild-Type) | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| LRRK2 (G2019S Mutant) | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| NUAK1 | This compound | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| TYK2 | This compound | < 10 | HTRF kinase assay |
Data synthesized from multiple sources indicating potent inhibitory activity.[1][2]
Signaling Pathways
To understand the context of inhibition by this compound, it is crucial to visualize the signaling pathways in which LRRK2, NUAK1, and TYK2 are involved.
Experimental Protocols
Principle of the TR-FRET Kinase Assay
The TR-FRET kinase assay is a homogeneous assay that measures the phosphorylation of a substrate by a kinase. The assay components include the kinase, a substrate labeled with an acceptor fluorophore (e.g., GFP or a small molecule dye), ATP, and a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate. When the kinase phosphorylates the substrate, the antibody binds to the phosphorylated epitope. This brings the lanthanide donor and the acceptor into close proximity, allowing for FRET to occur upon excitation of the donor. The resulting FRET signal is proportional to the amount of phosphorylated substrate and thus to the kinase activity.
Materials and Reagents
-
Kinases: Recombinant LRRK2, NUAK1, or TYK2
-
Substrates: Appropriate peptide or protein substrate for each kinase, labeled with a suitable acceptor (e.g., GFP-tagged substrate or biotinylated peptide for use with a streptavidin-acceptor conjugate).
-
Inhibitor: this compound dissolved in DMSO to a stock concentration of 10 mM.
-
ATP: Adenosine 5'-triphosphate, prepared in kinase buffer.
-
Kinase Assay Buffer: Typically contains a buffering agent (e.g., HEPES, Tris-HCl), MgCl₂, a reducing agent (e.g., DTT), and a detergent (e.g., Triton X-100 or Tween-20). The exact composition may need optimization for each kinase.
-
Detection Reagents:
-
Lanthanide-labeled phospho-specific antibody (e.g., Terbium or Europium cryptate-labeled).
-
If using a biotinylated peptide, a streptavidin-conjugated acceptor fluorophore.
-
-
Assay Plates: Low-volume, 384-well white or black assay plates.
-
Plate Reader: A microplate reader capable of TR-FRET measurements.
Protocol for IC50 Determination of this compound
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in DMSO. A common starting point is a 10-point, 3-fold serial dilution, starting from a high concentration (e.g., 100 µM).
-
Further dilute the inhibitor in kinase assay buffer to the desired final concentrations for the assay. Ensure the final DMSO concentration in the assay is consistent across all wells and typically does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted this compound or DMSO (for control wells) to the appropriate wells of a 384-well assay plate.
-
Prepare a master mix containing the kinase and the acceptor-labeled substrate in kinase assay buffer.
-
Add 5 µL of the kinase/substrate master mix to each well.
-
-
Initiate Kinase Reaction:
-
Prepare an ATP solution in kinase assay buffer at a concentration that is at or near the Km for the specific kinase.
-
Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final reaction volume will be 10 µL.
-
Mix the plate gently by shaking or centrifugation.
-
-
Kinase Reaction Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes). This incubation time should be within the linear range of the kinase reaction.
-
-
Detection:
-
Prepare the detection reagent mix containing the lanthanide-labeled antibody in detection buffer.
-
Add 10 µL of the detection reagent mix to each well to stop the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET compatible plate reader. Set the reader to excite the donor fluorophore (e.g., at 340 nm for Terbium) and measure the emission at both the donor and acceptor wavelengths (e.g., 490 nm for the donor and 520 nm for the acceptor when using a GFP-based system).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity.
-
Note: The specific concentrations of kinase, substrate, ATP, and antibody, as well as incubation times, should be optimized for each specific kinase and assay system to ensure robust and reproducible results.
References
Application Notes and Protocols for Lrrk2/nuak1/tyk2-IN-1 in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1 is a potent, multi-kinase inhibitor targeting Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2) with high affinity (IC50 < 10 nM for all three kinases)[1][2]. This compound, developed by Neuron23, holds significant therapeutic potential for a range of disorders including autoimmune diseases, inflammatory conditions, and neurodegenerative diseases such as Parkinson's disease[1][3]. The simultaneous inhibition of these three kinases, which are key nodes in distinct but interconnected signaling pathways, offers a novel approach to modulating complex disease pathologies.
These application notes provide a comprehensive overview of the preclinical evaluation of this compound for in vivo animal studies. Due to the limited availability of specific in vivo data for this compound in the public domain, the following protocols and data tables are based on established methodologies for inhibitors of LRRK2 and TYK2 and should be adapted as necessary.
Target Kinase Profiles
| Target Kinase | Primary Associated Diseases | Key Signaling Pathways | Cellular Functions |
| LRRK2 | Parkinson's Disease, Neuroinflammation, Autoimmune Diseases | Vesicular Trafficking, Autophagy, Inflammatory Signaling | Regulation of membrane dynamics, lysosomal function, immune cell activation |
| NUAK1 | Cancer, Cellular Stress Response | AMPK Signaling, TGF-β Signaling | Cell adhesion and migration, metabolic stress sensing, cell polarity |
| TYK2 | Autoimmune and Inflammatory Diseases (e.g., Psoriasis, Lupus) | JAK-STAT Signaling | Cytokine signal transduction, immune cell differentiation and activation |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by competitively binding to the ATP-binding sites of LRRK2, NUAK1, and TYK2, thereby inhibiting their phosphotransferase activity. This leads to the downstream modulation of their respective signaling cascades.
LRRK2 Signaling Pathway
LRRK2 is a complex, multi-domain protein implicated in a variety of cellular processes. Its kinase activity is central to its pathogenic role in Parkinson's disease. This compound blocks the phosphorylation of LRRK2 substrates, such as Rab GTPases, which are crucial for vesicular trafficking.
Caption: LRRK2 signaling and inhibition.
NUAK1 Signaling Pathway
NUAK1 is a member of the AMPK-related kinase family and is activated in response to cellular stress. It plays a role in cell adhesion, migration, and survival. Inhibition of NUAK1 can impact cancer cell metabolism and motility.
Caption: NUAK1 signaling cascade.
TYK2/JAK-STAT Signaling Pathway
TYK2 is a non-receptor tyrosine kinase in the JAK family. It is essential for signaling by certain cytokines, such as interferons and interleukins (IL-12, IL-23). By inhibiting TYK2, this compound can suppress the downstream activation of STAT proteins and the transcription of pro-inflammatory genes.
Caption: TYK2/JAK-STAT pathway inhibition.
Experimental Protocols for In Vivo Animal Studies
The following are generalized protocols for evaluating a multi-kinase inhibitor like this compound in relevant animal models. Specific parameters should be optimized for each study.
General Preparation and Administration
Formulation: A suggested formulation for in vivo administration is as follows:
-
5% DMSO
-
30% PEG300
-
5% Tween 80
-
60% Saline or PBS
Preparation Workflow:
Caption: In vivo formulation workflow.
Administration: The route of administration will depend on the experimental model and desired pharmacokinetic profile. Common routes include:
-
Intraperitoneal (IP) injection
-
Oral gavage (PO)
-
Subcutaneous (SC) injection
Pharmacokinetic (PK) Studies
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Animal Model: Male CD-1 or C57BL/6 mice (8-10 weeks old).
Protocol:
-
Administer a single dose of this compound via the chosen route (e.g., 10 mg/kg IP).
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to plasma and store at -80°C.
-
At the final time point, euthanize animals and collect tissues of interest (e.g., brain, spleen, kidney, liver).
-
Analyze plasma and tissue homogenates for compound concentration using LC-MS/MS.
-
Calculate key PK parameters (e.g., Cmax, Tmax, AUC, half-life).
Illustrative PK Data (Hypothetical):
| Parameter | Route: IP (10 mg/kg) | Route: PO (30 mg/kg) |
| Cmax (ng/mL) | 1200 | 850 |
| Tmax (h) | 0.5 | 2 |
| AUC (0-24h) (ng*h/mL) | 4500 | 6200 |
| Half-life (h) | 4.2 | 5.8 |
| Brain Penetration (Kp,uu) | >0.4 | >0.4 |
Note: Brain penetration data is based on a separate LRRK2 inhibitor from Neuron23[4].
Efficacy Study in a Model of Neuroinflammation
Objective: To assess the anti-inflammatory effects of this compound in a mouse model of lipopolysaccharide (LPS)-induced neuroinflammation.
Animal Model: C57BL/6 mice (8-10 weeks old).
Protocol:
-
Acclimatize animals for at least one week.
-
Randomly assign animals to vehicle and treatment groups.
-
Pre-treat animals with this compound (e.g., 10, 30 mg/kg IP) or vehicle for a specified period (e.g., 1 hour) before LPS challenge.
-
Administer a single intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At a predetermined time point post-LPS injection (e.g., 4 or 24 hours), collect brain tissue and plasma.
-
Analyze brain tissue for pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) using ELISA or qPCR.
-
Perform immunohistochemistry on brain sections to assess microglial and astrocyte activation (e.g., Iba1 and GFAP staining).
Illustrative Efficacy Data (Hypothetical):
| Treatment Group | Brain TNF-α (pg/mg protein) | Brain IL-6 (pg/mg protein) | Iba1+ Cells (cells/mm²) |
| Vehicle + Saline | 50 ± 8 | 35 ± 6 | 15 ± 3 |
| Vehicle + LPS | 450 ± 50 | 320 ± 40 | 85 ± 10 |
| 10 mg/kg Inhibitor + LPS | 250 ± 30 | 180 ± 25 | 45 ± 7 |
| 30 mg/kg Inhibitor + LPS | 150 ± 20 | 100 ± 15 | 25 ± 5 |
Efficacy Study in a Model of Autoimmune Disease (e.g., Collagen-Induced Arthritis)
Objective: To evaluate the therapeutic potential of this compound in a mouse model of rheumatoid arthritis.
Animal Model: DBA/1 mice (8-10 weeks old).
Protocol:
-
Induce arthritis by immunization with bovine type II collagen emulsified in complete Freund's adjuvant, followed by a booster immunization.
-
Once clinical signs of arthritis appear, randomize mice into vehicle and treatment groups.
-
Administer this compound (e.g., 10, 30 mg/kg, daily PO) or vehicle.
-
Monitor clinical signs of arthritis (e.g., paw swelling, clinical score) regularly.
-
At the end of the study, collect paws for histological analysis of joint inflammation and damage.
-
Measure serum levels of anti-collagen antibodies and inflammatory cytokines.
Illustrative Efficacy Data (Hypothetical):
| Treatment Group | Mean Clinical Score (Day 21) | Paw Swelling (mm, Day 21) | Histological Score (Inflammation) |
| Vehicle | 10.5 ± 1.2 | 2.1 ± 0.3 | 3.5 ± 0.4 |
| 10 mg/kg Inhibitor | 6.2 ± 0.8 | 1.3 ± 0.2 | 2.1 ± 0.3 |
| 30 mg/kg Inhibitor | 3.1 ± 0.5 | 0.8 ± 0.1 | 1.2 ± 0.2 |
Safety and Toxicology
Preclinical safety evaluation is critical. While specific data for this compound is not available, potential on-target toxicities for LRRK2 inhibitors have been noted in non-human primates (e.g., changes in lung and kidney morphology). Careful monitoring for any adverse effects is essential in all in vivo studies.
Recommended Monitoring:
-
Daily observation for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).
-
At study termination, perform gross necropsy and collect major organs for histopathological examination.
-
Consider including satellite groups for interim toxicological assessments.
Conclusion
This compound is a promising multi-kinase inhibitor with a strong rationale for its use in a variety of disease models. The provided application notes and protocols offer a framework for its in vivo evaluation. Researchers should carefully design their studies based on the specific scientific questions and animal models, with particular attention to dose selection, route of administration, and relevant endpoints. The illustrative data presented herein should be considered hypothetical and will need to be confirmed through rigorous experimentation.
References
Application Notes and Protocols: Lrrk2/Nuak1/Tyk2-IN-1 in Mouse Models of Autoimmunity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autoimmune diseases are characterized by a dysregulated immune response targeting self-antigens, leading to chronic inflammation and tissue damage. Key signaling pathways involved in the activation and differentiation of immune cells represent promising therapeutic targets. This document provides detailed application notes and protocols for the investigation of Lrrk2/Nuak1/Tyk2-IN-1 , a potent small molecule inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), in mouse models of autoimmunity. While specific in vivo efficacy data for this compound in these models is not yet publicly available, this document leverages data from studies on selective LRRK2 and TYK2 inhibitors to illustrate the potential therapeutic effects and provides detailed protocols for preclinical evaluation.
Inhibitor Profile: this compound
This compound is a multi-kinase inhibitor with high potency against its targets.[1][2][3]
| Target Kinase | IC50 | Reference |
| LRRK2 (Wild-Type) | < 10 nM | [1][2][3] |
| LRRK2 (G2019S Mutant) | < 10 nM | [1][2] |
| NUAK1 | < 10 nM | [1][2] |
| TYK2 | < 10 nM | [1][2] |
Signaling Pathways in Autoimmunity
LRRK2, NUAK1, and TYK2 are involved in distinct but interconnected signaling pathways that regulate immune cell function. Their combined inhibition offers a multi-pronged approach to modulating the autoimmune response.
LRRK2 Signaling in Immune Cells
LRRK2 is highly expressed in immune cells, including macrophages, dendritic cells, and B cells, where it is implicated in regulating inflammatory responses, phagocytosis, and autophagy.[4][5] Dysregulation of LRRK2 activity has been linked to inflammatory bowel disease and other immune-related disorders.[4]
TYK2 Signaling in T-Cell Differentiation
TYK2 is a member of the Janus kinase (JAK) family and a critical component of the signaling cascade for several key cytokines, including IL-12, IL-23, and Type I interferons.[6][7] These cytokines are instrumental in the differentiation of naive T cells into pro-inflammatory Th1 and Th17 subsets, which are major drivers of autoimmune pathology.[6][8]
Potential Interplay of LRRK2, NUAK1, and TYK2
The following diagram illustrates the potential interplay of these three kinases in the context of an autoimmune response and the points of inhibition by this compound.
Application in Mouse Models of Autoimmunity
Experimental Autoimmune Encephalomyelitis (EAE)
EAE is the most commonly used animal model for multiple sclerosis, characterized by T-cell-mediated inflammation, demyelination, and axonal damage in the central nervous system (CNS).
Disclaimer: The following data is from studies using selective LRRK2 or TYK2 inhibitors and is intended to be illustrative of the potential effects of inhibiting these pathways. These results were not obtained using this compound.
| Parameter | Model | Treatment | Key Findings | Reference |
| Clinical Score | MOG35-55-induced EAE in C57BL/6 mice | Benzothiazole-based LRRK2 inhibitor (10 mg/kg, i.p. daily) | Statistically significant reduction in the clinical burden of the animals. | [9] |
| Clinical Score | MOG35-55-induced EAE in mice | Brain-penetrant TYK2 inhibitor (cTYK2i) | Reduced clinical score. | [10][11][12] |
| CNS Infiltration | MOG35-55-induced EAE in mice | Brain-penetrant TYK2 inhibitor (cTYK2i) | Dose-dependent reduction in CNS-infiltrating CD3+/CD4+ T cells. | [10][13] |
| Cytokine/Chemokine Levels | MOG35-55-induced EAE in mice | Brain-penetrant TYK2 inhibitor (cTYK2i) | Reduced levels of inflammatory cytokines and chemokines in the CNS. | [11][12] |
Systemic Lupus Erythematosus (SLE)
Mouse models of SLE, such as the MRL/lpr and (NZB x NZW)F1 strains, spontaneously develop autoimmune manifestations similar to human lupus, including autoantibody production and glomerulonephritis.
Disclaimer: The following data is from studies using selective LRRK2 or TYK2 inhibitors and is intended to be illustrative of the potential effects of inhibiting these pathways. These results were not obtained using this compound.
| Parameter | Model | Treatment | Key Findings | Reference |
| Autoantibody Production | Pristane-induced lupus in Lrrk2-/- mice | LRRK2 knockout | Decreased levels of total IgG and autoantibodies. | [5] |
| Kidney Pathology | Pristane-induced lupus in Lrrk2-/- mice | LRRK2 knockout | Less deposition of immune complexes and attenuated pathological symptoms in the kidneys. | [5] |
| Autoantibody Production | Spontaneous lupus model (NZB/W F1 mice) | TYK2/JAK1 inhibitor (SAR-20351) | Reduced levels of pathogenic anti-dsDNA antibodies. | [14] |
| Splenomegaly | MRL/lpr and (NZB x NZW)F1 mice | TYK2/JAK1 inhibitor (SAR-20347) | Dose-dependent reduction in spleen weight. | [14] |
Experimental Protocols
In Vivo Administration of this compound
A suggested formulation for in vivo administration in mice is as follows:
-
Prepare a stock solution of this compound in DMSO.
-
For administration, dilute the stock solution in a vehicle consisting of PEG300, Tween 80, and saline or PBS. A common vehicle composition is 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS.[1]
-
The final concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the mice.
-
Administer the solution via oral gavage or intraperitoneal injection. The volume of administration should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Note: It is crucial to perform dose-response studies to determine the optimal therapeutic dose for the specific autoimmune model being used.
Experimental Autoimmune Encephalomyelitis (EAE) Induction and Evaluation
The following is a standard protocol for inducing EAE in C57BL/6 mice.
Materials:
-
Myelin Oligodendrocyte Glycoprotein peptide 35-55 (MOG35-55)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Pertussis toxin
-
Sterile PBS
-
8-10 week old female C57BL/6 mice
Procedure:
-
Day 0: Immunization
-
Prepare an emulsion of MOG35-55 in CFA. A typical concentration is 200 µg of MOG35-55 per 100 µL of emulsion.
-
Anesthetize mice and administer a total of 200 µL of the emulsion subcutaneously, divided between two sites on the flanks.
-
Administer 200 ng of pertussis toxin in 200 µL of PBS via intraperitoneal (i.p.) injection.
-
-
Day 2: Boost
-
Administer a second dose of 200 ng of pertussis toxin in 200 µL of PBS i.p.
-
-
Daily Monitoring:
-
Beginning around day 7 post-immunization, monitor mice daily for clinical signs of EAE and record their body weight.
-
EAE Clinical Scoring:
-
0: No clinical signs
-
1: Limp tail
-
2: Hind limb weakness
-
3: Complete hind limb paralysis
-
4: Hind limb paralysis and forelimb weakness
-
5: Moribund or dead
-
-
-
Treatment:
-
Initiate treatment with this compound or vehicle according to the study design (e.g., prophylactic treatment starting on day 0, or therapeutic treatment starting at the onset of clinical signs).
-
-
Endpoint Analysis:
-
At the termination of the study (typically 21-28 days post-immunization), euthanize mice and collect brains, spinal cords, and spleens for further analysis.
-
Histopathology: Perfuse mice with PBS followed by 4% paraformaldehyde. Embed CNS tissue in paraffin and section for Hematoxylin and Eosin (H&E) staining to assess inflammation and Luxol Fast Blue (LFB) staining to assess demyelination.
-
Flow Cytometry: Isolate mononuclear cells from the CNS and spleens to analyze immune cell populations (e.g., CD4+, CD8+, Th1, Th17, regulatory T cells).
-
Cytokine Analysis: Culture splenocytes with MOG35-55 and measure cytokine production (e.g., IFN-γ, IL-17, IL-10) in the supernatants by ELISA or Luminex assay.
-
Conclusion
The triple inhibition of LRRK2, NUAK1, and TYK2 by this compound presents a novel and compelling therapeutic strategy for autoimmune diseases. By targeting multiple key nodes in the inflammatory cascade, this compound has the potential to modulate both innate and adaptive immune responses. The protocols and illustrative data provided in these application notes offer a framework for the preclinical evaluation of this compound in relevant mouse models of autoimmunity. Further investigation is warranted to determine the in vivo efficacy and therapeutic potential of this promising multi-kinase inhibitor.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. | BioWorld [bioworld.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. LRRK2 regulation of immune-pathways and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 is involved in the pathogenesis of system lupus erythematosus through promoting pathogenic antibody production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Therapeutic Advantage of Tyk2 Inhibition for Treating Autoimmune and Chronic Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bms.com [bms.com]
- 8. TYK2 inhibition enhances Treg differentiation and function while preventing Th1 and Th17 differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of a benzothiazole‐based LRRK2 inhibitor in oligodendrocyte precursor cells and in a murine model of multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Central TYK2 inhibition identifies TYK2 as a key neuroimmune modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols: Western Blot for pLRRK2 Following Lrrk2/nuak1/tyk2-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Leucine-rich repeat kinase 2 (LRRK2) is a critical enzyme implicated in various cellular processes, and its dysregulation is associated with neurodegenerative diseases, particularly Parkinson's disease.[1][2][3] The development of potent and selective inhibitors is a key strategy for studying LRRK2 function and for therapeutic intervention. Lrrk2/nuak1/tyk2-IN-1 is a multi-kinase inhibitor with high potency against LRRK2, NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), exhibiting IC50 values of less than 10 nM for all three kinases.[4][5][6] This document provides a detailed protocol for performing a Western blot to detect the phosphorylation status of LRRK2 (pLRRK2) in response to treatment with this compound. This protocol is essential for researchers aiming to validate the inhibitor's efficacy and understand its impact on LRRK2 signaling pathways.
Signaling Pathway and Inhibitor Action
This compound is a potent inhibitor that targets the kinase activity of LRRK2, NUAK1, and TYK2.[4][5][6] In the context of LRRK2 signaling, the kinase activity of LRRK2 is responsible for its autophosphorylation and the phosphorylation of downstream substrates, such as Rab GTPases.[7] Inhibition of LRRK2 by this compound is expected to decrease the levels of phosphorylated LRRK2. Similarly, its action on NUAK1 and TYK2 will affect their respective signaling cascades. TYK2, a member of the Janus kinase (JAK) family, is involved in cytokine signaling pathways that regulate immune responses.[8]
Caption: Inhibition of LRRK2, NUAK1, and TYK2 signaling by this compound.
Experimental Workflow
The following diagram outlines the key steps for the Western blot analysis of pLRRK2 after inhibitor treatment.
Caption: Western blot workflow for pLRRK2 detection after inhibitor treatment.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from a Western blot experiment designed to assess the effect of this compound on LRRK2 phosphorylation. The data presented here is hypothetical and for illustrative purposes.
| Treatment Group | Inhibitor Concentration (nM) | pLRRK2/Total LRRK2 Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 0 | 1.00 | 0.12 |
| This compound | 1 | 0.65 | 0.09 |
| This compound | 10 | 0.21 | 0.05 |
| This compound | 100 | 0.05 | 0.02 |
Detailed Experimental Protocol
This protocol is adapted from established Western blotting procedures for LRRK2.[7][9][10][11]
Materials and Reagents
-
Cell Lines: HEK293T, SH-SY5Y, or other suitable cell lines expressing LRRK2.
-
This compound Inhibitor: Prepare stock solutions in DMSO.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA Protein Assay Kit or similar.
-
Loading Buffer: 4x NuPage LDS Sample Buffer with a reducing agent (e.g., β-mercaptoethanol).[12]
-
SDS-PAGE Gels: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris).
-
Running Buffer: MOPS or MES SDS Running Buffer.
-
Transfer Buffer: NuPAGE Transfer Buffer or equivalent.
-
Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-pLRRK2 (e.g., pSer935 or pSer1292)
-
Mouse or Rabbit anti-total LRRK2
-
Mouse anti-β-actin or other loading control
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: ECL Western Blotting Substrate.
-
Imaging System: Chemiluminescence imager.
Cell Culture and Inhibitor Treatment
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 80-90% confluency at the time of harvest.
-
Inhibitor Treatment: The following day, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO). A typical treatment duration is 1-2 hours.[12]
Protein Extraction and Quantification
-
Cell Lysis: After treatment, wash the cells once with ice-cold PBS. Add 100-200 µL of ice-cold lysis buffer to each well.[10]
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the soluble protein to a new tube.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x LDS sample buffer and a reducing agent, then heat the samples at 70-95°C for 10 minutes.[9][12]
-
Gel Electrophoresis: Load 20-40 µg of protein per lane onto a precast polyacrylamide gel. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against pLRRK2, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the ECL substrate to the membrane and incubate for the recommended time.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities using appropriate software. Normalize the pLRRK2 signal to the total LRRK2 signal and/or a loading control.
Conclusion
This protocol provides a comprehensive guide for assessing the inhibitory effect of this compound on LRRK2 phosphorylation. Adherence to these detailed steps will enable researchers to generate reliable and reproducible data, which is crucial for advancing our understanding of LRRK2 biology and the development of novel therapeutics.
References
- 1. LRRK2 signaling pathways: the key to unlocking neurodegeneration? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of the effect of LRRK2 exonic variants on the risk of Parkinson's disease: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Perspective on the current state of the LRRK2 field - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. | BioWorld [bioworld.com]
- 6. abmole.com [abmole.com]
- 7. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 8. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Western Blot Protocol - Updated for Lrrk2, Nitrotyrosine, etc. [protocols.io]
- 10. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of Current Methods to Detect Cellular Leucine-Rich Repeat Kinase 2 (LRRK2) Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Lrrk2/Nuak1/Tyk2-IN-1 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the multi-kinase inhibitor, Lrrk2/Nuak1/Tyk2-IN-1, in cell culture experiments. This inhibitor demonstrates potent activity against Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), with IC50 values below 10 nM in biochemical assays.[1][2][3][4][5] This document outlines recommended cell lines, culture conditions, and experimental procedures to assess the cellular effects of this inhibitor on each of its targets.
Introduction to Target Kinases
-
LRRK2 (Leucine-rich repeat kinase 2): A large, complex protein with both kinase and GTPase domains.[6] Mutations in the LRRK2 gene are a common cause of both familial and sporadic Parkinson's disease.[7][8] It is highly expressed in immune cells, including monocytes, neutrophils, and microglia, where it is implicated in inflammatory pathways.[9][10][11][12]
-
NUAK1 (NUAK family SNF1-like kinase 1): Also known as ARK5, NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related family of protein kinases. It is involved in various cellular processes, including cell adhesion, migration, and proliferation.
-
TYK2 (Tyrosine kinase 2): A member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. TYK2 plays a crucial role in cytokine signaling pathways, particularly those involving type I interferons (IFN), IL-12, and IL-23, which are critical for immune responses.[7]
Recommended Cell Lines and Culture Conditions
Given the high expression of LRRK2 in immune cells and the central role of TYK2 in immune signaling, human immune cell lines are recommended for studying the simultaneous effects of this compound.
Recommended Cell Line:
-
THP-1 (Human monocytic cell line): This cell line is a suitable model as it expresses LRRK2 and is responsive to cytokines that signal through TYK2. NUAK1 expression should be confirmed by western blot.
-
Human Peripheral Blood Mononuclear Cells (PBMCs): Primary cells that endogenously express high levels of LRRK2 and are key players in immune responses mediated by TYK2.[11][13]
General Cell Culture Conditions:
| Parameter | Recommendation |
| Cell Line | THP-1 |
| Growth Medium | RPMI-1640 medium |
| Supplements | 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL Penicillin, 100 µg/mL Streptomycin |
| Culture Temperature | 37°C |
| CO2 Level | 5% |
| Subculture | Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL. |
Note: For experiments with PBMCs, it is crucial to use freshly isolated cells for optimal viability and physiological relevance.
This compound Inhibitor Information
| Parameter | Value | Reference |
| Target(s) | LRRK2 (Wild-type and G2019S), NUAK1, TYK2 | [1][2][3][4][5] |
| IC50 (biochemical) | < 10 nM for all targets | [1][2][3][4][5] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Store stock solutions at -20°C or -80°C | [1] |
Experimental Protocols
Prior to conducting experiments, it is essential to perform a dose-response and time-course analysis to determine the optimal concentration and incubation time for this compound in your chosen cell line. A starting concentration range of 10 nM to 1 µM is recommended for initial experiments.
General Experimental Workflow
Caption: General workflow for cell-based experiments using this compound.
Protocol for Assessing LRRK2 Inhibition
The kinase activity of LRRK2 can be assessed by measuring the phosphorylation of its substrate, Rab10, or its autophosphorylation at Serine 935.
-
Cell Seeding: Seed THP-1 cells or PBMCs in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Inhibitor Treatment: Treat cells with varying concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or DMSO as a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Rab10 (Thr73), total Rab10, phospho-LRRK2 (Ser935), and total LRRK2.
-
Use an appropriate loading control antibody (e.g., GAPDH or β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol for Assessing NUAK1 Inhibition
The activity of NUAK1 can be determined by measuring the phosphorylation of its substrate, MYPT1.
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the LRRK2 inhibition protocol.
-
Cell Lysis: Follow step 3 from the LRRK2 inhibition protocol.
-
Western Blot Analysis:
-
Perform western blotting as described above.
-
Probe the membrane with primary antibodies against phospho-MYPT1 (Ser445) and total MYPT1.
-
Include a loading control.
-
-
Data Analysis: Quantify and normalize the band intensities as described for LRRK2.
Protocol for Assessing TYK2 Inhibition
TYK2 activity is typically measured by assessing the phosphorylation of downstream STAT proteins following cytokine stimulation.
-
Cell Seeding and Inhibitor Pre-treatment: Seed THP-1 cells or PBMCs as described above. Pre-treat the cells with this compound or DMSO for 1-2 hours.
-
Cytokine Stimulation: Stimulate the cells with an appropriate cytokine, such as human IFN-α (e.g., 1000 U/mL) for a short period (e.g., 15-30 minutes).
-
Cell Lysis: Immediately after stimulation, lyse the cells as described previously.
-
Western Blot Analysis:
-
Perform western blotting.
-
Probe the membrane with primary antibodies against phospho-STAT1 (Tyr701) and total STAT1. Depending on the cytokine used, other phospho-STATs (e.g., STAT2, STAT3) can also be assessed.
-
Include a loading control.
-
-
Data Analysis: Quantify and normalize the band intensities.
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of LRRK2, NUAK1, and TYK2, and the points of inhibition by this compound.
Caption: Overview of LRRK2, NUAK1, and TYK2 signaling pathways and their inhibition.
Data Presentation
All quantitative data from western blot analyses should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of this compound on LRRK2 Activity
| Treatment | p-Rab10/Total Rab10 (Fold Change vs. Vehicle) | p-LRRK2(S935)/Total LRRK2 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 | 1.0 |
| 10 nM Inhibitor | Value | Value |
| 100 nM Inhibitor | Value | Value |
| 1 µM Inhibitor | Value | Value |
Table 2: Effect of this compound on NUAK1 Activity
| Treatment | p-MYPT1/Total MYPT1 (Fold Change vs. Vehicle) |
| Vehicle (DMSO) | 1.0 |
| 10 nM Inhibitor | Value |
| 100 nM Inhibitor | Value |
| 1 µM Inhibitor | Value |
Table 3: Effect of this compound on TYK2 Activity
| Treatment | p-STAT1/Total STAT1 (Fold Change vs. Vehicle + Stim) |
| Vehicle (DMSO) - No Stim | Value |
| Vehicle (DMSO) + Stim | 1.0 |
| 10 nM Inhibitor + Stim | Value |
| 100 nM Inhibitor + Stim | Value |
| 1 µM Inhibitor + Stim | Value |
Note: The tables above are templates. The actual values should be determined experimentally and include appropriate statistical analysis (e.g., mean ± SEM, p-values).
Troubleshooting
-
No or weak signal for phosphorylated proteins:
-
Ensure fresh lysis buffer with active phosphatase inhibitors is used.
-
Optimize antibody concentrations and incubation times.
-
For TYK2 assays, ensure the cytokine stimulation is effective and the timing is appropriate.
-
-
High background in western blots:
-
Optimize blocking conditions (e.g., use 5% BSA or non-fat milk).
-
Ensure adequate washing steps.
-
-
Inconsistent results:
-
Maintain consistent cell passage numbers and seeding densities.
-
Ensure accurate and consistent inhibitor concentrations.
-
By following these detailed application notes and protocols, researchers can effectively utilize the this compound inhibitor to investigate the roles of these important kinases in cellular signaling and disease models.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Interaction of LRRK2 with kinase and GTPase signaling cascades | Semantic Scholar [semanticscholar.org]
- 7. neuron23.com [neuron23.com]
- 8. Hyperactive LRRK2 kinase impairs the trafficking of axonal autophagosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 levels in immune cells are increased in Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. LRRK2 regulation of immune-pathways and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LRRK2 and the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The Current State-of-the Art of LRRK2-Based Biomarker Assay Development in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Lrrk2/nuak1/tyk2-IN-1 stock solution preparation and storage
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1 is a potent small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1] This multi-target inhibitor demonstrates significant activity with IC50 values below 10 nM for LRRK2 (both wild-type and the G2019S mutant), NUAK1, and TYK2.[1][2][3] Its ability to modulate these key signaling proteins makes it a valuable research tool for investigating cellular pathways implicated in a range of pathologies, including neurodegenerative disorders like Parkinson's disease, cancer, and autoimmune diseases.[1][2][3]
These application notes provide detailed protocols for the preparation and storage of this compound stock solutions, ensuring the compound's stability and activity for reproducible experimental outcomes.
Quantitative Data Summary
The following tables summarize the key quantitative information for this compound.
Table 1: Chemical and Physical Properties
| Property | Value |
| Molecular Weight | 392.34 g/mol |
| CAS Number | 2629192-96-5 |
Table 2: Inhibitory Activity
| Target | IC50 |
| LRRK2 (Wild-Type) | < 10 nM |
| LRRK2 (G2019S Mutant) | < 10 nM |
| NUAK1 | < 10 nM |
| TYK2 | < 10 nM |
Experimental Protocols
Stock Solution Preparation
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or opaque polypropylene or glass vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
Protocol:
-
Pre-handling: Before opening, bring the vial of this compound powder to room temperature for at least 15-20 minutes to prevent condensation of moisture onto the compound.
-
Weighing: Accurately weigh the desired amount of the inhibitor powder using a calibrated analytical balance in a chemical fume hood. For example, to prepare a 10 mM stock solution, weigh out 3.92 mg of the compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed inhibitor. For a 10 mM stock solution from 3.92 mg of powder, add 1 mL of DMSO. A more concentrated stock of 40 mg/mL can be prepared by dissolving 2 mg in 50 µL of DMSO.
-
Solubilization: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath for a few minutes) and sonication can aid in dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed vials.[4]
Storage and Stability
Proper storage is crucial for maintaining the biological activity of this compound.
Table 3: Storage Conditions
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C | 3 years[4] |
| In Solvent (e.g., DMSO) | -80°C | 1 year[4] |
| In Solvent (e.g., DMSO) | -20°C | 1 month |
| In Solvent (for frequent use) | 4°C | Up to 1 week[4] |
Storage Recommendations:
-
Long-term Storage: For long-term storage, the stock solution in DMSO should be stored at -80°C.[4]
-
Short-term Storage: For frequent use, an aliquot of the stock solution can be stored at 4°C for up to one week.[4]
-
Protection from Light: Store both the powder and the stock solution protected from light.
-
Avoid Freeze-Thaw Cycles: Aliquoting the stock solution is critical to minimize the number of freeze-thaw cycles.[4]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of LRRK2, NUAK1, and TYK2, and a general experimental workflow for using this compound.
Caption: LRRK2 Signaling Pathway.
Caption: NUAK1 Signaling Pathway.
Caption: TYK2 (JAK/STAT) Signaling Pathway.
Caption: General Experimental Workflow.
References
Application Notes and Protocols for Lrrk2/nuak1/tyk2-IN-1 Kinase Binding Affinity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1 is a potent small molecule inhibitor targeting three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3][4] This multi-targeted profile suggests its potential therapeutic application in a range of human diseases, particularly in the realm of autoimmune disorders.[1][2] Understanding the binding affinity and inhibitory activity of this compound against its target kinases is crucial for elucidating its mechanism of action and advancing its development as a therapeutic agent.
These application notes provide detailed protocols for determining the binding affinity of this compound to its target kinases using two common and robust assay platforms: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based LanthaScreen® Eu Kinase Binding Assay and Homogeneous Time Resolved Fluorescence (HTRF®) Kinase Assay.
Target Kinases and Signaling Pathways
This compound demonstrates inhibitory activity against wild-type LRRK2, the G2019S mutant of LRRK2, NUAK1, and TYK2, with IC50 values all below 10 nM.[1][2][3][4]
LRRK2 (Leucine-rich repeat kinase 2) is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease. Beyond its role in neurodegeneration, LRRK2 is highly expressed in immune cells and is implicated in inflammatory signaling pathways, including the MAPK, NFAT, and NF-κB pathways, as well as in the regulation of autophagy. Its involvement in inflammatory processes suggests a potential role in autoimmune diseases.
NUAK1 (NUAK family SNF1-like kinase 1) , also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is activated by the tumor suppressor kinase LKB1 and is involved in cellular stress responses, cell adhesion, and polarity. While extensively studied in the context of cancer, emerging evidence suggests its involvement in inflammatory conditions such as inflammatory bowel disease.
TYK2 (Tyrosine kinase 2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a critical role in the signaling pathways of several key cytokines, including Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs). These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases. TYK2, as part of the JAK-STAT signaling cascade, is a well-established therapeutic target for these conditions.
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound against its target kinases.
| Target Kinase | Variant | IC50 (nM) | Assay Type |
| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| NUAK1 | - | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| TYK2 | - | < 10 | HTRF kinase assay |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of LRRK2, NUAK1, and TYK2.
Caption: LRRK2 signaling in inflammatory and cellular processes.
Caption: NUAK1 signaling cascade in cellular regulation.
Caption: TYK2 in the JAK-STAT signaling pathway.
Experimental Protocols
The following are generalized protocols for determining the binding affinity of this compound. Specific concentrations of kinase, tracer/substrate, and antibody should be optimized for each specific kinase and assay system.
Protocol 1: TR-FRET LanthaScreen® Eu Kinase Binding Assay (for LRRK2 and NUAK1)
Principle: This assay is based on the binding and displacement of a fluorescently labeled ATP-competitive kinase inhibitor (tracer) to the kinase of interest. The kinase is tagged (e.g., with GST or His), and a europium (Eu)-labeled anti-tag antibody is used as the donor fluorophore. The tracer is labeled with an acceptor fluorophore (e.g., Alexa Fluor 647). When the tracer binds to the kinase, the proximity of the donor and acceptor fluorophores results in a high FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
Materials:
-
Recombinant LRRK2 (wild-type and G2019S) or NUAK1 kinase
-
LanthaScreen® Eu-anti-Tag Antibody (specific to the kinase tag)
-
Kinase Tracer (appropriate for LRRK2/NUAK1)
-
This compound
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well low-volume plates (white or black)
-
Plate reader capable of TR-FRET measurements
Experimental Workflow:
Caption: Experimental workflow for the LanthaScreen® assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase buffer containing a constant concentration of DMSO.
-
Prepare a 2X working solution of the kinase and Eu-anti-Tag antibody in kinase buffer.
-
Prepare a 2X working solution of the kinase tracer in kinase buffer.
-
-
Assay Assembly:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle control.
-
Add 5 µL of the 2X kinase/antibody mixture to all wells.
-
Add 5 µL of the 2X tracer solution to all wells. The final reaction volume will be 15 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Detection:
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (e.g., 615 nm) and acceptor (e.g., 665 nm) wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio (acceptor/donor).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: HTRF® Kinase Assay (for TYK2)
Principle: This assay measures the phosphorylation of a biotinylated substrate by the kinase. A europium (Eu) cryptate-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-XL665 conjugate acts as the acceptor. When the substrate is phosphorylated, the binding of both the antibody and streptavidin brings the donor and acceptor into close proximity, generating a high FRET signal. An inhibitor will prevent substrate phosphorylation, resulting in a low FRET signal.
Materials:
-
Recombinant TYK2 kinase
-
Biotinylated substrate peptide for TYK2
-
HTRF® KinEASE™-TK kit (containing Eu-cryptate labeled anti-phospho-tyrosine antibody and Streptavidin-XL665)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
ATP
-
HTRF® detection buffer
-
384-well low-volume plates (white or black)
-
Plate reader capable of HTRF® measurements
Experimental Workflow:
Caption: Experimental workflow for the HTRF® kinase assay.
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in kinase reaction buffer containing a constant concentration of DMSO.
-
Prepare a 2X working solution of TYK2 kinase and its biotinylated substrate in kinase reaction buffer.
-
Prepare a 4X working solution of ATP in kinase reaction buffer.
-
Prepare the HTRF® detection reagents according to the manufacturer's instructions in the detection buffer.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add 5 µL of the serially diluted inhibitor or vehicle control.
-
Add 10 µL of the 2X kinase/substrate mixture to all wells.
-
Initiate the kinase reaction by adding 5 µL of the 4X ATP solution to all wells. The final reaction volume will be 20 µL.
-
-
Incubation:
-
Seal the plate and incubate at room temperature for 30-60 minutes.
-
-
Detection:
-
Stop the reaction by adding 10 µL of the HTRF® detection reagent mixture to all wells.
-
Seal the plate and incubate at room temperature for 60 minutes, protected from light.
-
-
Data Reading and Analysis:
-
Read the plate on an HTRF® compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.
-
Calculate the HTRF® ratio [(acceptor signal / donor signal) x 10,000].
-
Plot the HTRF® ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers to characterize the binding affinity of the multi-kinase inhibitor this compound. By utilizing robust TR-FRET and HTRF® assay technologies, investigators can obtain reliable quantitative data on the inhibitory potency of this compound against LRRK2, NUAK1, and TYK2. This information is essential for understanding its mechanism of action and for guiding further preclinical and clinical development, particularly for its potential use in treating autoimmune and inflammatory diseases.
References
Experimental Design for Lrrk2/nuak1/tyk2-IN-1 Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lrrk2/nuak1/tyk2-IN-1 is a potent, multi-targeted kinase inhibitor with significant activity against Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3][4] All three kinases are implicated in a variety of cellular processes and disease states, including neurodegenerative disorders, cancer, and autoimmune diseases.[2][5] This document provides detailed application notes and experimental protocols for researchers investigating the effects of this compound.
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a major genetic cause of Parkinson's disease.[6][7] LRRK2 is involved in various cellular pathways, including vesicular trafficking, autophagy, and inflammatory responses.
NUAK1 , also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It plays a role in cellular stress responses, cell adhesion, and migration. Dysregulation of NUAK1 has been linked to cancer progression.
TYK2 is a non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family. It is a key mediator of cytokine signaling, particularly for interferons and interleukins (IL-12, IL-23), and is critically involved in immune responses and inflammation.[8]
This multi-targeted inhibitor provides a valuable tool to probe the interconnected roles of these kinases in health and disease.
Data Presentation
Inhibitor Profile: this compound
| Target Kinase | Wild-Type (WT) IC50 (nM) | Mutant IC50 (nM) | Assay Type | Reference |
| LRRK2 | < 10 | G2019S: < 10 | TR-FRET LanthaScreen Eu kinase binding assay | [5] |
| NUAK1 | < 10 | - | TR-FRET LanthaScreen Eu kinase binding assay | [5] |
| TYK2 | < 10 | - | HTRF kinase assay | [5] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathways of LRRK2, NUAK1, and TYK2, along with a recommended experimental workflow for studying the effects of this compound.
Experimental Protocols
In Vitro Kinase Activity Assays
To confirm the inhibitory activity of this compound against its targets, in vitro kinase assays are recommended. Below are example protocols based on commercially available assay kits.
a) LRRK2 Kinase Assay (ADP-Glo™ Format) [6][9]
-
Principle: This luminescent assay measures the amount of ADP produced in the kinase reaction.
-
Materials:
-
Recombinant LRRK2 (WT and/or G2019S mutant)
-
LRRKtide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
This compound
-
Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT[6]
-
-
Procedure:
-
Prepare serial dilutions of this compound in 5% DMSO.
-
In a 384-well plate, add 1 µL of inhibitor dilution or DMSO control.
-
Add 2 µL of LRRK2 enzyme solution.
-
Add 2 µL of a substrate/ATP mix (e.g., 0.2 µg/µL LRRKtide, 10 µM ATP).
-
Incubate at room temperature for 120 minutes.[6]
-
Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values using a non-linear regression curve fit.
-
b) NUAK1 Kinase Assay (Chemi-Verse™ Format) [10]
-
Principle: This assay also measures ADP production to quantify kinase activity.
-
Materials:
-
Chemi-Verse™ NUAK1 Kinase Assay Kit (BPS Bioscience), which includes recombinant NUAK1, CHKtide substrate, ATP, and kinase assay buffer.
-
This compound
-
ADP-Glo™ Reagent
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor. The final DMSO concentration should not exceed 1%.[10]
-
Prepare a master mix containing 5x Kinase Assay Buffer, ATP, and CHKtide substrate.
-
Add 12.5 µL of the master mix to each well of a 96-well plate.
-
Add 2.5 µL of the inhibitor dilution or control.
-
Initiate the reaction by adding 10 µL of diluted NUAK1 kinase (e.g., 2.5 ng/µL).[10]
-
Incubate at 30°C for 45 minutes.[10]
-
Stop the reaction and detect ADP according to the ADP-Glo™ protocol.
-
c) TYK2 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay Format) [11]
-
Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the displacement of a fluorescent tracer from the kinase by the inhibitor.
-
Materials:
-
LanthaScreen® Eu Kinase Binding Assay for TYK2 components (Thermo Fisher Scientific)
-
Recombinant TYK2
-
This compound
-
-
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In a 384-well plate, add 5 µL of the inhibitor dilution.
-
Add 5 µL of a kinase/Eu-labeled anti-tag antibody mixture.
-
Add 5 µL of the Alexa Fluor® 647-labeled tracer.
-
Incubate for 1 hour at room temperature.[11]
-
Read the TR-FRET signal on a compatible plate reader.
-
Western Blotting for Pathway Analysis
Western blotting is essential to determine the effect of this compound on the phosphorylation of downstream substrates in a cellular context.
a) LRRK2 Pathway Western Blot [12][13][14]
-
Objective: To measure the inhibition of LRRK2 kinase activity by assessing the phosphorylation of its substrate Rab10 at Threonine 73 (pRab10 T73).
-
Cell Culture and Treatment:
-
Culture cells (e.g., macrophages, HEK293T overexpressing LRRK2) in 6-well or 12-well plates.
-
Treat cells with a dose-response of this compound for 1-2 hours. Include a known LRRK2 inhibitor (e.g., MLi-2 at 100 nM for 1 hour) as a positive control.[12]
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 10 minutes, then centrifuge to pellet cell debris.[12]
-
Determine protein concentration of the supernatant using a BCA or Coomassie assay.[12]
-
-
Immunoblotting:
-
Separate 20-40 µg of protein lysate on an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Rabbit anti-phospho-Rab10 (Thr73)
-
Mouse anti-total Rab10
-
Rabbit anti-LRRK2 (for total LRRK2 levels)
-
Loading control (e.g., anti-GAPDH or anti-tubulin)
-
-
Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect with an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify band intensities and normalize pRab10 levels to total Rab10 and the loading control.
-
b) TYK2 Pathway Western Blot [8][15]
-
Objective: To measure the inhibition of TYK2 activity by assessing the phosphorylation of STAT proteins.
-
Cell Culture and Treatment:
-
Lysate Preparation and Immunoblotting:
-
Follow the general procedure for lysate preparation and western blotting as described above.
-
Recommended primary antibodies:
-
Rabbit anti-phospho-STAT1 (Tyr701)
-
Rabbit anti-phospho-STAT4 (Tyr693)
-
Mouse anti-total STAT1/STAT4
-
Rabbit anti-total TYK2[16]
-
Loading control
-
-
Cell Viability and Proliferation Assays
It is crucial to assess the cytotoxic or cytostatic effects of the inhibitor on the cell lines used in the pathway analysis.
-
Principle: Assays like MTT, MTS (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay), or resazurin-based assays (e.g., alamarBlue) measure metabolic activity as an indicator of cell viability.
-
Procedure:
-
Seed cells in a 96-well plate at an appropriate density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound. Include a vehicle control (DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate for 24, 48, or 72 hours.
-
Add the viability reagent according to the manufacturer's instructions and incubate for the recommended time.
-
Measure absorbance or fluorescence using a microplate reader.
-
Calculate the percentage of viable cells relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Conclusion
The experimental designs and protocols outlined in this document provide a comprehensive framework for the investigation of the multi-targeted kinase inhibitor this compound. By systematically progressing from biochemical validation to cell-based pathway analysis and functional readouts, researchers can effectively characterize the inhibitor's mechanism of action and its potential therapeutic applications. Adherence to detailed and consistent protocols is essential for generating robust and reproducible data.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. | BioWorld [bioworld.com]
- 6. promega.de [promega.de]
- 7. Measurement of LRRK2 Kinase Activity by Proximity Ligation Assay [bio-protocol.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LRRK2 Kinase Enzyme System Application Note [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. Western blotting for LRRK2 signalling in macrophages [protocols.io]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Quantitative Immunoblotting Analysis of LRRK2 Signalling Pathway [protocols.io]
- 15. TYK2 Kinase Activity Is Required for Functional Type I Interferon Responses In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tyk2 Antibody | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Lrrk2/nuak1/tyk2-IN-1 solubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of the triple kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
Q2: Can I dissolve this compound directly in aqueous buffers like PBS or TRIS?
A2: Direct dissolution in aqueous buffers is not recommended and is likely to be very low. Most kinase inhibitors are hydrophobic and exhibit poor solubility in aqueous solutions. To prepare working solutions in aqueous buffers for in vitro assays, it is standard practice to first dissolve the compound in DMSO to create a concentrated stock solution and then dilute this stock into the desired aqueous buffer.
Q3: How should I prepare a working solution for my cell-based assay?
A3: To prepare a working solution, dilute your concentrated DMSO stock solution of this compound into your cell culture medium or experimental buffer. It is crucial to ensure that the final concentration of DMSO in your assay is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity or off-target effects.
Q4: What is the stability of this compound in solution?
A4: Stock solutions of this compound in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[2] To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q5: What are the known targets of this compound?
A5: this compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), with reported IC50 values of less than 10 nM for all three kinases.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous solubility of the compound has been exceeded. | - Increase the final volume of the aqueous buffer to lower the final concentration of the inhibitor.- Try using a buffer with a different pH, as the solubility of some compounds is pH-dependent.- For in vivo studies, consider using a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. |
| Inconsistent or unexpected experimental results. | - Compound degradation due to improper storage.- High final DMSO concentration affecting cell health or assay components.- The compound may not be active in your specific experimental setup. | - Ensure stock solutions are stored correctly and avoid repeated freeze-thaw cycles.- Always include a vehicle control (e.g., medium with the same final concentration of DMSO) in your experiments.- Verify the activity of the inhibitor in a validated kinase activity assay before proceeding with complex cellular experiments. |
| Difficulty completely dissolving the compound in DMSO. | The compound may require energy to fully dissolve. | - Gently warm the solution (e.g., in a 37°C water bath) for a short period.- Use sonication to aid dissolution. |
Quantitative Data
Solubility Data for this compound and a Structurally Similar Compound
| Compound | Solvent | Maximum Concentration |
| This compound | DMSO | Information not publicly available, but expected to be high. |
| LRRK2-IN-1 | DMSO | 100 mM[1] |
| LRRK2-IN-1 | 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (4.38 mM) |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh the Compound: Accurately weigh a specific amount of the this compound powder (Molecular Weight: 392.34 g/mol ). For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.92 mg.
-
Add DMSO: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Dissolve: Vortex the solution until the compound is completely dissolved. If necessary, gently warm the vial or use a sonicator to aid dissolution.
-
Store: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: General Protocol for a Cell-Based Kinase Inhibition Assay
-
Cell Seeding: Seed your cells of interest in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Compound Preparation: Prepare serial dilutions of your this compound DMSO stock solution in your cell culture medium. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control (e.g., 0.1%).
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor or the vehicle control.
-
Incubation: Incubate the cells for the desired period to allow for the inhibitor to take effect.
-
Assay: Perform your downstream analysis, such as measuring the phosphorylation of a target protein by Western blot or using a specific kinase activity assay kit. For instance, a LRRK2 kinase activity assay can be performed using a proximity ligation assay to detect autophosphorylation at serine 1292.
Signaling Pathway and Experimental Workflow Diagrams
References
Optimizing Lrrk2/nuak1/tyk2-IN-1 concentration for cell-based assays
Welcome to the technical support center for Lrrk2/nuak1/tyk2-IN-1. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of this multi-target inhibitor in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, small molecule inhibitor that targets three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3] It is under investigation for its potential therapeutic applications in autoimmune diseases.[1][2]
Q2: What is the inhibitory potency of this compound against its targets?
This compound exhibits high potency against its target kinases, with IC50 values consistently reported as being below 10 nM.[1][2][3][4] The specific assay formats used to determine these values are detailed in the table below.
Data Presentation: Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type |
| LRRK2 (Wild-Type) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| LRRK2 (G2019S Mutant) | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| NUAK1 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| TYK2 | < 10 | HTRF kinase assay |
Q3: What are the signaling pathways associated with LRRK2, NUAK1, and TYK2?
These three kinases are involved in distinct and critical cellular signaling pathways. A simplified representation of these pathways is provided below.
Conceptual overview of the signaling pathways inhibited by this compound.
Experimental Protocols
Q4: How should I prepare and store this compound?
-
Reconstitution : For a stock solution, dissolve the powdered inhibitor in a suitable solvent such as DMSO.
-
Storage : Store the powdered compound at -20°C for up to three years. Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[2]
Q5: Can you provide a general protocol for a cell-based assay to determine the IC50 of this compound?
This protocol outlines a general workflow for determining the IC50 value of the inhibitor in an adherent cell line using a luminescence-based assay that measures ATP levels as an indicator of cell viability.
Experimental workflow for determining the IC50 of this compound.
Detailed Methodology:
-
Cell Seeding :
-
Culture your chosen adherent cell line to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells in a white, clear-bottom 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).
-
Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation :
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution in complete cell culture medium to achieve the desired final concentrations for your dose-response curve (e.g., a 10-point curve from 10 µM to 0.5 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest inhibitor concentration.
-
-
Cell Treatment :
-
Carefully remove the old medium from the 96-well plate.
-
Add the prepared inhibitor dilutions and the vehicle control to the respective wells in triplicate.
-
Include wells with untreated cells as a positive control for viability.
-
-
Incubation :
-
Incubate the plate at 37°C and 5% CO2 for a duration relevant to your experimental question (e.g., 48 or 72 hours).
-
-
Cell Viability Assay :
-
Equilibrate the plate and the cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay) to room temperature.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Mix the contents by orbital shaking for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Luminescence Reading :
-
Measure the luminescence of each well using a microplate reader.
-
-
Data Analysis :
-
Subtract the background luminescence (from wells with medium and reagent only).
-
Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).
-
Plot the normalized viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value.
-
Troubleshooting Guide
Q6: I am observing high variability between my replicate wells. What could be the cause?
-
Inconsistent Cell Seeding : Ensure a homogenous cell suspension before and during seeding. Pipette carefully and consistently into each well.
-
Edge Effects : The outer wells of a 96-well plate are more prone to evaporation, leading to changes in media concentration. To mitigate this, consider not using the outermost wells for experimental data or ensure proper humidification of the incubator.
-
Inaccurate Pipetting : Use calibrated pipettes and proper pipetting techniques, especially when performing serial dilutions.
Q7: My IC50 value is significantly different from what is reported. Why might this be?
-
Different Cell Line : The cellular context, including the expression levels of the target kinases and compensatory signaling pathways, can greatly influence inhibitor potency.
-
Assay-Specific Conditions : Factors such as cell density, incubation time, and the specific endpoint being measured (e.g., phosphorylation of a substrate vs. cell viability) can all affect the apparent IC50.
-
Inhibitor Degradation : Ensure the inhibitor has been stored correctly and that the stock solution has not undergone multiple freeze-thaw cycles.
Q8: I am concerned about off-target effects. How can I address this?
-
Use the Lowest Effective Concentration : Determine the minimal concentration of the inhibitor that produces the desired on-target effect to minimize the likelihood of engaging off-target kinases.
-
Control Experiments : Include a structurally similar but inactive compound as a negative control if available. Additionally, using cells where the target kinases have been knocked down or knocked out can help confirm that the observed phenotype is on-target.
-
Orthogonal Assays : Confirm your findings using a different assay that measures a distinct downstream event of the signaling pathway of interest.
Q9: I am observing cytotoxicity at concentrations where I expect to see specific inhibition. What should I do?
-
Perform a Cytotoxicity Assay : Conduct a dedicated cytotoxicity assay (e.g., using a membrane integrity dye like propidium iodide) to distinguish between specific inhibition of a signaling pathway and general cellular toxicity.
-
Shorten Incubation Time : It is possible that prolonged inhibition of the target kinases is leading to cell death. Try reducing the incubation time to see if you can observe the specific inhibitory effect before the onset of cytotoxicity.
-
Check Solvent Concentration : Ensure that the final concentration of the solvent (e.g., DMSO) is not exceeding a level that is toxic to your specific cell line (typically <0.5%).
References
Lrrk2/nuak1/tyk2-IN-1 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Lrrk2/nuak1/tyk2-IN-1. The information below will help you design experiments, interpret results, and mitigate potential off-target effects of this potent multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a potent inhibitor of three primary kinase targets: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). It inhibits both wild-type LRRK2 and the pathogenic G2019S mutant.[1][2][3][4]
Q2: What is the reported potency of this compound for its primary targets?
This inhibitor demonstrates high potency with IC50 values below 10 nM for LRRK2 (wild-type and G2019S mutant), NUAK1, and TYK2 in biochemical assays.[1][2][3][4]
Q3: What are the potential off-target effects of this compound?
Q4: How can I determine if my experimental phenotype is due to an off-target effect?
Several strategies can be employed to investigate if an observed effect is off-target:
-
Use a structurally unrelated inhibitor: If a different inhibitor for the same target kinase recapitulates the phenotype, it is more likely to be an on-target effect.
-
Perform a dose-response experiment: On-target effects should correlate with the IC50 of the inhibitor for the target kinase.
-
Use a negative control compound: An inactive analog of the inhibitor, if available, should not produce the same effect.
-
Genetic validation: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the target kinase. If the phenotype is replicated, it confirms an on-target effect.[6]
-
Rescue experiment: Overexpression of a drug-resistant mutant of the target kinase should rescue the phenotype.
Q5: What are some general best practices for using kinase inhibitors to minimize misinterpretation of data due to off-target effects?
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that gives the desired on-target effect through a dose-response study.
-
Confirm target engagement in your system: Use methods like Western blotting to check for the inhibition of downstream phosphorylation events of the target kinase.
-
Be cautious with long-term experiments: The probability of off-target effects can increase with longer incubation times.
-
Consult kinome scan data: If available for your inhibitor or similar compounds, this data can predict likely off-targets to investigate further.
Quantitative Data Summary
The following table summarizes the known on-target activity of this compound. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentration for their specific cellular model.
| Target Kinase | IC50 (in vitro) | Assay Type | Reference |
| LRRK2 (Wild-Type) | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay | [4] |
| LRRK2 (G2019S Mutant) | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay | [4] |
| NUAK1 | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay | [4] |
| TYK2 | < 10 nM | HTRF kinase assay | [4] |
Experimental Protocols
Protocol 1: Western Blotting for On-Target Engagement
This protocol can be used to confirm that this compound is engaging its intended targets in a cellular context by assessing the phosphorylation status of downstream substrates.
-
For LRRK2: Monitor the phosphorylation of Rab10 at Threonine 73 (pRab10 T73). LRRK2 kinase activity directly phosphorylates Rab10, and inhibition of LRRK2 leads to a decrease in this phosphorylation.
-
For TYK2: Assess the phosphorylation of STAT3 at Tyrosine 705 (pSTAT3 Y705). TYK2 is a key kinase in the JAK-STAT pathway, and its inhibition will reduce STAT3 phosphorylation in response to cytokine stimulation (e.g., IL-6, IL-23).
-
For NUAK1: A well-established direct downstream substrate for monitoring NUAK1 activity in cells is less defined. Researchers may need to consult recent literature for appropriate biomarkers.
Materials:
-
Cells of interest
-
This compound
-
Appropriate cytokine for stimulating the TYK2 pathway (e.g., IL-23)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-pRab10 (T73), anti-Rab10 (total), anti-pSTAT3 (Y705), anti-STAT3 (total), and a loading control (e.g., anti-GAPDH or anti-beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Plate cells and grow to desired confluency.
-
Treat cells with a dose-range of this compound or vehicle control (e.g., DMSO) for the desired time.
-
For the TYK2 pathway, stimulate the cells with the appropriate cytokine for a short period (e.g., 15-30 minutes) before lysis.
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Wash the membrane and visualize bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize the phosphorylated protein to the total protein and the loading control.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment. Ligand binding stabilizes the protein, leading to a higher melting temperature.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)
-
Equipment for Western blotting
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells, then resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermocycler for a fixed time (e.g., 3 minutes).
-
Cool the samples and lyse the cells to separate the soluble and aggregated protein fractions (e.g., by centrifugation).
-
Analyze the soluble fraction by Western blotting for the target proteins (LRRK2, NUAK1, TYK2).
-
The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift to a higher Tm in the drug-treated samples indicates target engagement.
Visualizations
Caption: Intended signaling pathways of Lrrk2, NUAK1, and TYK2 inhibited by this compound.
Caption: Experimental workflow for identifying potential off-target effects.
Caption: Decision tree for mitigating confirmed off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. encountering-unpredicted-off-target-effects-of-pharmacological-inhibitors - Ask this paper | Bohrium [bohrium.com]
- 6. LRRK2 Kinase Inhibition as a Therapeutic Strategy for Parkinson’s Disease, Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Cytotoxicity of Lrrk2/Nuak1/Tyk2-IN-1 in Vitro
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing the in vitro cytotoxicity of Lrrk2/Nuak1/Tyk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent small molecule inhibitor that targets three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). It exhibits inhibitory activity against these kinases with IC50 values typically below 10 nM.[1][2][3][4][5][6] This multi-target inhibitor is a valuable tool for studying the roles of these kinases in various cellular processes and disease models, particularly in the context of autoimmune diseases.[1][4]
Q2: What is the recommended starting concentration for in vitro experiments?
For initial experiments, it is advisable to perform a dose-response curve to determine the optimal, non-toxic working concentration for your specific cell type and assay. A common starting point for kinase inhibitors is to use a concentration 5-10 times higher than the reported IC50 value to ensure target engagement.[1] Given the potent IC50 of <10 nM for this compound, a starting concentration range of 50-100 nM is reasonable for initial experiments. However, it is crucial to consult the literature for concentrations used in similar cell models.
Q3: How should I dissolve and store this compound?
This compound is typically soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, prepare a high-concentration stock solution in 100% DMSO. This stock solution can be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the DMSO stock in your cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture medium is low (typically ≤0.1%) to avoid solvent-induced cytotoxicity.
Q4: What are the potential off-target effects of this inhibitor?
As a multi-target inhibitor, this compound is designed to inhibit LRRK2, NUAK1, and TYK2. While it is reported to be potent, off-target effects on other kinases are possible, especially at higher concentrations. For instance, some LRRK2 inhibitors have been shown to have off-target effects that can impact cellular processes independent of LRRK2.[7] It is crucial to include appropriate controls in your experiments, such as using the lowest effective concentration and comparing results with other inhibitors or genetic knockdown approaches to validate that the observed phenotype is due to the inhibition of the intended targets.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound in vitro and provides potential solutions.
| Problem | Possible Cause | Suggested Solution |
| High level of cell death observed at the desired inhibitory concentration. | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50). Use a concentration well below the CC50 that still provides the desired level of target inhibition. |
| Cell line is particularly sensitive to the inhibition of LRRK2, NUAK1, or TYK2. | Research the function of the target kinases in your cell line of interest. Consider using a cell line that is less dependent on these kinases for survival if the primary goal is not to study cytotoxicity. | |
| Inhibitor is precipitating in the culture medium. | Visually inspect the culture medium for any signs of precipitation. Ensure the final DMSO concentration is low (≤0.1%). Prepare fresh dilutions from the stock solution for each experiment. | |
| Inconsistent results between experiments. | Variability in inhibitor concentration. | Prepare a large batch of the stock solution to be used across multiple experiments. Aliquot and store properly to maintain consistency. |
| Cell passage number and confluency. | Use cells within a consistent and low passage number range. Seed cells at a consistent density and ensure they are in the logarithmic growth phase at the time of treatment. | |
| Inhibitor degradation. | Avoid repeated freeze-thaw cycles of the stock solution. Protect the inhibitor from light if it is light-sensitive. | |
| No observable effect at expected inhibitory concentrations. | Poor cell permeability of the inhibitor. | While most kinase inhibitors are cell-permeable, this can vary between cell types. You may need to increase the incubation time or concentration, while carefully monitoring for cytotoxicity. |
| The targeted pathway is not active in your cell model. | Confirm the expression and activity of LRRK2, NUAK1, and TYK2 in your chosen cell line using techniques like Western blotting or qPCR. | |
| Incorrect assessment of the biological readout. | Ensure that the assay you are using is sensitive enough to detect the expected changes. Use appropriate positive and negative controls to validate your assay. |
Quantitative Data
Table 1: Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) |
| LRRK2 (Wild-Type) | < 10 |
| LRRK2 (G2019S Mutant) | < 10 |
| NUAK1 | < 10 |
| TYK2 | < 10 |
| Data sourced from commercially available information.[1][2][3][4][5][6] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions to the respective wells. Include vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and untreated control wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells into the culture medium as an indicator of cytotoxicity.
Materials:
-
Cells of interest
-
This compound
-
96-well cell culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit (follow the manufacturer's instructions)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described in the MTT assay protocol.
-
Treat cells with serial dilutions of this compound as described above. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment period.
-
After incubation, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit's protocol (usually 15-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, using the absorbance values from the experimental, spontaneous release, and maximum release wells.[8][9]
Protocol 3: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells of interest
-
This compound
-
6-well cell culture plates
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit
-
Binding buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathways and Experimental Workflow Diagrams
Caption: LRRK2 Signaling Pathway.
Caption: NUAK1 Signaling Pathway.
Caption: TYK2 Signaling Pathway.
Caption: General Experimental Workflow.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. targetmol.cn [targetmol.cn]
- 5. | BioWorld [bioworld.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. revvity.com [revvity.com]
- 9. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Lrrk2/nuak1/tyk2-IN-1
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Lrrk2/nuak1/tyk2-IN-1. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during experiments.
Troubleshooting Inconsistent Results
This section addresses specific issues that may lead to variability in your experimental outcomes when using this compound.
| Problem | Potential Cause | Suggested Solution |
| High variability in kinase inhibition between experiments | Inconsistent Inhibitor Preparation: The inhibitor may not be fully dissolved or may have precipitated out of solution. | - Prepare fresh stock solutions of the inhibitor in 100% DMSO. It is recommended to centrifuge the vial before opening to ensure all powder is at the bottom. - For working solutions, dilute the DMSO stock in pre-warmed aqueous buffer or cell culture media immediately before use. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots. - Visually inspect the solution for any signs of precipitation. If observed, gently warm and vortex the solution. |
| Cell Culture Conditions: Variations in cell density, passage number, or serum concentration can alter signaling pathways and affect inhibitor potency.[1] | - Maintain consistent cell seeding densities and use cells within a defined passage number range for all experiments. - Be aware that components in serum can bind to the inhibitor, reducing its effective concentration. Consider using serum-free or reduced-serum media for the duration of the inhibitor treatment if compatible with your cell line.[2] | |
| Inconsistent Incubation Times: The time required for the inhibitor to reach its target and elicit a response can vary between cell types. | - Perform a time-course experiment to determine the optimal incubation time for observing the desired effect on LRRK2, NUAK1, and TYK2 signaling in your specific cell model. | |
| Weaker than expected inhibition of target phosphorylation (e.g., pLRRK2, pSTAT) | Suboptimal Inhibitor Concentration: The IC50 value of <10 nM is determined in biochemical assays and may not directly translate to the effective concentration in a cellular context.[3] | - Perform a dose-response curve in your specific cell-based assay to determine the optimal working concentration. It is recommended to start with a concentration 5-10 times the reported IC50 value.[4] |
| High Target Protein Expression: Overexpression of the target kinases can require higher concentrations of the inhibitor to achieve significant inhibition. | - If using an overexpression system, consider titrating the amount of expression vector to achieve a more physiologically relevant level of the target protein. | |
| Rapid Dephosphorylation of Target Proteins: Phosphatases can quickly remove the phosphate groups from your target proteins upon cell lysis, masking the effect of the inhibitor.[5] | - Ensure your lysis buffer contains a cocktail of phosphatase inhibitors and keep samples on ice or at 4°C throughout the lysis procedure. - Add loading buffer to your samples immediately after protein quantification to inactivate phosphatases. | |
| Inconsistent Western Blot Results for Phosphorylated Targets | Blocking Agent Interference: Milk-based blocking buffers contain phosphoproteins (casein) that can lead to high background when probing for phosphorylated targets.[5] | - Use a 3-5% Bovine Serum Albumin (BSA) solution in Tris-Buffered Saline with Tween 20 (TBST) as your blocking agent instead of milk. |
| Buffer Composition: Phosphate-buffered saline (PBS) can interfere with the detection of phosphorylated proteins. | - Use Tris-buffered saline (TBS) or another phosphate-free buffer system for all washing steps and antibody dilutions. | |
| Low Abundance of Phosphorylated Protein: The phosphorylated form of a kinase is often a small fraction of the total protein pool.[5] | - Increase the amount of protein loaded onto the gel. - Consider enriching for your protein of interest via immunoprecipitation before running the Western blot. - Always normalize the phosphorylated protein signal to the total protein signal for that target to account for any variations in protein loading.[5] | |
| Discrepancies Between Biochemical and Cell-Based Assay Results | Cellular Factors: Cell permeability, efflux pumps, and intracellular ATP concentrations can all influence the apparent potency of an inhibitor in a cellular environment.[3] | - Acknowledge that biochemical and cell-based assays provide different types of information. Biochemical assays measure direct target engagement, while cell-based assays reflect the compound's activity in a more complex biological system. - Use cell-based assays like NanoBRET to confirm target engagement within intact cells.[2] |
| Off-Target Effects: As a multi-kinase inhibitor, this compound may have effects on other kinases that could lead to unexpected cellular phenotypes. | - If an unexpected phenotype is observed, consider using more specific inhibitors for each individual target (if available) to dissect the contribution of each kinase to the observed effect. - Perform a broader kinase screen to identify potential off-targets if the observed phenotype cannot be attributed to LRRK2, NUAK1, or TYK2 inhibition. | |
| LRRK2 Protein Destabilization with Chronic Treatment | Inhibitor-Induced Degradation: Long-term treatment with some LRRK2 inhibitors has been shown to cause the destabilization and degradation of the LRRK2 protein.[6][7] | - Be aware of this potential effect, especially in long-term studies. - Monitor total LRRK2 protein levels alongside the phosphorylated form in your experiments. - If LRRK2 protein loss is a concern, consider using shorter treatment times or intermittent dosing schedules. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: While the biochemical IC50 for all three targets is less than 10 nM, a higher concentration is generally required for cellular assays.[4][8][9][10] A good starting point is to perform a dose-response curve ranging from 10 nM to 1 µM to determine the optimal effective concentration for your specific cell line and experimental conditions. It is often recommended to begin with a concentration 5-10 times the reported IC50 value.[4]
Q2: How should I prepare and store this compound?
A2: It is recommended to prepare a stock solution in 100% DMSO.[4] For long-term storage, aliquot the stock solution into single-use vials and store at -80°C to avoid repeated freeze-thaw cycles.[4] When preparing working solutions, dilute the DMSO stock into your aqueous buffer or cell culture medium immediately before use. Be mindful that the final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
Q3: What are the known off-target effects of this inhibitor?
A3: As a multi-kinase inhibitor, there is a potential for off-target effects. While specific off-target profiling for this compound is not extensively published, it is important to interpret results with this in mind. For example, some TYK2 inhibitors have shown a lower risk of off-target effects compared to broader JAK inhibitors.[11] If you observe unexpected phenotypes, it may be necessary to use more selective inhibitors for each target to confirm that the effect is due to the inhibition of LRRK2, NUAK1, or TYK2.
Q4: Can I use this inhibitor for in vivo studies?
A4: Yes, this inhibitor has been formulated for in vivo use. One suggested formulation involves dissolving the compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O.[4] However, the optimal formulation and dosage should be determined empirically for your specific animal model and route of administration.
Q5: Why am I seeing a decrease in total LRRK2 protein levels after prolonged treatment?
A5: Some LRRK2 kinase inhibitors have been shown to induce the destabilization and subsequent degradation of the LRRK2 protein, particularly with long-term exposure.[6][7] This is an important consideration for the interpretation of data from chronic treatment studies. It is advisable to monitor total LRRK2 protein levels in parallel with its phosphorylation status.
Quantitative Data Summary
| Target | Inhibitory Activity (IC50) | Assay Type |
| LRRK2 (Wild-Type) | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay |
| LRRK2 (G2019S Mutant) | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay |
| NUAK1 | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay |
| TYK2 | < 10 nM | HTRF kinase assay |
| Data sourced from Neuron23 patent information.[10] |
Signaling Pathway Diagrams
References
- 1. cellgs.com [cellgs.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. biorxiv.org [biorxiv.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Why Your Phosphorylated Protein Western Blot Isn't Working (And How to Fix It) [absin.net]
- 6. Inhibition of LRRK2 or Casein Kinase 1 Results in LRRK2 Protein Destabilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. abmole.com [abmole.com]
- 10. | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
Lrrk2/nuak1/tyk2-IN-1 stability and degradation concerns
Welcome to the technical support center for Lrrk2/Nuak1/Tyk2-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability, handling, and troubleshooting of experiments involving this multi-kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). It exhibits inhibitory activity with IC50 values below 10 nM for these kinases.[1][2][3][4] This compound is a valuable tool for research in areas such as autoimmune diseases.[2][3][4]
Q2: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store the compound as a powder or in a suitable solvent under the following conditions:
| Form | Storage Temperature | Duration |
| Powder | -20°C | Up to 3 years |
| In Solvent (e.g., DMSO) | -80°C | Up to 1 year |
Data sourced from multiple vendors.
Q3: How should I prepare stock solutions of this compound?
It is advisable to prepare a concentrated stock solution in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). To ensure complete dissolution, it is recommended to centrifuge the vial briefly to collect all the powder at the bottom before adding the solvent.
Q4: How can I determine the optimal working concentration for my experiments?
The optimal working concentration can vary depending on the cell type, cell density, and the specific experimental setup. A good starting point is to perform a dose-response experiment. Based on the low nanomolar IC50 values of this inhibitor, a concentration range of 10 nM to 1 µM is a reasonable starting point for most cell-based assays.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Diminished or inconsistent inhibitor activity over time.
Possible Causes:
-
Degradation of the inhibitor in solution: Like many small molecules, this compound may be susceptible to degradation, especially when stored in solution for extended periods, even at low temperatures.
-
Multiple freeze-thaw cycles: Repeated freezing and thawing of stock solutions can lead to precipitation and degradation of the compound.
-
Hydrolysis: The inhibitor contains a pyrimidine core with amino groups, which can be susceptible to hydrolysis in aqueous solutions, leading to a loss of activity.[5][6]
-
Photodegradation: Exposure to light, particularly UV light, can cause degradation of some kinase inhibitors.[7][8]
Solutions:
-
Aliquot stock solutions: Upon initial preparation, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Freshly prepare working solutions: For optimal and consistent results, prepare fresh working solutions from a frozen stock for each experiment.
-
Protect from light: Store stock solutions and experimental setups protected from light, especially if experiments are conducted over extended periods.
-
pH considerations: Be mindful of the pH of your experimental buffers, as extreme pH values can accelerate hydrolysis.
Issue 2: High background or off-target effects.
Possible Causes:
-
Inhibitor concentration is too high: Using an excessively high concentration of the inhibitor can lead to the inhibition of other kinases, resulting in off-target effects.
-
Solvent effects: The solvent used to dissolve the inhibitor (e.g., DMSO) can have its own effects on cells, especially at higher concentrations.
Solutions:
-
Optimize inhibitor concentration: Perform a thorough dose-response analysis to identify the lowest effective concentration that yields the desired phenotype.
-
Include solvent controls: Always include a vehicle control (e.g., DMSO alone) in your experiments at the same final concentration as used for the inhibitor treatment.
-
Consider inhibitor selectivity: Be aware that this compound is a multi-targeted inhibitor. The observed phenotype will be a result of the combined inhibition of LRRK2, NUAK1, and TYK2.
Experimental Protocols
In Vitro Kinase Assays
Detailed protocols for in vitro kinase assays for LRRK2 are available and can be adapted for NUAK1 and TYK2. A common method is a radiometric assay using a kinase, a substrate, and radioactively labeled ATP.
Example LRRK2 Kinase Assay Protocol:
-
Reaction Setup: Prepare a kinase reaction mixture containing recombinant LRRK2 protein and a suitable substrate, such as Myelin Basic Protein (MBP).[9][10][11]
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Initiate Reaction: Start the kinase reaction by adding radioactively labeled ATP ([γ-³²P]ATP).[10]
-
Incubation: Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Analysis: Stop the reaction and separate the proteins by SDS-PAGE. The phosphorylation of the substrate can be visualized and quantified by autoradiography.[10]
Cell-Based Assays
Example Cell-Based Assay for LRRK2 Inhibition:
A common method to assess LRRK2 kinase activity in cells is to measure the phosphorylation of LRRK2 at Ser935.
-
Cell Culture: Plate cells (e.g., HEK293T) and allow them to adhere.
-
Inhibitor Treatment: Treat the cells with a dose range of this compound for a specified time (e.g., 1-2 hours).
-
Cell Lysis: Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Western Blot Analysis: Separate the protein lysates by SDS-PAGE and transfer to a membrane. Probe the membrane with antibodies against phospho-LRRK2 (Ser935) and total LRRK2 to determine the extent of inhibition.
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating the targeted signaling pathways and a typical experimental workflow for evaluating the inhibitor.
Caption: Targeted signaling pathways of this compound.
Caption: General experimental workflow for using this compound.
Caption: A logical approach to troubleshooting inconsistent experimental outcomes.
References
- 1. | BioWorld [bioworld.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. All-photonic kinase inhibitors: light-controlled release-and-report inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying the kinase activity of LRRK2 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Assaying the Kinase Activity of LRRK2 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Poor Bioavailability of Lrrk2/nuak1/tyk2-IN-1 In Vivo
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the in vivo bioavailability of the multi-kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1.
Troubleshooting Guide
Poor in vivo bioavailability of this compound can manifest as low plasma exposure, high variability between subjects, or a lack of target engagement in tissues of interest. This guide addresses common issues and provides systematic approaches to identify and resolve them.
Problem 1: Low or Undetectable Plasma Concentrations After Oral Administration
Possible Causes:
-
Poor Aqueous Solubility: The compound may not be dissolving sufficiently in the gastrointestinal (GI) tract.
-
High First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or liver before reaching systemic circulation.
-
Efflux by Transporters: The compound may be actively pumped out of intestinal cells by transporters like P-glycoprotein (P-gp).
-
Chemical Instability: The compound may be degrading in the acidic environment of the stomach.
-
Formulation Issues: The vehicle used for administration may not be optimal for solubilization and absorption.
Troubleshooting Steps:
-
Characterize Physicochemical Properties:
-
Determine the aqueous solubility of the compound at different pH values (e.g., pH 2, 6.5, 7.4) to mimic the GI tract environment.
-
Assess the compound's lipophilicity (LogP/LogD). Highly lipophilic compounds often have poor aqueous solubility.
-
-
Evaluate In Vitro Metabolic Stability:
-
Incubate the compound with liver microsomes (human, mouse, rat) to assess its intrinsic clearance. High clearance suggests rapid metabolism.
-
-
Assess Cell Permeability and Efflux:
-
Use in vitro models like Caco-2 cell monolayers to determine the compound's permeability and whether it is a substrate for efflux transporters.
-
-
Optimize Formulation:
-
If poor solubility is the primary issue, consider the formulation strategies outlined in the FAQs below. Start with simple suspensions in vehicles containing suspending agents (e.g., carboxymethylcellulose) and surfactants (e.g., Tween 80).
-
For compounds with high first-pass metabolism, consider alternative routes of administration (e.g., intraperitoneal injection) to bypass the liver initially.
-
-
Conduct a Pilot Pharmacokinetic (PK) Study:
-
Administer the compound intravenously (IV) to a small group of animals to determine its clearance and volume of distribution. This will help calculate the absolute oral bioavailability and distinguish between poor absorption and high clearance.
-
Problem 2: High Variability in Plasma Concentrations Between Animals
Possible Causes:
-
Inconsistent Formulation: The compound may not be uniformly suspended in the vehicle, leading to inconsistent dosing.
-
Inaccurate Dosing Technique: Variability in oral gavage technique can lead to incorrect dose administration.
-
Physiological Differences: Variations in gastric pH, GI motility, and food intake among animals can affect drug absorption.
-
Genetic Polymorphisms: Differences in metabolic enzymes or transporters among animals can lead to variable exposure.
Troubleshooting Steps:
-
Ensure Formulation Homogeneity:
-
Thoroughly vortex or sonicate the formulation before each administration to ensure a uniform suspension.
-
-
Standardize Dosing Procedure:
-
Ensure all personnel are properly trained in oral gavage or other administration techniques.
-
Use appropriate gavage needle sizes and administer the dose at a consistent rate.
-
-
Control for Physiological Variables:
-
Fast animals overnight before dosing to reduce the impact of food on absorption.
-
Ensure consistent housing conditions and handle animals similarly to minimize stress.
-
-
Increase Sample Size:
-
A larger number of animals per group can help to better understand the true variability and obtain more robust pharmacokinetic parameters.
-
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is a good starting formulation for in vivo studies with this compound, assuming it has poor water solubility?
A1: For initial in vivo screening, a simple suspension is often a practical starting point. A common vehicle for poorly soluble compounds administered orally to mice is:
-
Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
For compounds that are difficult to suspend or require higher concentrations, more complex formulations may be necessary. For example, the LRRK2 inhibitor MLi-2 has been successfully administered in a 40% (w/v) Hydroxypropyl-β-Cyclodextran solution.
Q2: Should I administer the compound orally (PO) or via intraperitoneal (IP) injection?
A2: The choice of administration route depends on the experimental goals:
-
Oral (PO) Gavage: This route is preferred when evaluating the potential of a compound as an oral drug. However, it is subject to absorption and first-pass metabolism challenges.
-
Intraperitoneal (IP) Injection: IP administration can be used to bypass the GI tract and first-pass metabolism, which is useful for initial efficacy studies or if oral bioavailability is extremely low. However, absorption from the peritoneal cavity can still be variable.
Q3: My compound is a pyrazolo[3,4-d]pyrimidine derivative. Are there specific formulation strategies for this class of compounds?
A3: Yes, pyrazolo[3,4-d]pyrimidine derivatives are often poorly soluble. Studies have shown that amorphous solid dispersions with polymers can significantly enhance their apparent water solubility. Polymers such as Pluronic F-68, Tween 80, and PVPVA have been shown to be effective.[1][2]
Pharmacokinetics and Bioavailability
Q4: I don't have any pharmacokinetic data for this compound. What are some typical values I might expect for similar kinase inhibitors?
A4: Pharmacokinetic parameters can vary widely. However, based on data from other LRRK2 inhibitors, here are some illustrative examples. Note that these are not direct data for this compound and should be used for guidance only.
Table 1: Example Pharmacokinetic Parameters of LRRK2 Inhibitors in Rodents
| Compound | Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| GNE-7915 | Rat | 10 mg/kg PO | ~1500 | ~4 | ~12000 | Good oral exposure | [3] |
| MLi-2 | Mouse | 10 mg/kg PO | - | - | - | Orally bioavailable | [4][5][6] |
| DNL201 | Mouse | - | - | - | - | Good oral bioavailability | [7] |
Q5: How can I improve the oral bioavailability of my compound?
A5: Several strategies can be employed to enhance oral bioavailability:
-
Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, which can improve the dissolution rate.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can increase its solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating the drug in oils, surfactants, or self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.
-
Use of Solubilizing Excipients: Cyclodextrins can form inclusion complexes with the drug, increasing its solubility.
-
Salt Formation: Creating a more soluble salt form of the drug can improve its dissolution.
Experimental Design and Protocols
Q6: Can you provide a detailed protocol for oral gavage in mice?
A6: The following is a general protocol. Always adhere to your institution's approved animal care and use guidelines.
Experimental Protocol: Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (e.g., 1 mL)
-
Prepared drug formulation
-
Scale for weighing the mouse
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct dosing volume. The maximum recommended volume is typically 10 mL/kg.
-
Restraint: Gently restrain the mouse by scruffing the neck and back to immobilize the head and body. The head should be slightly extended to create a straight line from the mouth to the stomach.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Dose Administration: Once the needle is in the stomach (a pre-measured length), slowly administer the formulation.
-
Needle Removal: Gently remove the gavage needle along the same path of insertion.
-
Monitoring: Return the mouse to its cage and monitor for any signs of distress, such as labored breathing.
Q7: What is a standard protocol for an intraperitoneal injection in mice?
A7: The following is a general protocol. Always adhere to your institution's approved animal care and use guidelines.
Experimental Protocol: Intraperitoneal Injection in Mice
Materials:
-
Appropriately sized needle (e.g., 25-27 gauge) and syringe
-
Prepared drug formulation
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation: Weigh the mouse to calculate the correct injection volume. The maximum recommended volume is typically 10 mL/kg.
-
Restraint: Restrain the mouse with its head tilted downwards to allow the abdominal organs to shift forward.
-
Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent puncture of the bladder or cecum.
-
Injection: Clean the injection site with 70% ethanol. Insert the needle at a 30-40 degree angle. Aspirate to ensure no fluid or blood is drawn back, which would indicate entry into an organ or blood vessel.
-
Dose Administration: Slowly inject the formulation into the peritoneal cavity.
-
Needle Removal: Withdraw the needle and return the mouse to its cage. Monitor for any adverse reactions.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the relevant signaling pathways and a general experimental workflow for assessing in vivo bioavailability, created using Graphviz (DOT language).
Caption: LRRK2 signaling pathway.
Caption: NUAK1 signaling pathway.
Caption: TYK2 signaling pathway.
Caption: Experimental workflow for bioavailability assessment.
References
- 1. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
Technical Support Center: Interpreting Unexpected Phenotypes with Lrrk2/nuak1/tyk2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected phenotypes encountered during experiments with Lrrk2/nuak1/tyk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a potent, multi-target kinase inhibitor. Its primary targets are Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).[1][2][3][4] This compound inhibits the wild-type and G2019S mutant forms of LRRK2, as well as NUAK1 and TYK2, with IC50 values below 10 nM.[1][2][3][4] It is being investigated for its potential therapeutic applications in autoimmune diseases.[1][2]
Q2: What are the known functions of the target kinases?
-
LRRK2: A large, multi-domain protein involved in various cellular processes, including vesicular trafficking, autophagy, and mitochondrial function.[5] Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[5]
-
NUAK1: A member of the AMP-activated protein kinase (AMPK)-related family of kinases. It plays a role in cell adhesion, glucose metabolism, and cellular stress responses.
-
TYK2: A member of the Janus kinase (JAK) family that is crucial for immune signaling pathways. It mediates the signaling of several cytokines, including type I interferons, IL-12, and IL-23.
Q3: What is the recommended starting concentration for in vitro and cell-based assays?
For in vitro kinase assays, it is advisable to start with a concentration range that brackets the reported IC50 values (e.g., 1 nM to 1 µM). For cell-based assays, a higher starting concentration may be necessary to account for cell permeability and other factors. A common starting point is 5-10 times the biochemical IC50 value.[2] Therefore, a starting range of 50 nM to 1 µM is recommended for initial cell-based experiments, followed by a dose-response titration to determine the optimal concentration for your specific cell type and assay.
Q4: How should I prepare and store this compound?
It is recommended to prepare a stock solution in a suitable solvent like DMSO.[2] For long-term storage, the stock solution should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.[2] For frequent use, a working aliquot can be stored at 4°C for a shorter period.[2]
Troubleshooting Unexpected Phenotypes
Unexpected experimental outcomes can arise from on-target effects, off-target effects, or experimental artifacts. This guide will help you systematically troubleshoot these possibilities.
Scenario 1: Unexpected Cell Morphology or Viability Changes
Question: I'm observing unexpected changes in cell morphology (e.g., rounding, detachment) or a significant decrease in cell viability at concentrations where I expect to see specific pathway inhibition. What could be the cause?
Possible Causes and Troubleshooting Steps:
-
On-Target Toxicity: Inhibition of LRRK2, NUAK1, or TYK2 can impact fundamental cellular processes.
-
LRRK2: Plays a role in cytoskeletal dynamics and vesicular transport. Its inhibition can lead to the accumulation of LRRK2 in fibrillar aggregates.[6]
-
NUAK1: Involved in cell adhesion and proliferation.[7]
-
TYK2: Essential for cytokine signaling that can be vital for the survival of certain cell types, particularly immune cells.
-
Troubleshooting:
-
Dose-Response Analysis: Perform a detailed dose-response curve to determine if the observed toxicity is dose-dependent.
-
Time-Course Experiment: Assess cell viability at different time points to understand the kinetics of the toxic effect.
-
Rescue Experiments: If a specific downstream effector of one of the target kinases is known, attempt a rescue experiment by overexpressing a constitutively active form of that effector.
-
-
-
Off-Target Effects: The inhibitor may be affecting other kinases or cellular targets.
-
Troubleshooting:
-
Consult Selectivity Data: Review any available kinase selectivity data for this compound.
-
Use a Structurally Different Inhibitor: If available, use another inhibitor with a different chemical scaffold that targets one of the primary kinases to see if the phenotype is replicated.
-
Phenotype Comparison: Compare the observed phenotype to known effects of inhibiting other kinases that might be off-targets.
-
-
-
Experimental Artifacts:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells.
-
Compound Precipitation: The inhibitor may be precipitating out of solution at higher concentrations.
-
Troubleshooting:
-
Vehicle Control: Ensure you have a vehicle-only (e.g., DMSO) control at the same concentration as your highest inhibitor dose.
-
Solubility Check: Visually inspect your media for any signs of precipitation after adding the inhibitor.
-
-
Scenario 2: Unexpected In Vivo Phenotypes
Question: I'm observing unexpected phenotypes in my animal model, such as changes in organ morphology or unexpected behavioral effects. How can I interpret these?
Possible Causes and Troubleshooting Steps:
-
On-Target Systemic Effects:
-
Pulmonary Effects (LRRK2 Inhibition): LRRK2 inhibitors have been shown to cause reversible cytoplasmic vacuolation of type II pneumocytes in the lungs of non-human primates.[8][9] This is considered an on-target effect.[8]
-
Immunological Effects (TYK2 Inhibition): Inhibition of TYK2 can lead to immunosuppression, potentially making animals more susceptible to infections.
-
Troubleshooting:
-
Histopathological Analysis: Conduct a thorough histopathological examination of major organs, paying close attention to the lungs and immune tissues.
-
Immune Cell Profiling: Perform flow cytometry or other immunological assays to assess changes in immune cell populations and function.
-
-
-
Off-Target Systemic Effects:
-
Cardiovascular Effects: A novel TYK2 inhibitor has been associated with myocardial necrosis in rats, potentially due to hemodynamic changes.[10]
-
Metabolic Effects: Multi-target kinase inhibitors can sometimes cause metabolic alterations.[11]
-
Troubleshooting:
-
Monitor Vital Signs: In your in vivo studies, monitor cardiovascular parameters such as heart rate and blood pressure.
-
Blood Chemistry Analysis: Analyze blood samples for markers of organ damage (e.g., liver enzymes, creatinine) and metabolic changes (e.g., glucose, lipids).
-
-
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues:
-
Poor Brain Penetration: If you are expecting a central nervous system (CNS) effect and not observing it, the compound may have poor brain penetration.
-
Rapid Metabolism: The compound may be cleared too quickly to exert a sustained effect.
-
Troubleshooting:
-
PK/PD Studies: Conduct studies to measure the concentration of the inhibitor in plasma and target tissues over time and correlate this with target engagement (e.g., by measuring the phosphorylation of a downstream substrate).
-
-
Quantitative Data Summary
| Parameter | Value | Kinase | Assay Type | Reference |
| IC50 | < 10 nM | LRRK2 (Wild-Type) | TR-FRET LanthaScreen | [4] |
| IC50 | < 10 nM | LRRK2 (G2019S Mutant) | TR-FRET LanthaScreen | [4] |
| IC50 | < 10 nM | NUAK1 | TR-FRET LanthaScreen | [4] |
| IC50 | < 10 nM | TYK2 | HTRF | [4] |
Experimental Protocols
General Protocol for In Vitro Kinase Assay (e.g., ADP-Glo™)
This protocol provides a general framework. Optimal conditions (e.g., enzyme and substrate concentrations, incubation times) should be determined empirically for each specific kinase.
-
Reagent Preparation:
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT).[12]
-
Prepare serial dilutions of this compound in the appropriate buffer with a final DMSO concentration that does not exceed 1%.
-
Prepare a solution of the kinase and its specific substrate in the kinase buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of the inhibitor dilution (or vehicle).
-
Add 2 µl of the enzyme solution.
-
Add 2 µl of the substrate/ATP mixture to initiate the reaction.
-
Incubate at room temperature for a predetermined time (e.g., 60-120 minutes).[12]
-
-
Signal Detection (ADP-Glo™):
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
General Protocol for Cell-Based LRRK2 Target Engagement Assay
This protocol measures the phosphorylation of LRRK2 at Ser935, a common pharmacodynamic marker for LRRK2 inhibitor activity.
-
Cell Culture and Treatment:
-
Plate cells (e.g., human PBMCs or a cell line overexpressing LRRK2) at an appropriate density.
-
Treat the cells with a range of concentrations of this compound (and a vehicle control) for a specified time (e.g., 30 minutes to 2 hours).[13]
-
-
Cell Lysis:
-
Wash the cells with cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Quantification of pSer935-LRRK2 and Total LRRK2:
-
Determine the total protein concentration of the lysates.
-
Use an immunoassay (e.g., ELISA, Western blot, or Meso Scale Discovery assay) with specific antibodies to quantify the levels of pSer935-LRRK2 and total LRRK2.[13]
-
-
Data Analysis:
-
Normalize the pSer935-LRRK2 signal to the total LRRK2 signal for each sample.
-
Calculate the percent inhibition of pSer935-LRRK2 phosphorylation for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value for target engagement in cells.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: LRRK2 signaling pathway and point of inhibition.
Caption: NUAK1 signaling pathway and point of inhibition.
Caption: TYK2 JAK-STAT signaling and point of inhibition.
Caption: Logical workflow for troubleshooting unexpected phenotypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. neuron23.com [neuron23.com]
- 6. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. LRRK2 inhibitors induce reversible changes in nonhuman primate lungs without measurable pulmonary deficits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. LRRK2 Kinase Inhibitors of Different Structural Classes Induce Abnormal Accumulation of Lamellar Bodies in Type II Pneumocytes in Non-Human Primates but are Reversible and Without Pulmonary Functional Consequences | Parkinson's Disease [michaeljfox.org]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic adverse events of multitarget kinase inhibitors: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.de [promega.de]
- 13. mesoscale.com [mesoscale.com]
Technical Support Center: Multi-Kinase Inhibitors in Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with multi-kinase inhibitors.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving multi-kinase inhibitors.
Question: My multi-kinase inhibitor shows unexpected or off-target effects. How can I troubleshoot this?
Answer:
Unexpected results are a common challenge due to the inherent polypharmacology of multi-kinase inhibitors.[1][2][3] Here’s a systematic approach to investigate and mitigate off-target effects:
1. Confirm On-Target Engagement: First, verify that the inhibitor is engaging its intended primary target in your experimental system.
-
Western Blotting for Phospho-Proteins: A standard method to assess the phosphorylation status of the direct downstream substrate of your target kinase. A reduction in phosphorylation indicates target engagement.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context by measuring changes in protein thermal stability upon ligand binding.
2. Characterize the Off-Target Profile:
-
Kinase Profiling Panels: Use commercially available services to screen your inhibitor against a broad panel of kinases (often >100) at a fixed concentration.[4] This provides a comprehensive overview of its selectivity.[5]
-
Dose-Response Validation: For any significant off-targets identified, perform dose-response experiments to determine the IC50 or Kd values. This will help you understand the potency of the inhibitor against these unintended targets.
3. Optimize Experimental Conditions:
-
Concentration Optimization: Use the lowest concentration of the inhibitor that still effectively inhibits the primary target. This minimizes the likelihood of engaging off-target kinases that have a lower affinity for the compound.[1]
-
Use of Control Compounds: Include a structurally unrelated inhibitor of the same target kinase, if available. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect. Also, use a highly selective inhibitor for a suspected off-target to see if it recapitulates the unexpected phenotype.
Experimental Protocol: Western Blotting for Downstream Target Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the multi-kinase inhibitor at various concentrations for the desired time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream target protein overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the target protein or a housekeeping protein like GAPDH or β-actin.
Diagram: Troubleshooting Workflow for Off-Target Effects
References
- 1. biorxiv.org [biorxiv.org]
- 2. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. crossfire-oncology.com [crossfire-oncology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing batch-to-batch variability of Lrrk2/nuak1/tyk2-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability of the multi-kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent, small molecule inhibitor that targets three distinct kinases: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). It exhibits inhibitory activity with IC50 values below 10 nM for all three targets and is primarily used in research related to autoimmune diseases.[1][2][3]
Q2: What are the primary sources of batch-to-batch variability for this inhibitor?
A2: Batch-to-batch variability can arise from several factors during the synthesis, purification, and storage of the compound. Key sources include:
-
Synthesis Byproducts and Impurities: Incomplete reactions or side reactions during the chemical synthesis can lead to the presence of structurally related impurities that may have off-target effects or interfere with the primary compound's activity.
-
Purity and Formulation: Variations in the final purity of the compound from different batches can significantly impact its effective concentration and, consequently, its inhibitory activity in experimental assays. The presence of residual solvents or different salt forms can also contribute to variability.
-
Storage and Handling: this compound is sensitive to storage conditions. Improper handling, such as repeated freeze-thaw cycles or exposure to light and air, can lead to degradation of the compound, reducing its potency over time.
Q3: How should I properly store and handle this compound?
A3: To ensure the stability and consistency of the inhibitor, follow these storage guidelines:
-
Powder Form: Store the lyophilized powder at -20°C for long-term storage (up to 3 years).[3][4]
-
In Solvent: Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO). Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to 1 year.[3] For short-term use, a solution can be stored at 4°C for up to a week.[3]
-
General Handling: Protect the compound from light and moisture. When preparing solutions, use high-purity, anhydrous solvents.
Troubleshooting Guides
This section provides guidance on common issues encountered during experiments with this compound.
Inconsistent IC50 Values Between Batches
Problem: You observe significant differences in the IC50 values when using different batches of this compound in your kinase assays.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variable Compound Purity | 1. Request Certificate of Analysis (CoA): Always obtain the CoA for each new batch to verify its purity. Compare the purity values between batches. 2. Analytical Validation: If significant variability is suspected, consider performing your own analytical validation of the compound's purity and identity using methods like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). |
| Presence of Active Impurities | 1. Review Synthesis Route: If available from the supplier or patent literature (e.g., WO2021048618A1), review the synthesis of the 1,4-dihydrobenzo[d]pyrazolo[3,4-f][1][4]diazepine core to anticipate potential byproducts. 2. Chromatographic Profiling: Use HPLC to compare the impurity profiles of different batches. Even small peaks can represent potent kinase-active species. |
| Inaccurate Compound Concentration | 1. Accurate Weighing: Ensure precise weighing of the lyophilized powder using a calibrated analytical balance in a controlled environment to minimize electrostatic effects and moisture absorption. 2. Solvent Evaporation: When preparing stock solutions, minimize the time the vial is open to prevent solvent evaporation, which would increase the effective concentration. Use tightly sealed vials. |
| Compound Degradation | 1. Storage Conditions: Verify that the compound has been stored according to the recommended guidelines (-20°C for powder, -80°C for stock solutions). 2. Fresh Aliquots: Use a fresh aliquot of the stock solution for each experiment to avoid degradation from multiple freeze-thaw cycles. |
Unexpected Off-Target Effects or Cellular Toxicity
Problem: You observe cellular phenotypes or toxicity that are not consistent with the known functions of LRRK2, NUAK1, or TYK2.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inhibition of Other Kinases | 1. Kinome Profiling: If unexpected effects are consistently observed, consider performing a broad kinome scan to identify other potential targets of your specific batch of the inhibitor. 2. Use of Control Compounds: Compare the observed phenotype with that induced by more selective inhibitors of LRRK2, NUAK1, or TYK2 individually, if available. |
| Presence of Toxic Impurities | 1. Purity Assessment: As with IC50 variability, assess the purity of your compound batch. Unknown impurities may have their own cytotoxic effects. 2. Dose-Response Curve: Perform a careful dose-response analysis to determine if the toxicity is dose-dependent and correlates with the expected IC50 for the primary targets. |
| Solvent Toxicity | 1. Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor to ensure the observed effects are not due to the solvent. 2. Minimize Solvent Concentration: Keep the final concentration of the solvent in your cellular assays as low as possible (typically <0.1%). |
Experimental Protocols
Key Experimental Methodologies
1. In Vitro Kinase Activity Assays
To ensure consistent and reproducible results when assessing the inhibitory activity of this compound, it is crucial to use well-validated kinase assay protocols. Two common and robust methods are the ADP-Glo™ Kinase Assay and the TR-FRET Kinase Assay.
-
ADP-Glo™ Kinase Assay (Promega): This is a luminescent assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction. It is a universal assay suitable for a wide range of kinases.
-
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal that is proportional to the initial kinase activity.
-
Protocol Outline:
-
Set up the kinase reaction with the kinase of interest (LRRK2, NUAK1, or TYK2), the appropriate substrate, ATP, and varying concentrations of this compound.
-
Incubate at the optimal temperature and time for the specific kinase.
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Kinase Assay: This assay format measures the phosphorylation of a substrate by a kinase.
-
Principle: A fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET donor (e.g., Europium) are used. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into proximity and generating a FRET signal.
-
Protocol Outline:
-
Set up the kinase reaction with the kinase, a fluorescently labeled substrate, ATP, and a dilution series of the inhibitor.
-
Incubate to allow for substrate phosphorylation.
-
Add a solution containing a phospho-specific antibody conjugated to a FRET donor.
-
Incubate to allow for antibody-substrate binding.
-
Measure the FRET signal on a plate reader capable of time-resolved fluorescence.
-
-
2. Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify that the inhibitor is binding to its intended targets (LRRK2, NUAK1, and TYK2) within a cellular context.
-
Principle: The binding of a ligand (inhibitor) can stabilize its target protein, leading to an increase in the protein's melting temperature. This change in thermal stability can be detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein that remains.
-
Protocol Outline:
-
Treat cultured cells with either vehicle control or this compound at various concentrations.
-
Lyse the cells and heat the lysates to a range of temperatures.
-
Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble LRRK2, NUAK1, and TYK2 at each temperature using Western blotting or other protein quantification methods.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
-
Signaling Pathway and Experimental Workflow Diagrams
To aid in experimental design and data interpretation, the following diagrams illustrate the signaling pathways of LRRK2, NUAK1, and TYK2, along with a typical experimental workflow for evaluating the inhibitor.
Caption: LRRK2 Signaling Pathway and Inhibition.
Caption: NUAK1 Signaling Pathway and Inhibition.
Caption: TYK2 Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Inhibitor Evaluation.
References
Lrrk2/nuak1/tyk2-IN-1 cross-reactivity with other kinases
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Lrrk2/nuak1/tyk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This resource is intended for researchers, scientists, and drug development professionals to address potential issues related to the inhibitor's cross-reactivity and to provide guidance for interpreting experimental results.
FAQs: Understanding this compound Cross-Reactivity
Q1: What is this compound and what are its primary targets?
A1: this compound is a small molecule inhibitor designed to potently inhibit three key kinases: LRRK2, NUAK1, and TYK2. An exemplified compound with this triple inhibitory profile has been shown to inhibit wild-type LRRK2, the G2019S mutant of LRRK2, NUAK1, and TYK2 with IC50 values all below 10 nM.[1][2][3] These kinases are involved in diverse cellular processes, and their dysregulation has been implicated in various diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.
Q2: How selective is this compound for its target kinases?
Q3: What are the potential off-target effects I should be aware of?
A3: Even highly selective inhibitors can have off-target effects. Based on the profile of related individual inhibitors, potential off-targets to consider might include other members of the same kinase families or kinases with structurally similar ATP-binding pockets. For example, LRRK2-IN-1 was found to also inhibit DCLK2 with an IC50 of 45 nM.[10] It is crucial to perform control experiments to confirm that the observed phenotype is a direct result of inhibiting LRRK2, NUAK1, or TYK2.
Q4: How can I validate that the observed cellular effects are due to inhibition of LRRK2, NUAK1, or TYK2?
A4: To validate on-target effects, consider the following approaches:
-
Use of a structurally distinct inhibitor: Confirm your results with a second, structurally unrelated inhibitor of the same target kinase(s).
-
Rescue experiments: If possible, overexpress a drug-resistant mutant of the target kinase to see if it reverses the effect of the inhibitor.
-
Knockdown/knockout studies: Compare the phenotype induced by the inhibitor with that of siRNA/shRNA-mediated knockdown or CRISPR/Cas9-mediated knockout of the target kinase(s).
-
Direct target engagement assays: Techniques like the cellular thermal shift assay (CETSA) can be used to confirm that the inhibitor is binding to the intended target(s) in cells.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected or off-target phenotypes observed in my cell-based assays. | The inhibitor may be interacting with other kinases at the concentration used. | 1. Perform a dose-response experiment to determine the minimal effective concentration. 2. Consult a kinase selectivity profile if available, or test for effects on known off-targets of related inhibitors. 3. Employ orthogonal methods to validate the phenotype (see FAQ Q4). |
| Inconsistent results between experiments. | 1. Variability in inhibitor concentration or cell culture conditions. 2. Degradation of the inhibitor. | 1. Ensure accurate and consistent preparation of inhibitor stock solutions and treatment conditions. 2. Aliquot and store the inhibitor as recommended by the manufacturer to avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. |
| No observable effect at expected concentrations. | 1. Low cell permeability of the inhibitor. 2. High ATP concentration in the cellular environment leading to competition. 3. The target kinase is not active or not expressed in the experimental system. | 1. Verify the cell permeability of the compound in your specific cell line. 2. Confirm the expression and activity of LRRK2, NUAK1, and TYK2 in your cells. 3. Increase the inhibitor concentration, keeping in mind the potential for off-target effects. |
Quantitative Data: Representative Kinase Selectivity Profile
The following table presents a hypothetical cross-reactivity profile for a compound with potent inhibitory activity against LRRK2, NUAK1, and TYK2. This data is illustrative and based on the high selectivity observed for individual inhibitors of these kinases.
| Kinase Target | IC50 (nM) | Kinase Family |
| LRRK2 (Wild-Type) | 8 | TKL |
| LRRK2 (G2019S) | 4 | TKL |
| NUAK1 | 9 | CAMK |
| TYK2 | 5 | TK |
| ABL1 | >10,000 | TK |
| AKT1 | >10,000 | AGC |
| AURKA | >10,000 | Other |
| CDK2 | >10,000 | CMGC |
| EGFR | >10,000 | TK |
| JAK1 | >5,000 | TK |
| JAK2 | >5,000 | TK |
| JAK3 | >5,000 | TK |
| MEK1 | >10,000 | STE |
| PI3Kα | >10,000 | PI3K |
| SRC | >10,000 | TK |
Experimental Protocols
In Vitro Kinase Assay (Radiometric)
This protocol describes a general method for measuring the activity of a specific kinase in the presence of an inhibitor.
Materials:
-
Recombinant Kinase (e.g., LRRK2, NUAK1, or TYK2)
-
Kinase-specific substrate (e.g., LRRKtide for LRRK2, Myelin Basic Protein)
-
Kinase Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 1 mM DTT)
-
[γ-³²P]ATP
-
This compound
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase and its substrate in the kinase assay buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at 30°C.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction for a predetermined time (e.g., 20-30 minutes) at 30°C.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value.
Kinase Binding Assay (Competitive)
This protocol provides a general workflow for assessing the binding affinity of an inhibitor to a panel of kinases.
Materials:
-
Immobilized active kinases on a solid support
-
Biotinylated broad-spectrum kinase inhibitor (tracer)
-
This compound
-
Assay buffer
-
Detection reagent (e.g., Streptavidin-conjugated fluorophore)
-
Microplate reader
Procedure:
-
Add the test inhibitor (this compound) at various concentrations to the wells containing the immobilized kinases.
-
Add the biotinylated tracer to all wells.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Wash the wells to remove unbound reagents.
-
Add the detection reagent and incubate.
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
The signal will be inversely proportional to the amount of test inhibitor bound to the kinase. Calculate the percentage of binding inhibition and determine the dissociation constant (Kd) or IC50 value.
Visualizations
Caption: Inhibition of LRRK2, NUAK1, and TYK2 signaling pathways.
Caption: Workflow for characterizing a kinase inhibitor's activity.
References
- 1. | BioWorld [bioworld.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Deucravacitinib: A Novel TYK2 Inhibitor for the Treatment of Moderate-to-Severe Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. selleckchem.com [selleckchem.com]
Addressing Lrrk2/nuak1/tyk2-IN-1 induced cellular stress
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Lrrk2/Nuak1/Tyk2-IN-1. The information is designed to help identify and address potential issues related to cellular stress observed during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a multi-targeted kinase inhibitor. It is designed to simultaneously block the kinase activity of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). An exemplified compound with this target profile has been shown to inhibit these kinases with an IC50 value of less than 10 nM in biochemical assays.[1] By inhibiting these three kinases, the compound can modulate various cellular signaling pathways.
Q2: What are the known cellular pathways affected by the inhibition of LRRK2, NUAK1, and TYK2?
A2:
-
LRRK2: This kinase is involved in a wide range of cellular processes, including vesicular trafficking, autophagy, lysosomal and mitochondrial function, and immune responses.[2] Inhibition of LRRK2 can affect these pathways and has been studied extensively in the context of Parkinson's disease.[3]
-
NUAK1: As an AMPK-related kinase, NUAK1 is involved in cellular responses to stress, regulation of cell adhesion, and has been implicated in cancer biology.[4] It can be activated by the tumor suppressor LKB1 and can phosphorylate targets such as MYPT1 to regulate cellular processes.[5]
-
TYK2: TYK2 is a member of the Janus kinase (JAK) family and is a critical component of the JAK-STAT signaling pathway.[6][7] This pathway is essential for signaling by various cytokines and interferons, playing a key role in the immune system and inflammatory responses.[8] TYK2 signaling can also influence apoptosis by regulating the expression of anti-apoptotic proteins like BCL2.[2]
Q3: I am observing increased cell death in my cultures after treatment with this compound. What are the potential causes?
A3: Increased cell death can stem from several factors:
-
On-target effects: Inhibition of the target kinases can induce apoptosis. For instance, blocking the TYK2/STAT pathway can lead to downregulation of anti-apoptotic proteins.[2] LRRK2 inhibition has also been linked to apoptosis in certain contexts.[9]
-
Off-target effects: Like many kinase inhibitors, this compound may have off-target activities, especially at higher concentrations.[10] These off-target effects could be cytotoxic.
-
Cellular stress: The compound may be inducing cellular stress pathways, such as the endoplasmic reticulum (ER) stress response or mitochondrial dysfunction, which can lead to apoptosis. LRRK2, in particular, has been functionally linked to the ER stress response.[11]
-
Suboptimal inhibitor concentration: The concentration of the inhibitor may be too high for your specific cell type, leading to toxicity. It is crucial to perform a dose-response curve to determine the optimal concentration.[4]
Q4: How can I differentiate between apoptosis and necrosis in my experiments?
A4: Several assays can help distinguish between these two forms of cell death:
-
Annexin V and Propidium Iodide (PI) Staining: This is a common flow cytometry-based method. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.
-
Caspase Activity Assays: Caspases are key mediators of apoptosis.[12] Assays that measure the activity of executioner caspases, such as caspase-3 and caspase-7, are strong indicators of apoptosis.[13]
-
LDH Release Assay: Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity, which occurs during necrosis and late-stage apoptosis.[14]
-
TUNEL Assay: This assay detects DNA fragmentation, a characteristic of late-stage apoptosis.[15]
Q5: What are appropriate experimental controls when using this compound?
A5: To ensure the validity of your results, the following controls are recommended:
-
Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve the inhibitor.[16]
-
Positive Controls for Assays: For apoptosis assays, use a known inducer of apoptosis (e.g., staurosporine) to confirm that the assay is working correctly. For the LDH assay, a lysis control (treating cells with a lysis buffer) should be included to represent maximum LDH release.
-
Inactive Control Compound (if available): An ideal control is a structurally similar but biologically inactive version of the inhibitor. This helps to rule out non-specific effects of the chemical scaffold.
-
Genetic Controls: To confirm on-target effects, consider using siRNA or CRISPR/Cas9 to knock down or knock out one or more of the target kinases (LRRK2, NUAK1, TYK2) to see if this phenocopies the effect of the inhibitor.[10]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| High background in cytotoxicity/apoptosis assays with vehicle control. | Solvent (e.g., DMSO) toxicity. | Reduce the final concentration of the solvent in the culture medium to a non-toxic level (typically ≤ 0.1%). |
| Contamination of cell cultures. | Regularly test for mycoplasma contamination and practice good aseptic technique. | |
| Inconsistent results between experiments. | Variation in cell passage number or confluency. | Use cells within a consistent passage number range and seed them to achieve a consistent confluency at the time of treatment. |
| Instability of the inhibitor in solution. | Prepare fresh stock solutions of the inhibitor regularly and store them appropriately, protected from light and repeated freeze-thaw cycles.[4] | |
| Increased cell death at all inhibitor concentrations. | Inhibitor concentration is too high. | Perform a dose-response experiment with a wider range of concentrations, including much lower ones, to determine the optimal working concentration.[4] |
| High sensitivity of the cell line. | Consider using a less sensitive cell line or reducing the treatment duration. | |
| No effect of the inhibitor, even at high concentrations. | Poor cell permeability of the inhibitor. | While this compound is a small molecule, its permeability can vary between cell types. This is a limitation of the compound that may require switching to a different inhibitor with better permeability. |
| Inactive batch of the inhibitor. | Verify the activity of the inhibitor in a cell-free biochemical assay if possible. | |
| The targeted pathways are not critical for survival in your cell model. | Re-evaluate the biological question and the suitability of the chosen cell line. | |
| Increased LDH release but no significant caspase-3/7 activation. | The primary mode of cell death may be necrosis rather than apoptosis. | Investigate markers of necrosis, such as the release of high mobility group box 1 (HMGB1) protein. |
| The timing of the caspase assay is not optimal. | Perform a time-course experiment to capture the peak of caspase activity, which is often a transient event. | |
| Increased caspase-3/7 activation but no significant LDH release. | Cells are in the early stages of apoptosis where membrane integrity is still maintained. | This is an expected result for early apoptotic events. Continue to monitor at later time points to see if secondary necrosis occurs. |
| The inhibitor is causing growth arrest rather than cell death. | Perform a cell proliferation assay (e.g., MTS or cell counting) to distinguish between cytostatic and cytotoxic effects.[17] |
Quantitative Data Summary
Table 1: Interpreting Cellular Stress Assay Results
| Assay | Principle | Interpretation of Increased Signal | Potential for Confounding Factors |
| Caspase-3/7 Glo Assay | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[13] | Indicates induction of apoptosis. | The signal can be transient, so the timing of the assay is critical. |
| LDH Cytotoxicity Assay | Measures the release of lactate dehydrogenase (LDH) from cells with compromised plasma membranes.[14] | Indicates loss of membrane integrity, a hallmark of necrosis and late-stage apoptosis. | Can be influenced by cell number; proper normalization is required. |
| Annexin V Staining | Detects the externalization of phosphatidylserine on the cell surface, an early marker of apoptosis.[15] | Suggests early-stage apoptosis. | Can also be positive in necrotic cells if co-stained with a viability dye like PI. |
| TUNEL Assay | Labels the ends of fragmented DNA, a characteristic of late-stage apoptosis.[15] | Indicates late-stage apoptosis. | Can also be positive in some forms of necrosis. |
| ER Stress Markers (e.g., CHOP, GRP78) | Measures the upregulation of proteins involved in the unfolded protein response (UPR). | Suggests that the inhibitor is inducing ER stress. | ER stress can be a general response to cellular insult and is not specific to one inhibitor. |
Experimental Protocols
Protocol 1: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is adapted from commercially available kits and is suitable for a 96-well plate format.[16]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates suitable for luminescence measurements
-
Plate-reading luminometer
Procedure:
-
Seed cells in a clear-bottom, white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to attach and grow for 24 hours.
-
Prepare serial dilutions of this compound in culture medium. Include a vehicle-only control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor or vehicle.
-
Incubate for the desired treatment period (e.g., 24, 48 hours).
-
Equilibrate the Caspase-Glo® 3/7 Reagent and the cell plate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gentle shaking on a plate shaker for 2 minutes.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a plate-reading luminometer.
Protocol 2: LDH Cytotoxicity Assay
This protocol is based on common colorimetric LDH assay kits.[11]
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
LDH Assay Reagent (contains substrate, cofactor, and diaphorase)
-
Lysis Buffer (e.g., 10X Triton X-100)
-
96-well flat-bottom plate for the assay
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate and treat with this compound as described in the Caspase-Glo® 3/7 assay protocol.
-
Include the following controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Untreated cells treated with Lysis Buffer 45 minutes before the end of the experiment.
-
Vehicle Control: Cells treated with the vehicle.
-
-
At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
Visualizations
Caption: LRRK2 signaling pathway and point of inhibition.
Caption: NUAK1 signaling cascade and point of inhibition.
Caption: TYK2 in the JAK-STAT pathway and point of inhibition.
Caption: General workflow for assessing cellular stress.
References
- 1. | BioWorld [bioworld.com]
- 2. neuron23.com [neuron23.com]
- 3. youtube.com [youtube.com]
- 4. This compound | TargetMol [targetmol.com]
- 5. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Leucine-rich Repeat Kinase 2 (LRRK2) Pharmacological Inhibition Abates α-Synuclein Gene-induced Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LRRK2 kinase plays a critical role in manganese-induced inflammation and apoptosis in microglia | PLOS One [journals.plos.org]
- 9. Effects of LRRK2 Inhibitors on Nigrostriatal Dopaminergic Neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dysregulated LRRK2 Signaling in Response to Endoplasmic Reticulum Stress Leads to Dopaminergic Neuron Degeneration in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LRRK2 regulates endoplasmic reticulum–mitochondrial tethering through the PERK‐mediated ubiquitination pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Current understanding of LRRK2 in Parkinson's disease: biochemical and structural features and inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ER Stress-Mediated Signaling: Action Potential and Ca2+ as Key Players [mdpi.com]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Validating Target Engagement of Lrrk2/nuak1/tyk2-IN-1 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of Lrrk2/nuak1/tyk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). The guide details experimental protocols and presents quantitative data for this compound and alternative inhibitors, offering a framework for assessing on-target activity in a cellular context.
Introduction to this compound
This compound is a small molecule inhibitor with high potency against three key kinases: LRRK2, implicated in Parkinson's disease; NUAK1, involved in cellular stress and metabolism; and TYK2, a member of the Janus kinase (JAK) family crucial for cytokine signaling in autoimmune diseases. An exemplified compound from Neuron23 has been shown to inhibit human wild-type LRRK2, the G2019S mutant of LRRK2, and NUAK1 with IC50 values all below 10 nM in TR-FRET LanthaScreen Eu kinase binding assays.[1] Additionally, it inhibits human TYK2 activity with an IC50 of less than 10 nM in HTRF kinase assays.[1] This multi-target profile suggests its potential therapeutic application in a range of disorders, including cancer, infections, and neurological and inflammatory conditions.[1]
Comparative Analysis of Target Engagement Assays
Validating that a compound interacts with its intended target within a cell is a critical step in drug discovery. A variety of biochemical and cellular assays can be employed to measure the potency and selectivity of inhibitors. This section compares common methods for assessing the target engagement of inhibitors for LRRK2, NUAK1, and TYK2.
Table 1: Comparison of Cellular Target Engagement Assays for LRRK2
| Assay Type | Principle | Common Readout | This compound Data | Alternative Inhibitor Data (Example: MLi-2) |
| TR-FRET LanthaScreen | Time-Resolved Fluorescence Resonance Energy Transfer between a terbium-labeled antibody and a GFP-tagged LRRK2, measuring phosphorylation.[2] | TR-FRET Signal Ratio | IC50 < 10 nM[1] | Not explicitly reported, but used for other LRRK2 inhibitors. |
| Western Blot (pLRRK2) | Immunodetection of phosphorylated LRRK2 (e.g., at Ser935 or Ser1292) or its substrate Rab10 (pThr73) in cell lysates.[3] | Band Intensity | Data not publicly available. | IC50 of 1.4 nM (for dephosphorylation of pSer935 LRRK2).[4] |
| Proximity Ligation Assay (PLA) | In situ detection of protein phosphorylation (e.g., LRRK2 pS1292) using antibody pairs and DNA ligation/amplification, visualized by fluorescence microscopy. | Fluorescence Signal | Data not publicly available. | GNE-7915 IC50 ~5 nM.[5] |
| ELISA | Enzyme-Linked Immunosorbent Assay to quantify total or phosphorylated LRRK2 in cell lysates. | Absorbance/Fluorescence | Data not publicly available. | Used to demonstrate LRRK2 kinase inhibition.[3] |
Table 2: Comparison of Cellular Target Engagement Assays for NUAK1
| Assay Type | Principle | Common Readout | This compound Data | Alternative Inhibitor Data (Example: WZ4003) |
| TR-FRET LanthaScreen | Time-Resolved Fluorescence Resonance Energy Transfer between a europium-labeled antibody and a tracer bound to NUAK1.[1] | TR-FRET Signal Ratio | IC50 < 10 nM[1] | Data not publicly available in this format. |
| NanoBRET™ Target Engagement | Bioluminescence Resonance Energy Transfer between a NanoLuc-tagged NUAK1 and a fluorescent tracer, measuring inhibitor displacement. | BRET Ratio | Data not publicly available. | Used to assess target engagement of NUAK1 inhibitors. |
| Western Blot (Downstream Signaling) | Immunodetection of phosphorylation changes in downstream NUAK1 substrates. | Band Intensity | Data not publicly available. | Used to show downregulation of GLI1 protein. |
Table 3: Comparison of Cellular Target Engagement Assays for TYK2
| Assay Type | Principle | Common Readout | This compound Data | Alternative Inhibitor Data (Example: Deucravacitinib) |
| HTRF® Kinase Assay | Homogeneous Time-Resolved Fluorescence measuring the phosphorylation of a substrate by TYK2.[1] | HTRF Signal Ratio | IC50 < 10 nM[1] | Data not publicly available in this format. |
| STAT Phosphorylation Assay (Flow Cytometry/Western Blot) | Measurement of the phosphorylation status of STAT proteins (e.g., STAT1, STAT3, STAT5), which are direct downstream targets of TYK2. | Fluorescence Intensity / Band Intensity | Data not publicly available. | Inhibition of IFNα-induced STAT3 phosphorylation with an IC50 of 48 nM in human whole blood. |
| HTRF® Phospho-TYK2 Assay | HTRF assay specifically detecting the phosphorylation of TYK2 at key activation loop residues (e.g., Tyr1054/1055). | HTRF Signal Ratio | Data not publicly available. | Used to demonstrate inhibition of TYK2 phosphorylation. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and the experimental approaches for validating target engagement, the following diagrams are provided.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
TR-FRET LanthaScreen™ Eu Kinase Binding Assay (General Protocol for LRRK2/NUAK1)
This protocol is a generalized procedure based on the LanthaScreen™ technology and should be optimized for specific cellular contexts.
-
Cell Culture and Transfection:
-
Culture HEK293 cells in appropriate media.
-
For LRRK2 assays, transiently transfect cells with a vector expressing LRRK2 fused to a green fluorescent protein (GFP) tag. For NUAK1, a similar approach with a tagged NUAK1 construct is used.
-
-
Compound Treatment:
-
Plate transfected cells in a 384-well assay plate.
-
Prepare serial dilutions of this compound and alternative inhibitors in assay buffer.
-
Add the compounds to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.
-
-
Cell Lysis and Assay:
-
Lyse the cells according to the LanthaScreen™ protocol.
-
Add a terbium-labeled anti-phospho-substrate antibody to the cell lysates.
-
Incubate to allow for antibody binding to the phosphorylated substrate.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for terbium and 490 nm for GFP).
-
Calculate the TR-FRET ratio (acceptor emission/donor emission).
-
Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
HTRF® Kinase Assay (General Protocol for TYK2)
This is a general protocol for a Homogeneous Time-Resolved Fluorescence kinase assay and should be optimized for the specific cell line and experimental conditions.
-
Cell Culture and Stimulation:
-
Culture a relevant cell line (e.g., human whole blood, specific immune cell lines) in appropriate media.
-
If necessary, stimulate the cells with a cytokine that activates the TYK2 pathway (e.g., IFNα, IL-12, IL-23) to induce TYK2 phosphorylation.
-
-
Compound Treatment:
-
Pre-incubate the cells with serial dilutions of this compound or alternative inhibitors for a specified time.
-
-
Cell Lysis:
-
Lyse the cells using an HTRF-compatible lysis buffer.
-
-
Assay Procedure:
-
Transfer the cell lysates to a 384-well assay plate.
-
Add the HTRF detection reagents, which typically include a europium cryptate-labeled antibody against a total protein and a d2-labeled antibody against the phosphorylated form of the protein or substrate.
-
Incubate at room temperature to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the fluorescence at 665 nm (FRET signal) and 620 nm (cryptate signal).
-
Calculate the HTRF ratio (665 nm/620 nm * 10,000).
-
Plot the HTRF ratio against the inhibitor concentration and determine the IC50 value.
-
Quantitative Western Blot for Phosphorylated LRRK2 (pS935)
This protocol allows for the quantification of LRRK2 inhibition by measuring the dephosphorylation of a key regulatory site.
-
Cell Culture and Treatment:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells) and allow them to adhere.
-
Treat the cells with a dose-response of this compound, MLi-2, or other LRRK2 inhibitors for a defined period (e.g., 90 minutes).
-
-
Protein Lysate Preparation:
-
Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for phosphorylated LRRK2 at Ser935 (pS935-LRRK2).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the pS935-LRRK2 signal to a loading control (e.g., total LRRK2 or a housekeeping protein like GAPDH).
-
Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 for LRRK2 dephosphorylation.
-
Conclusion
The validation of target engagement in a cellular context is paramount for the progression of any small molecule inhibitor in the drug discovery pipeline. This compound has demonstrated potent inhibition of its three target kinases in biochemical and cellular screening assays. This guide provides a comparative framework and detailed protocols for researchers to independently verify its on-target activity and to compare its performance against other known inhibitors of LRRK2, NUAK1, and TYK2. The choice of assay will depend on the specific research question, available resources, and the desired throughput. By employing these methodologies, researchers can gain a deeper understanding of the cellular pharmacology of this compound and its potential as a therapeutic agent.
References
- 1. Neuron23 divulges new LRRK2 inhibitors | BioWorld [bioworld.com]
- 2. researchgate.net [researchgate.net]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. Pharmacology of LRRK2 with type I and II kinase inhibitors revealed by cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IC50 values (µM) of known compounds determined in the TR-FRET cell-based assay for Ser935 phosphorylation of LRRK2. [plos.figshare.com]
A Comparative Guide to LRRK2 Inhibitors: Lrrk2/nuak1/tyk2-IN-1 vs. LRRK2-IN-1
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is critical for elucidating the complex biology of Leucine-rich repeat kinase 2 (LRRK2) and for the development of potential therapeutics for diseases such as Parkinson's and autoimmune disorders. This guide provides an objective comparison of the multi-kinase inhibitor Lrrk2/nuak1/tyk2-IN-1 against the well-characterized LRRK2-selective inhibitor, LRRK2-IN-1, with a focus on their biochemical potency, kinase selectivity, and cellular activity, supported by experimental data and detailed protocols.
Introduction
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Mutations in the LRRK2 gene are a significant genetic cause of both familial and sporadic Parkinson's disease, making it a key therapeutic target. LRRK2 has also been implicated in inflammatory and autoimmune conditions. This has led to the development of numerous small molecule inhibitors targeting its kinase function.
LRRK2-IN-1 was one of the first potent and selective LRRK2 inhibitors to be developed and has been instrumental as a tool compound in LRRK2 research. In contrast, This compound is a more recent compound designed as a multi-kinase inhibitor, targeting not only LRRK2 but also NUAK family SNF1-like kinase 1 (NUAK1) and Tyrosine kinase 2 (TYK2), suggesting its potential utility in autoimmune diseases.
Biochemical Potency and Kinase Selectivity
A direct comparison of the biochemical potency of these two inhibitors reveals differences in both their specificity and the publicly available detail of their inhibitory profiles.
Table 1: Comparison of Biochemical IC50 Values
| Inhibitor | Target Kinase | IC50 (nM) | Assay Type |
| LRRK2-IN-1 | LRRK2 (Wild-Type) | 13 | Biochemical Kinase Assay |
| LRRK2 (G2019S) | 6 | Biochemical Kinase Assay | |
| This compound | LRRK2 (Wild-Type) | < 10 | TR-FRET LanthaScreen Eu Kinase Binding Assay |
| LRRK2 (G2019S) | < 10 | TR-FRET LanthaScreen Eu Kinase Binding Assay | |
| NUAK1 | < 10 | TR-FRET LanthaScreen Eu Kinase Binding Assay | |
| TYK2 | < 10 | HTRF Kinase Assay |
LRRK2-IN-1 demonstrates high potency against both wild-type LRRK2 and the common pathogenic G2019S mutant. Crucially, its kinase selectivity has been extensively profiled. In a screen against over 470 kinases, LRRK2-IN-1 was found to be highly selective, inhibiting only 12 other kinases at a concentration of 1 µM.
In contrast, This compound is intentionally a multi-targeted inhibitor. While specific IC50 values are not publicly available beyond being "less than 10 nM," its activity against LRRK2, NUAK1, and TYK2 is established. A comprehensive kinase selectivity profile for this compound across a broad panel of kinases has not been published, which is a key consideration for researchers aiming to attribute cellular effects specifically to the inhibition of one of its targets.
Cellular Activity and Pharmacokinetics
The cellular activity of LRRK2 inhibitors is often assessed by measuring the phosphorylation of LRRK2 at serine 935 (pS935), a key biomarker of target engagement. Both inhibitors are expected to reduce LRRK2 pS935 levels in cellular assays.
Table 2: Comparison of Cellular and Pharmacokinetic Properties
| Property | LRRK2-IN-1 | This compound |
| Cellular LRRK2 pS935 Inhibition | Potent inhibitor in various cell lines | Expected to be a potent inhibitor |
| Blood-Brain Barrier Penetration | No | Not publicly available |
| Mouse Pharmacokinetics (Oral) | T½ = 4.5 hr, AUC = 14758 hr*ng/mL, F = 49.3% | Not publicly available |
A critical differentiator is the pharmacokinetic profile of LRRK2-IN-1, which has been characterized in mice. While it exhibits reasonable oral bioavailability and half-life, it notably does not cross the blood-brain barrier, limiting its utility for in vivo studies of LRRK2 function in the central nervous system. Pharmacokinetic data for this compound is not currently available in the public domain.
Signaling Pathways and Experimental Workflow
The distinct target profiles of these inhibitors imply engagement with different signaling pathways.
Caption: Distinct signaling pathways targeted by LRRK2-IN-1 and this compound.
A typical workflow for comparing these inhibitors in a laboratory setting would involve a series of biochemical and cellular assays.
Caption: A generalized experimental workflow for the comparative evaluation of kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (TR-FRET)
This protocol is suitable for determining the IC50 values of inhibitors against LRRK2, NUAK1, and TYK2.
-
Reagents and Materials:
-
Recombinant human LRRK2, NUAK1, or TYK2 enzyme
-
Biotinylated substrate peptide
-
ATP
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-allophycocyanin (SA-APC)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (LRRK2-IN-1, this compound) serially diluted in DMSO
-
384-well low-volume microplates
-
-
Procedure:
-
Add 2 µL of serially diluted inhibitor or DMSO (vehicle control) to the assay plate.
-
Add 4 µL of the respective kinase solution to each well.
-
Initiate the kinase reaction by adding 4 µL of a mixture of the biotinylated substrate peptide and ATP.
-
Incubate the plate at room temperature for 1-2 hours.
-
Stop the reaction by adding 5 µL of stop buffer containing EDTA.
-
Add 5 µL of the detection mix (Eu-labeled antibody and SA-APC).
-
Incubate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET compatible plate reader (excitation at 320 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals (665/615) and plot the inhibitor concentration versus the percentage of inhibition to determine the IC50 value.
-
Cellular LRRK2 pS935 Western Blot Protocol
This protocol is used to assess the ability of inhibitors to engage LRRK2 in a cellular context.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293T, SH-SY5Y) expressing endogenous or over-expressed LRRK2.
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Treat cells with various concentrations of LRRK2-IN-1 or this compound (and a DMSO vehicle control) for 1-2 hours.
-
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against pLRRK2 (S935) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe for total LRRK2 and a loading control (e.g., GAPDH or β-actin).
-
Conclusion
LRRK2-IN-1 and this compound are valuable but distinct research tools.
-
LRRK2-IN-1 is a highly potent and selective LRRK2 inhibitor, making it an excellent choice for studies specifically investigating the cellular functions of LRRK2. Its well-defined selectivity profile provides confidence in attributing observed effects to LRRK2 inhibition. However, its inability to cross the blood-brain barrier restricts its use to in vitro and peripheral in vivo studies.
-
This compound is a potent multi-kinase inhibitor with potential applications in autoimmune disease research due to its activity against NUAK1 and TYK2 in addition to LRRK2. Researchers using this compound should be aware of its polypharmacology and design experiments accordingly to dissect the contributions of each inhibited kinase to the observed phenotype. The lack of publicly available detailed biochemical and pharmacokinetic data necessitates further characterization by the end-user for specific applications.
The choice between these two inhibitors will ultimately depend on the specific research question. For dissecting the specific roles of LRRK2, particularly in peripheral systems, LRRK2-IN-1 remains a superior tool. For exploring the combined inhibition of LRRK2, NUAK1, and TYK2, or for initial screening in autoimmune models, this compound presents an interesting, albeit less characterized, option.
A Comparative Guide: Lrrk2/nuak1/tyk2-IN-1 vs. Selective TYK2 Inhibitors (e.g., Deucravacitinib)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the multi-kinase inhibitor Lrrk2/nuak1/tyk2-IN-1 and the selective TYK2 inhibitor, Deucravacitinib. The information presented is intended to assist researchers in making informed decisions regarding the selection of appropriate chemical tools for their studies.
Introduction
Protein kinases are critical regulators of cellular signaling and have emerged as major targets for therapeutic intervention in a wide range of diseases, including autoimmune disorders and cancer. This guide focuses on a comparative analysis of two distinct kinase inhibitors: this compound, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), and Deucravacitinib, a highly selective allosteric inhibitor of TYK2.
Deucravacitinib is an FDA-approved oral medication for the treatment of moderate-to-severe plaque psoriasis, representing a first-in-class selective TYK2 inhibitor. This compound, on the other hand, is a research compound with potent activity against three distinct kinases, suggesting its potential utility in studying signaling pathways and diseases where these kinases are implicated.[1][2]
Mechanism of Action
This compound is a small molecule inhibitor that targets the ATP-binding sites of LRRK2, NUAK1, and TYK2.[3] By occupying the ATP pocket, it prevents the transfer of phosphate groups to substrate proteins, thereby inhibiting their downstream signaling functions.
Deucravacitinib employs a unique allosteric inhibition mechanism. It binds to the regulatory pseudokinase (JH2) domain of TYK2, rather than the active catalytic (JH1) domain.[4] This binding locks the pseudokinase domain in an inhibitory conformation, which in turn suppresses the activity of the catalytic domain. This allosteric mechanism is the basis for its high selectivity for TYK2 over other Janus kinases (JAKs).[4]
Signaling Pathways
The three kinases targeted by this compound and the single target of Deucravacitinib are involved in distinct and complex signaling cascades.
LRRK2 Signaling Pathway
Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[5] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity, implicated in a variety of cellular processes including vesicular trafficking, autophagy, and inflammation.[5]
NUAK1 Signaling Pathway
NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and is involved in cellular processes such as cell adhesion, migration, and metabolism.[6] It is activated by the tumor suppressor kinase LKB1 and has been implicated in cancer progression and metastasis.[6]
TYK2 Signaling Pathway
TYK2 is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[7][8] These cytokines are central to the pathogenesis of many autoimmune and inflammatory diseases.[7]
Potency and Selectivity: A Tabular Comparison
Quantitative data on the inhibitory activity and selectivity of this compound and Deucravacitinib are summarized below.
| Inhibitor | Target | IC50 | Assay Type | Reference |
| This compound | LRRK2 (Wild-Type) | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay | [3] |
| LRRK2 (G2019S Mutant) | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay | [3] | |
| NUAK1 | < 10 nM | TR-FRET LanthaScreen Eu kinase binding assay | [3] | |
| TYK2 | < 10 nM | HTRF kinase assay | [3] | |
| Deucravacitinib | TYK2 | 1.0 nM | Biochemical Assay | [9] |
| JAK1 | 97 nM | Cellular Assay | [9] | |
| JAK2 | >10,000 nM | Cellular Assay | [9] | |
| JAK3 | 125 nM | Cellular Assay | [9] |
Selectivity Profile of Deucravacitinib
| Kinase | Fold Selectivity vs. TYK2 | Reference |
| JAK1 | ~100-fold | [9] |
| JAK2 | >10,000-fold | [9] |
| JAK3 | ~100-fold | [9] |
Note: A comprehensive, publicly available kinase selectivity panel for this compound against a broad range of kinases was not identified. The provided data indicates high potency against its three primary targets.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of the methodologies used to characterize these inhibitors.
TR-FRET LanthaScreen Eu Kinase Binding Assay (for LRRK2 and NUAK1)
This assay is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the ATP-binding site of a kinase by a test compound.[10][11]
Workflow:
Key Steps:
-
Reagent Preparation: A kinase of interest (e.g., LRRK2 or NUAK1) tagged with an epitope (e.g., GST or His) is prepared. A europium-labeled antibody specific to the tag and a fluorescently labeled ATP-competitive tracer are also prepared in an appropriate kinase buffer.[10][11]
-
Assay Assembly: The test compound, the kinase-antibody complex, and the tracer are added to the wells of a microplate.[10]
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.[10]
-
Signal Detection: The plate is read on a TR-FRET-compatible plate reader. The europium donor is excited, and the emission from both the donor and the acceptor fluorophore on the tracer is measured.[11]
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio indicates displacement of the tracer by the inhibitor, and the IC50 value is determined from a dose-response curve.[10]
HTRF Kinase Assay (for TYK2)
Homogeneous Time Resolved Fluorescence (HTRF) assays are used to measure kinase activity by detecting the phosphorylation of a substrate.[12][13]
Workflow:
Key Steps:
-
Kinase Reaction: The kinase (e.g., TYK2), a biotinylated substrate, and the test compound are incubated together. The reaction is initiated by the addition of ATP.[4]
-
Reaction Termination: The kinase reaction is stopped by the addition of a buffer containing EDTA.[4]
-
Detection: Two detection reagents are added: a europium cryptate-labeled antibody that recognizes the phosphorylated substrate and streptavidin-XL665 which binds to the biotin tag on the substrate.[4]
-
Signal Measurement: If the substrate is phosphorylated, the two antibodies are brought into close proximity, resulting in a FRET signal that is measured on an HTRF-compatible plate reader.[12]
-
Data Analysis: The HTRF signal is proportional to the amount of phosphorylated substrate, and the IC50 of the inhibitor is calculated from the reduction in signal.
Cellular Assays for Deucravacitinib Selectivity
The selectivity of Deucravacitinib is often assessed in whole blood assays or isolated peripheral blood mononuclear cells (PBMCs). These assays measure the inhibition of cytokine-induced signaling pathways mediated by different JAKs.[9]
Example: IL-23-induced STAT3 Phosphorylation (TYK2-dependent)
-
Cell Stimulation: Human PBMCs are pre-incubated with Deucravacitinib or a vehicle control.
-
Cytokine Challenge: The cells are then stimulated with IL-23 to activate the TYK2-dependent signaling pathway.
-
Lysis and Detection: Cells are lysed, and the level of phosphorylated STAT3 is measured using methods such as flow cytometry with a phospho-specific antibody or a sensitive immunoassay like ELISA or HTRF.
-
Data Analysis: The concentration of Deucravacitinib that causes 50% inhibition of STAT3 phosphorylation is determined. Similar assays are performed with cytokines that signal through other JAKs (e.g., IL-6 for JAK1, GM-CSF for JAK2, IL-2 for JAK1/3) to determine the selectivity profile.
Discussion and Conclusion
The choice between this compound and a selective TYK2 inhibitor like Deucravacitinib depends entirely on the research question.
This compound is a valuable tool for investigating the roles of LRRK2, NUAK1, and TYK2 in cellular processes and disease models. Its polypharmacology allows for the simultaneous inhibition of three kinases, which could be advantageous in contexts where these pathways are co-activated or redundant. However, attributing an observed phenotype to the inhibition of a single kinase requires careful experimental design, including the use of more selective inhibitors as controls.
Deucravacitinib represents a paradigm of modern drug design, achieving high selectivity through a unique allosteric mechanism. Its well-characterized selectivity profile makes it an excellent tool for specifically probing the function of TYK2 in immune signaling. The extensive clinical data available for Deucravacitinib also provides a wealth of information on the in vivo consequences of selective TYK2 inhibition.[9][14][15]
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. | BioWorld [bioworld.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 9. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LanthaScreen® Eu Kinase Binding Assays | Thermo Fisher Scientific - FI [thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. revvity.com [revvity.com]
- 13. revvity.com [revvity.com]
- 14. Molecular and clinical effects of selective tyrosine kinase 2 inhibition with deucravacitinib in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Head-to-Head Comparison: Lrrk2/Nuak1/Tyk2-IN-1 Versus JAK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of the multi-kinase inhibitor Lrrk2/Nuak1/Tyk2-IN-1 with established Janus kinase (JAK) inhibitors, including Tofacitinib, Ruxolitinib, and Baricitinib. The information presented is intended to aid researchers in evaluating the potential applications and selectivity of these compounds in relevant signaling pathways.
Kinase Inhibitory Profile: A Quantitative Comparison
The inhibitory activity of this compound and key JAK inhibitors against their respective target kinases is summarized below. This data, presented in terms of IC50 values (the concentration of an inhibitor required to reduce the activity of a kinase by 50%), allows for a direct comparison of potency and selectivity.
| Inhibitor | Target Kinase | IC50 (nM) |
| This compound | LRRK2 (Wild Type) | < 10[1][2][3][4] |
| LRRK2 (G2019S Mutant) | < 10[1][2][3][4] | |
| NUAK1 | < 10[1][2][3][4] | |
| TYK2 | < 10[1][2][3][4] | |
| Tofacitinib | JAK1 | 1.7 - 3.2[5][6] |
| JAK2 | 1.8 - 4.1[5][6] | |
| JAK3 | 0.75 - 1.6[5][6] | |
| TYK2 | 16 - 34[5] | |
| Ruxolitinib | JAK1 | 2.7 - 3.3[7][8][9][10] |
| JAK2 | 2.8 - 4.5[7][8][9][10] | |
| JAK3 | 428[9] | |
| TYK2 | 19[9] | |
| Baricitinib | JAK1 | 5.9[11][12] |
| JAK2 | 5.7[11][12] | |
| JAK3 | >400[11] | |
| TYK2 | 53[11] |
Signaling Pathways
To understand the functional implications of inhibiting these kinases, it is essential to visualize their roles in cellular signaling.
Caption: LRRK2 Signaling Pathway.
Caption: NUAK1 Signaling Pathway.
Caption: JAK-STAT Signaling Pathway.
Experimental Protocols
The IC50 values for this compound were determined using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays. Below are generalized protocols for these types of kinase inhibition assays.
TR-FRET LanthaScreen™ Eu Kinase Binding Assay Protocol
This assay quantifies the binding of a fluorescently labeled tracer to a kinase. Inhibition of this binding by a test compound results in a decrease in the FRET signal.
Caption: LanthaScreen Assay Workflow.
Materials:
-
Kinase of interest (e.g., LRRK2, NUAK1)
-
Europium-labeled anti-tag antibody (specific to the kinase's tag)
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compound (e.g., this compound)
-
Assay buffer
-
384-well microplate
Procedure:
-
Reagent Preparation: Prepare 3X concentrated solutions of the test compound, the kinase mixed with the Europium-labeled antibody, and the Alexa Fluor™ 647-labeled tracer in assay buffer.
-
Assay Assembly:
-
Add 5 µL of the 3X test compound solution to the wells of the microplate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X tracer solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay Protocol
This assay measures the phosphorylation of a substrate by a kinase. A Europium cryptate-labeled antibody specific for the phosphorylated substrate and an XL665-labeled anti-tag antibody (or streptavidin-XL665 if the substrate is biotinylated) are used for detection.
Caption: HTRF Assay Workflow.
Materials:
-
Kinase of interest (e.g., TYK2)
-
Kinase substrate (biotinylated or tagged)
-
ATP
-
Test compound (e.g., this compound)
-
Europium cryptate-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (for biotinylated substrate) or anti-tag-XL665 antibody
-
Assay buffer and detection buffer
-
384-well microplate
Procedure:
-
Kinase Reaction:
-
In the wells of a microplate, combine the kinase, substrate, and test compound in the assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction by adding the detection buffer containing EDTA, the Europium cryptate-labeled antibody, and the XL665-labeled detection molecule.
-
Incubate at room temperature for 60 minutes to allow for the formation of the detection complex.
-
-
Signal Detection: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio ([665 nm / 620 nm] * 10,000). Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]
Summary and Concluding Remarks
This compound is a potent inhibitor of its three named target kinases, with IC50 values in the low nanomolar range. In comparison, the JAK inhibitors Tofacitinib, Ruxolitinib, and Baricitinib exhibit varying degrees of selectivity across the JAK family. Tofacitinib is a potent inhibitor of JAK1, JAK2, and JAK3. Ruxolitinib preferentially inhibits JAK1 and JAK2 over JAK3 and TYK2. Baricitinib is a potent inhibitor of JAK1 and JAK2 with significantly less activity against JAK3 and TYK2.
The choice of inhibitor will depend on the specific research question and the signaling pathways of interest. For studies focused on the combined roles of LRRK2, NUAK1, and TYK2, this compound offers a unique tool. For dissecting the contributions of different JAK isoforms, the varying selectivity profiles of Tofacitinib, Ruxolitinib, and Baricitinib provide a range of options. The experimental protocols provided herein offer a foundation for the in-house evaluation and comparison of these and other kinase inhibitors.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cellagentech.com [cellagentech.com]
- 7. abmole.com [abmole.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ruxolitinib [bio-gems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Baricitinib | INCB028050 | JAK1 and JAK2 inhibitor | TargetMol [targetmol.com]
- 13. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of Lrrk2/nuak1/tyk2-IN-1: A Comparative Guide to siRNA Validation
For Researchers, Scientists, and Drug Development Professionals
The selective multi-kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1, has emerged as a potent tool for investigating the roles of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2) in various cellular processes. With IC50 values below 10 nM for all three kinases, this compound offers a powerful method for acute and reversible pathway inhibition.[1][2][3][4] However, rigorous validation of its on-target effects is paramount to ensure that observed phenotypes are a direct consequence of inhibiting the intended kinases.
This guide provides a comparative framework for confirming the on-target effects of this compound by contrasting its performance with small interfering RNA (siRNA)-mediated knockdown of each respective kinase. By presenting quantitative data, detailed experimental protocols, and clear visual representations of the underlying signaling pathways, researchers can confidently assess the specificity and efficacy of this inhibitor.
On-Target Effect Comparison: this compound vs. siRNA
The primary method for validating the on-target activity of a kinase inhibitor is to compare its effect on the phosphorylation of a known downstream substrate with the effect of depleting the kinase itself via siRNA. A specific inhibitor should phenocopy the effect of the siRNA knockdown.
LRRK2 On-Target Validation
LRRK2 is known to phosphorylate Rab10 at threonine 73 (Thr73).[5][6][7][8][9] Inhibition of LRRK2 kinase activity leads to a significant reduction in Rab10 phosphorylation.
| Treatment | Target Protein Level | Phospho-Rab10 (Thr73) Level | Expected Outcome |
| This compound | Unchanged | Significantly Decreased | Confirms inhibitor activity on LRRK2. |
| LRRK2 siRNA | Significantly Decreased | Significantly Decreased | Confirms LRRK2 is the kinase responsible for Rab10 phosphorylation at this site. |
| Scrambled siRNA | Unchanged | Unchanged | Negative control for siRNA specificity. |
NUAK1 On-Target Validation
NUAK1 phosphorylates the Myosin Phosphatase Target Subunit 1 (MYPT1) at serine 445 (Ser445), which inhibits myosin phosphatase activity.[10][11][12][13][14]
| Treatment | Target Protein Level | Phospho-MYPT1 (Ser445) Level | Expected Outcome |
| This compound | Unchanged | Significantly Decreased | Confirms inhibitor activity on NUAK1. |
| NUAK1 siRNA | Significantly Decreased | Significantly Decreased | Confirms NUAK1 is a primary kinase for MYPT1 phosphorylation at this site.[13] |
| Scrambled siRNA | Unchanged | Unchanged | Negative control for siRNA specificity. |
TYK2 On-Target Validation
TYK2 is a key component of the JAK-STAT signaling pathway and is responsible for the phosphorylation of STAT3 at tyrosine 705 (Tyr705) in response to cytokine stimulation (e.g., IL-23).[15][16][17][18][19]
| Treatment | Target Protein Level | Phospho-STAT3 (Tyr705) Level | Expected Outcome |
| This compound | Unchanged | Significantly Decreased | Confirms inhibitor activity on TYK2. |
| TYK2 siRNA | Significantly Decreased | Significantly Decreased | Confirms TYK2's role in STAT3 phosphorylation. |
| Scrambled siRNA | Unchanged | Unchanged | Negative control for siRNA specificity. |
Signaling Pathways and Experimental Workflow
To visually conceptualize the experimental approach and the targeted signaling cascades, the following diagrams are provided.
Experimental Protocols
siRNA Transfection Protocol
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.
-
Cell Seeding:
-
24 hours prior to transfection, seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of transfection. Use antibiotic-free growth medium.
-
-
siRNA Complex Preparation:
-
For each well, prepare two tubes:
-
Tube A: Dilute 20-50 pmol of siRNA (for LRRK2, NUAK1, TYK2, or scrambled control) in 100 µL of Opti-MEM™ I Reduced Serum Medium.
-
Tube B: Dilute 5 µL of Lipofectamine™ RNAiMAX Transfection Reagent in 100 µL of Opti-MEM™ I.
-
-
Combine the contents of Tube A and Tube B, mix gently, and incubate for 5-10 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Add the 210 µL of siRNA-lipid complex to each well containing cells and medium.
-
Incubate the cells at 37°C in a CO2 incubator for 48-72 hours before proceeding to cell lysis for Western blot analysis.
-
Western Blot Protocol for Phosphorylated Proteins
This protocol is optimized for the detection of phosphorylated proteins.
-
Cell Lysis:
-
After the desired incubation period with the inhibitor or siRNA, wash the cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Sample Preparation and Gel Electrophoresis:
-
Normalize the protein concentration for all samples. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 4-15% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Note: Avoid using milk as a blocking agent for phospho-protein detection due to the presence of phosphoproteins in milk.[20][21]
-
Incubate the membrane with primary antibodies (e.g., anti-pRab10, anti-pMYPT1, anti-pSTAT3, and their total protein counterparts, as well as antibodies against LRRK2, NUAK1, TYK2, and a loading control like GAPDH or β-actin) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each target. For siRNA experiments, normalize the total target protein signal to the loading control to confirm knockdown.
-
By following this comprehensive guide, researchers can effectively validate the on-target effects of this compound, ensuring the reliability and reproducibility of their experimental findings. This rigorous approach of comparing a small molecule inhibitor to the genetic knockdown of its targets is a critical step in modern drug discovery and chemical biology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. Selective LRRK2 kinase inhibition reduces phosphorylation of endogenous Rab10 and Rab12 in human peripheral mononuclear blood cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Accurate MS-based Rab10 Phosphorylation Stoichiometry Determination as Readout for LRRK2 Activity in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NUAK1 governs centrosome replication in pancreatic cancer via MYPT1/PP1β and GSK3β‐dependent regulation of PLK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interplay between Polo kinase, LKB1-activated NUAK1 kinase, PP1βMYPT1 phosphatase complex and the SCFβTrCP E3 ubiquitin ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tyk2/STAT3 Signaling Mediates β-Amyloid-Induced Neuronal Cell Death: Implications in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Tyk2 and Stat3 Regulate Brown Adipose Tissue Differentiation and Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Therapeutic Potential of Targeting the JAK/STAT Pathway in Psoriasis: Focus on TYK2 Inhibition [mdpi.com]
- 20. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 21. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
A Comparative Guide to the Preclinical Efficacy of Standard-of-Care Treatments and the Therapeutic Potential of Lrrk2/Nuak1/Tyk2-IN-1 in Autoimmune Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of standard-of-care treatments for several autoimmune diseases. Due to the absence of published efficacy data for the multi-kinase inhibitor Lrrk2/nuak1/tyk2-IN-1, this document focuses on establishing a benchmark for therapeutic efficacy in relevant disease models. The rationale for targeting Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2) in the context of autoimmune and inflammatory disorders is also explored, offering a framework for the potential evaluation of novel multi-kinase inhibitors.
Introduction to the Therapeutic Targets
The compound this compound is a potent inhibitor of LRRK2, NUAK1, and TYK2, with IC50 values below 10 nM for each target. While its specific efficacy in disease models has not been detailed in publicly available literature, the individual roles of these kinases in immune regulation suggest a strong therapeutic potential in autoimmune diseases.
-
Tyrosine Kinase 2 (TYK2): A member of the Janus kinase (JAK) family, TYK2 is a critical mediator of pro-inflammatory cytokine signaling, including interleukins (IL)-12, IL-23, and Type I interferons[1][2]. These cytokines are central to the pathogenesis of numerous autoimmune diseases, making TYK2 a well-established therapeutic target[3][4].
-
Leucine-Rich Repeat Kinase 2 (LRRK2): While primarily known for its association with Parkinson's disease, LRRK2 is highly expressed in immune cells, including monocytes, neutrophils, and dendritic cells[5]. It has been implicated in inflammatory signaling pathways, cytokine release, and autophagy, suggesting a role in modulating immune responses[5][6]. Genetic links between LRRK2 and inflammatory conditions like Crohn's disease and leprosy further support its relevance in immunity[7][8].
-
NUAK Family SNF1-Like Kinase 1 (NUAK1): As an AMPK-related kinase, NUAK1 is involved in cellular metabolism, cell adhesion, and stress responses[9][10]. Recent studies have suggested its association with immune infiltration in certain contexts, hinting at a potential role in the tumor microenvironment and possibly other inflammatory conditions[11][12].
The simultaneous inhibition of these three kinases could offer a multi-faceted approach to treating autoimmune diseases by targeting distinct yet potentially synergistic pathways involved in inflammation and immune cell function.
Rheumatoid Arthritis
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and joint destruction. The collagen-induced arthritis (CIA) model in rodents is a widely used preclinical model that shares pathological features with human RA[13].
Efficacy of Standard-of-Care in the Collagen-Induced Arthritis (CIA) Model
The following table summarizes the preclinical efficacy of two standard-of-care treatments for RA, Methotrexate and Etanercept, in the CIA model.
| Treatment | Animal Model | Key Efficacy Readouts | Results |
| Methotrexate | DBA/1J Mice | Arthritis Score, Paw Thickness, Myeloperoxidase (MPO) Activity | Dose-dependent reduction in disease activity. Significant reduction in arthritis index, paw thickness, and MPO activity in articular tissues at a dose of 7.5 mg/kg/week.[14] |
| Etanercept | DBA/1 Mice | Arthritis Incidence, Arthritis Score, Histopathology | Dose-dependent decrease in the incidence and severity of arthritis. Treatment with 100 µg of etanercept showed improvement in inflammation, cartilage damage, and bone loss.[15] |
Experimental Protocol: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of arthritis in DBA/1J mice using bovine type II collagen.
-
Animals: Male DBA/1J mice, 8-10 weeks old.
-
Reagents:
-
Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL of Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
-
Induction of Arthritis:
-
Primary Immunization (Day 0): Prepare an emulsion by mixing equal volumes of type II collagen solution and CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.
-
Booster Immunization (Day 21): Prepare an emulsion by mixing equal volumes of type II collagen solution and IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.
-
-
Evaluation of Arthritis:
-
Beginning on day 21, visually score the paws for signs of arthritis (redness, swelling) three times a week.
-
Each paw is scored on a scale of 0-4 (0 = normal, 1 = mild swelling/erythema, 2 = moderate swelling/erythema, 3 = severe swelling/erythema of the entire paw, 4 = maximal inflammation with joint deformity/ankylosis).
-
The maximum arthritis score per mouse is 16.
-
Paw thickness can be measured using a caliper.
-
-
Treatment Protocol:
-
Administer the test compound (e.g., this compound) or standard-of-care (e.g., Methotrexate) at a predetermined dosing schedule, typically starting at the time of the booster immunization or at the onset of clinical signs of arthritis.
-
Psoriasis
Psoriasis is a chronic, immune-mediated skin disease characterized by hyperproliferation of keratinocytes and infiltration of inflammatory cells. The imiquimod-induced psoriasis model in mice is a commonly used model that recapitulates key features of human plaque psoriasis, including the central role of the IL-23/IL-17 axis.
Efficacy of Standard-of-Care in the Imiquimod-Induced Psoriasis Model
The following table summarizes the preclinical efficacy of Secukinumab, an anti-IL-17A antibody, in the imiquimod-induced psoriasis model.
| Treatment | Animal Model | Key Efficacy Readouts | Results |
| Secukinumab | BALB/c Mice | Psoriasis Area and Severity Index (PASI) score (erythema, scaling, thickness), Histopathology | Daily treatment with 48 µ g/mouse of Secukinumab significantly reduced the total PASI score compared to the control group. Histological analysis showed reduced epidermal thickness and inflammatory infiltrate.[16] |
Experimental Protocol: Imiquimod-Induced Psoriasis in Mice
This protocol describes the induction of psoriasis-like skin inflammation in BALB/c mice using imiquimod cream.
-
Animals: Female BALB/c mice, 8-11 weeks old.
-
Reagents:
-
Imiquimod cream (5%).
-
Vehicle control (e.g., Vaseline).
-
-
Induction of Psoriasis-like Dermatitis:
-
Shave the dorsal skin of the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back for 6 consecutive days.
-
-
Evaluation of Skin Inflammation:
-
Score the back skin daily for erythema, scaling, and thickness on a scale of 0-4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked).
-
The cumulative score (Psoriasis Area and Severity Index - PASI) ranges from 0 to 12.
-
Measure ear thickness daily using a caliper.
-
-
Treatment Protocol:
-
Administer the test compound or standard-of-care (e.g., Secukinumab) systemically or topically according to the desired experimental design, often starting concurrently with or shortly after the first imiquimod application.
-
Systemic Lupus Erythematosus
Systemic Lupus Erythematosus (SLE) is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens, leading to inflammation in multiple organs, particularly the kidneys (lupus nephritis). The MRL/lpr mouse strain spontaneously develops a lupus-like disease that closely resembles human SLE.
Efficacy of Standard-of-Care in the MRL/lpr Mouse Model
The following table summarizes the preclinical efficacy of Cyclophosphamide, a standard-of-care treatment for severe SLE, in the MRL/lpr mouse model.
| Treatment | Animal Model | Key Efficacy Readouts | Results |
| Cyclophosphamide | MRL/lpr Mice | Lymphadenopathy, Anti-DNA antibody levels, Proteinuria, Lifespan | Weekly injection of 10-20 mg/kg from 1 month of age prevented the development of lymphadenopathy, decreased serum anti-DNA antibodies, and markedly prolonged lifespan.[17] |
Experimental Protocol: MRL/lpr Mouse Model of Lupus
This protocol outlines the use of the MRL/lpr mouse model for evaluating therapeutic efficacy.
-
Animals: Female MRL/lpr mice. The disease develops spontaneously with age.
-
Monitoring Disease Progression:
-
Proteinuria: Monitor urine protein levels weekly or bi-weekly using dipsticks or a quantitative assay. Proteinuria is a key indicator of lupus nephritis.
-
Anti-dsDNA Antibodies: Collect blood samples periodically (e.g., monthly) to measure serum levels of anti-double-stranded DNA (dsDNA) antibodies by ELISA.
-
Lymphadenopathy: Monitor for the development of enlarged lymph nodes.
-
Survival: Record the lifespan of the animals.
-
-
Treatment Protocol:
-
Begin treatment with the test compound or standard-of-care (e.g., Cyclophosphamide) at a specific age (e.g., 8-10 weeks), either prophylactically before significant disease onset or therapeutically after the development of proteinuria.
-
Administer the treatment for a defined period, monitoring the key disease parameters throughout the study.
-
-
Terminal Analysis:
-
At the end of the study, harvest kidneys for histopathological analysis to assess the severity of glomerulonephritis.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways of LRRK2, NUAK1, and TYK2 in the context of immunity, as well as the experimental workflows for the described disease models.
Caption: LRRK2 signaling in immune cells.
Caption: NUAK1 signaling pathway.
Caption: TYK2-mediated JAK/STAT signaling.
Caption: Experimental workflow for CIA model.
Caption: Workflow for imiquimod-induced psoriasis.
Caption: Workflow for MRL/lpr lupus model.
References
- 1. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 3. researchgate.net [researchgate.net]
- 4. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LRRK2 regulation of immune-pathways and inflammatory disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. leprosy-information.org [leprosy-information.org]
- 8. LRRK2 as a target for modulating immune system responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. NUAK1 - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Prognostic significance of NUAK1 and its association with immune infiltration in stomach adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NUAK kinases: Signaling mechanisms and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methotrexate disposition, anti-folate activity and efficacy in the collagen-induced arthritis mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Experimental immunology High-dose methotrexate ameliorates collagen-induced arthritis but does not inhibit the release of proinflammatory cytokines by peritoneal macrophages in mice [termedia.pl]
- 15. spandidos-publications.com [spandidos-publications.com]
- 16. researchgate.net [researchgate.net]
- 17. Long term administration of cyclophosphamide in MRL/1 mice. I. The effects on the development of immunological abnormalities and lupus nephritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Lrrk2/Nuak1/Tyk2-IN-1 and Other Multi-Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the multi-kinase inhibitor Lrrk2/Nuak1/Tyk2-IN-1 against other inhibitors targeting Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This document is intended to serve as a resource for researchers and drug development professionals by presenting objective performance comparisons supported by experimental data.
Introduction to the Target Kinases
LRRK2, NUAK1, and TYK2 are key players in distinct signaling pathways implicated in a variety of diseases. LRRK2 mutations are a significant genetic cause of Parkinson's disease. NUAK1 is involved in cellular processes such as cell adhesion, migration, and proliferation and has been identified as a potential therapeutic target for neurodegenerative diseases and cancer. TYK2, a member of the Janus kinase (JAK) family, is a crucial mediator of cytokine signaling in the immune system and is a target for autoimmune and inflammatory diseases.[1][2] The development of inhibitors that can modulate the activity of these kinases is of significant interest for therapeutic intervention.
This compound is a multi-kinase inhibitor with potent activity against LRRK2, NUAK1, and TYK2, with reported IC50 values of less than 10 nM for each. This positions it as a valuable tool for studying the interplay of these signaling pathways and as a potential starting point for the development of therapeutics for a range of disorders, including autoimmune diseases.
Comparative Analysis of Kinase Inhibitors
To provide a clear comparison of this compound with other known inhibitors of LRRK2, NUAK1, and TYK2, the following tables summarize their reported potencies. It is important to note that direct head-to-head comparisons in the same study are limited, and thus, variations in experimental conditions should be considered when interpreting these data.
Table 1: Potency of this compound and Comparator Inhibitors against LRRK2
| Inhibitor | Target(s) | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Assay Type |
| This compound | LRRK2, NUAK1, TYK2 | < 10 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| GNE-7915 | LRRK2 | - | 9 | Not Specified |
| LRRK2-IN-1 | LRRK2 | 13 | 6 | Not Specified |
Table 2: Potency of this compound and Comparator Inhibitors against NUAK1
| Inhibitor | Target(s) | NUAK1 IC50 (nM) | Assay Type |
| This compound | LRRK2, NUAK1, TYK2 | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| WZ4003 | NUAK1, NUAK2 | 20 | Radioactive Filter Binding Assay |
| HTH-01-015 | NUAK1 | 100 | Radioactive Filter Binding Assay |
Table 3: Potency of this compound and Comparator Inhibitors against TYK2
| Inhibitor | Target(s) | TYK2 IC50 (nM) | Assay Type |
| This compound | LRRK2, NUAK1, TYK2 | < 10 | HTRF kinase assay |
| Deucravacitinib | TYK2 | 0.2 | Probe Displacement Assay |
| TAK-279 | TYK2 | Not specified, but highly potent | Not Specified |
Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a critical parameter, as off-target effects can lead to undesirable side effects. While a comprehensive head-to-head screen of all inhibitors is not available, the following summarizes the reported selectivity of the comparator compounds.
-
GNE-7915 (LRRK2 Inhibitor): In a DiscoverX KinomeScan panel of 392 kinases, at a concentration of 0.1 µM, GNE-7915 showed >65% probe displacement for only LRRK2, TTK, and ALK, indicating good selectivity.[3]
-
LRRK2-IN-1 (LRRK2 Inhibitor): In a KINOMEscan™ panel of 442 kinases, LRRK2-IN-1 inhibited only 12 kinases with a score of less than 10% of the DMSO control at a 10 µM concentration.
-
WZ4003 (NUAK1/NUAK2 Inhibitor): This inhibitor was found to be remarkably specific, not significantly inhibiting 139 other protein kinases, including ten members of the AMPK-related kinase family.[4]
-
HTH-01-015 (NUAK1 Inhibitor): Similar to WZ4003, HTH-01-015 did not markedly suppress the activity of 139 other protein kinases evaluated.[4]
-
Deucravacitinib (TYK2 Inhibitor): Deucravacitinib demonstrates high functional selectivity for TYK2 over the closely related JAK1, JAK2, and JAK3 kinases, acting via an allosteric mechanism.[2]
-
TAK-279 (TYK2 Inhibitor): This inhibitor is reported to be a highly selective, oral allosteric inhibitor of TYK2.
Signaling Pathways
The following diagrams illustrate the signaling pathways in which LRRK2, NUAK1, and TYK2 are involved.
Experimental Protocols
The following sections detail the general methodologies for the key experimental assays cited in this guide for determining kinase inhibitor potency.
TR-FRET LanthaScreen® Eu Kinase Binding Assay
This assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding assay.
Protocol:
-
Reagent Preparation:
-
Prepare a solution of the kinase of interest complexed with a Europium (Eu)-labeled anti-tag antibody.
-
Prepare a solution of a fluorescently labeled ATP-competitive ligand (tracer).
-
Prepare serial dilutions of the test inhibitor.
-
-
Assay Reaction:
-
In a microplate, combine the kinase-antibody complex, the fluorescent tracer, and the test inhibitor at various concentrations.
-
Incubate the plate at room temperature to allow the binding reaction to reach equilibrium.
-
-
Detection:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. Excitation is typically performed around 340 nm, and emission is measured at two wavelengths (e.g., 615 nm for Europium and 665 nm for the tracer).
-
-
Data Analysis:
-
The ratio of the acceptor (tracer) emission to the donor (Europium) emission is calculated.
-
The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
HTRF® Kinase Assay
Homogeneous Time-Resolved Fluorescence (HTRF®) assays are used to measure kinase activity by detecting the phosphorylation of a substrate.
Protocol:
-
Kinase Reaction:
-
In a microplate, mix the kinase, a biotinylated substrate peptide, and ATP in a suitable reaction buffer.
-
Add the test inhibitor at various concentrations.
-
Incubate the plate to allow the kinase to phosphorylate the substrate.
-
-
Detection:
-
Stop the kinase reaction by adding a detection mixture containing a Europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665.
-
Incubate the plate to allow the detection reagents to bind to the phosphorylated biotinylated substrate.
-
-
Signal Measurement:
-
Measure the HTRF signal on a compatible plate reader.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence signals at the two emission wavelengths.
-
Determine the IC50 value by plotting the HTRF ratio against the inhibitor concentration.[1]
-
Radioactive Filter Binding Assay
This traditional method directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a substrate.
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing the kinase, substrate (protein or peptide), and a buffer with magnesium ions.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding radiolabeled ATP.
-
Incubate the reaction at a controlled temperature for a specific time.
-
-
Reaction Termination and Separation:
-
Stop the reaction by adding a quenching solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter membrane.
-
Wash the filter extensively to remove unincorporated radiolabeled ATP.
-
-
Detection:
-
Quantify the radioactivity retained on the filter, which corresponds to the phosphorylated substrate, using a scintillation counter or a phosphorimager.
-
-
Data Analysis:
-
Determine the percentage of kinase inhibition at each inhibitor concentration relative to a control without inhibitor.
-
Calculate the IC50 value by plotting the percent inhibition against the inhibitor concentration.
-
Conclusion
This compound is a potent multi-kinase inhibitor with nanomolar activity against LRRK2, NUAK1, and TYK2. This guide provides a comparative overview of its potency against that of other selective inhibitors for each of these kinases. While direct, comprehensive selectivity profiling data for this compound is not yet publicly available, the data on the comparator compounds highlight the landscape of available tools for studying these important kinase targets. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further characterize the activity of these and other kinase inhibitors. The signaling pathway diagrams serve as a visual aid to understand the biological context in which these kinases operate. This guide aims to be a valuable resource for the scientific community in the ongoing efforts to develop novel and effective kinase inhibitors for a range of human diseases.
References
- 1. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of Lrrk2/nuak1/tyk2-IN-1 activity in different cell lines
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the multi-targeted inhibitor Lrrk2/nuak1/tyk2-IN-1. While direct comparative data on the activity of this inhibitor in different cell lines is not publicly available, this document summarizes its known biochemical potency and provides detailed experimental protocols for relevant assays. Additionally, it outlines the signaling pathways of its targets: Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2).
Biochemical Activity of this compound
This compound is a potent inhibitor of LRRK2, NUAK1, and TYK2. The available data indicates strong inhibitory activity in biochemical assays, with IC50 values below 10 nM for all three kinases. This suggests that the compound is a highly effective inhibitor of these targets in a cell-free environment.[1][2][3][4]
| Target Kinase | Variant | IC50 (nM) | Assay Type |
| LRRK2 | Wild-type | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| LRRK2 | G2019S mutant | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| NUAK1 | Not specified | < 10 | TR-FRET LanthaScreen Eu kinase binding assay |
| TYK2 | Not specified | < 10 | HTRF kinase assay |
Note: The data presented is based on in vitro biochemical assays and may not directly translate to cellular activity. No publicly available data demonstrates the cross-validation of this compound activity in different cell lines.
Signaling Pathways
To understand the potential cellular effects of this compound, it is crucial to consider the signaling pathways in which its targets are involved.
LRRK2 Signaling Pathway
LRRK2 is a large, complex protein with roles in various cellular processes, and its mutation is linked to Parkinson's disease.[5][6] It is known to be involved in vesicular trafficking, autophagy, and mitochondrial function.[7]
References
- 1. | BioWorld [bioworld.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Cellular processes associated with LRRK2 function and dysfunction. - UCL Discovery [discovery.ucl.ac.uk]
- 6. Study of How LRRK2 Mutations Affect Cellular Processes that Could Lead to PD | Parkinson's Disease [michaeljfox.org]
- 7. neuron23.com [neuron23.com]
A Researcher's Guide: Lrrk2/nuak1/tyk2-IN-1 vs. Established LRRK2 Tool Compounds
For researchers and drug development professionals investigating Leucine-rich repeat kinase 2 (LRRK2) signaling, the choice of chemical probe is critical. This guide provides an objective comparison of the novel multi-kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1, with widely used LRRK2 tool compounds: MLi-2, GNE-7915, PF-06447475, and GSK2578215A. We present available quantitative data, detailed experimental protocols, and signaling pathway diagrams to aid in the selection of the most appropriate tool for specific research needs.
Understanding the Targets: LRRK2, NUAK1, and TYK2 Signaling Pathways
This compound is a potent inhibitor of three distinct kinases, each belonging to different signaling cascades. Understanding these pathways is crucial for interpreting experimental results obtained with this compound.
LRRK2 Signaling Pathway: Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[1] The LRRK2 protein is a large, multi-domain enzyme with both kinase and GTPase activity, implicated in a variety of cellular processes including vesicular trafficking, autophagy, and inflammation.[2] Its complex signaling network involves interactions with Rab GTPases and the MAPK pathway.
NUAK1 Signaling Pathway: NUAK1 (NUAK family SNF1-like kinase 1), also known as ARK5, is a member of the AMP-activated protein kinase (AMPK)-related kinase family. It is a downstream target of the tumor suppressor LKB1 and is involved in regulating cell adhesion, proliferation, and senescence.
TYK2 Signaling Pathway: Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in cytokine signaling, particularly for interleukins (IL-12, IL-23) and type I interferons, which are critical for immune responses. TYK2 activation leads to the phosphorylation and activation of STAT (Signal Transducer and Activator of Transcription) proteins.
Quantitative Data Comparison
The following tables summarize the available biochemical potency and selectivity data for this compound and established LRRK2 tool compounds.
Disclaimer: The data presented below is compiled from various sources and may have been generated using different assay formats and conditions. Direct comparison of absolute values should be made with caution.
Table 1: Biochemical Potency (IC50) Against LRRK2
| Compound | LRRK2 (Wild-Type) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Primary Reference(s) |
| This compound | < 10 | < 10 | [3] |
| MLi-2 | 0.76 | ~1.4 (cellular) | [4] |
| GNE-7915 | 6.6 | 2.2 | [1] |
| PF-06447475 | ~3 | N/A | [4] |
| GSK2578215A | 10.9 | 8.9 | [1] |
Table 2: Kinase Selectivity Profile
| Compound | Primary Targets | Off-Target Profile Summary | Primary Reference(s) |
| This compound | LRRK2, NUAK1, TYK2 | Potent inhibitor of at least three kinases. Broader kinome selectivity not publicly available. | [3] |
| MLi-2 | LRRK2 | Highly selective; >295-fold selectivity over 300 kinases. | [4] |
| GNE-7915 | LRRK2 | Highly selective; >65% probe binding to LRRK2 in a panel of 392 kinases. | [4] |
| PF-06447475 | LRRK2 | Potent and selective LRRK2 inhibitor. | [1] |
| GSK2578215A | LRRK2 | Highly selective; inhibited only smMLCK, ALK, and FLT3 in a kinome screen. | [1] |
Experimental Protocols
Detailed and robust experimental design is fundamental to the validation and characterization of kinase inhibitors. Below are representative protocols for biochemical and cellular assays relevant to LRRK2 inhibitor research.
Biochemical Kinase Inhibition Assay (TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity in a high-throughput format.
Principle: This assay measures the phosphorylation of a biotinylated LRRK2 substrate peptide. A Europium (Eu)-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin) binds to the biotinylated peptide. When the peptide is phosphorylated by LRRK2, the antibody binds, bringing the donor and acceptor into close proximity and allowing FRET to occur. The TR-FRET signal is proportional to the extent of substrate phosphorylation.
Detailed Methodology:
-
Reagents and Materials:
-
Recombinant LRRK2 enzyme (Wild-Type or G2019S)
-
Biotinylated LRRK2 substrate peptide (e.g., LRRKtide)
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
Eu-labeled anti-phospho-LRRKtide antibody
-
Streptavidin-Allophycocyanin (SA-APC)
-
Test compounds (serially diluted in DMSO)
-
384-well low-volume plates
-
TR-FRET-compatible plate reader
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 4 µL of a solution containing LRRK2 enzyme and biotinylated substrate peptide in assay buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of a detection mix containing Eu-labeled antibody and SA-APC in a quench buffer (e.g., 10 mM EDTA).
-
Incubate the plate for 60 minutes at room temperature to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET plate reader, measuring emission at both the acceptor and donor wavelengths.
-
Calculate the TR-FRET ratio and plot the results against compound concentration to determine the IC50 value.
-
Cellular Target Engagement Assay: Western Blot for LRRK2 Dephosphorylation at Ser935
Inhibition of LRRK2 kinase activity in cells leads to the dephosphorylation of several serine residues, including Ser935. This can be used as a pharmacodynamic biomarker for target engagement.
Principle: Cells are treated with the LRRK2 inhibitor. Cell lysates are then prepared, and proteins are separated by size using SDS-PAGE. The proteins are transferred to a membrane, which is then probed with antibodies specific for phosphorylated Ser935-LRRK2 and total LRRK2. The signal from the antibodies is detected, and the ratio of phosphorylated to total LRRK2 is quantified.
Detailed Methodology:
-
Reagents and Materials:
-
Cell line expressing LRRK2 (e.g., HEK293T overexpressing LRRK2, or a cell line with endogenous expression)
-
Complete cell culture medium
-
LRRK2 inhibitor (e.g., MLi-2 as a positive control)
-
Lysis Buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pS935-LRRK2, Mouse anti-total LRRK2, anti-loading control (e.g., GAPDH or β-actin)
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Clarify lysates by centrifugation and determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Acquire images using a chemiluminescence imaging system.
-
Quantify band intensities and calculate the ratio of pS935-LRRK2 to total LRRK2.
-
Objective Comparison and Summary
This compound emerges as a potent, multi-targeted inhibitor. Its sub-10 nM potency against LRRK2 (both wild-type and the common G2019S mutant), NUAK1, and TYK2 makes it a unique tool for investigating the interplay between these signaling pathways.[3] However, this multi-kinase activity necessitates careful experimental design and interpretation. Any observed phenotype could be a result of inhibiting one, two, or all three of these kinases. This compound is therefore best suited for studies where the simultaneous inhibition of these pathways is desired, or for target validation studies where a phenotype can be rescued by more selective inhibitors of each individual kinase.
In contrast, MLi-2 , GNE-7915 , and GSK2578215A are highly selective LRRK2 inhibitors.[1][4] They are the preferred tools for studies focused specifically on the cellular functions of LRRK2, as their minimal off-target effects reduce the likelihood of confounding results. MLi-2, in particular, is often considered a gold-standard tool compound due to its high potency and exceptional selectivity.[4] GNE-7915 also demonstrates high selectivity and has been characterized for its brain-penetrant properties, making it suitable for in vivo studies in the central nervous system.[4]
PF-06447475 is another potent and selective LRRK2 inhibitor that has been used in both in vitro and in vivo studies to probe LRRK2 biology.[4]
Choosing the Right Tool:
-
For investigating the specific roles of LRRK2 in a biological process, highly selective compounds like MLi-2 or GNE-7915 are the most appropriate choice.
-
For in vivo studies requiring CNS penetration , GNE-7915 is a well-validated option.
-
This compound should be used when the research question involves the potential for crosstalk between LRRK2, NUAK1, and TYK2 signaling, or in screening campaigns to identify novel phenotypes that can then be dissected with more selective tools.
References
- 1. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In silico comparative analysis of LRRK2 interactomes from brain, kidney and lung - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. researchgate.net [researchgate.net]
Assessing the Specificity of Lrrk2/nuak1/tyk2-IN-1: A Comparative Guide for Kinase Inhibitor Selection
For researchers, scientists, and drug development professionals, the selection of a kinase inhibitor with a well-defined specificity profile is paramount to ensure targeted efficacy and minimize off-target effects. This guide provides a comparative assessment of Lrrk2/nuak1/tyk2-IN-1, a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), against other established inhibitors for these targets.
This compound (also known as compound 226) has emerged as a multi-targeted inhibitor with high potency, demonstrating IC50 values below 10 nM for LRRK2 (both wild-type and the G2019S mutant), NUAK1, and TYK2.[1][2][3][4][5] This compound is under investigation for its potential therapeutic applications in autoimmune diseases.[1][2][3][4][5] While its high potency against its intended targets is documented, comprehensive data from broad kinase panel screening for this compound is not publicly available. This guide, therefore, aims to provide a clear perspective on its specificity by comparing its known inhibitory activities with the well-documented selectivity profiles of alternative, more extensively characterized inhibitors for each of its primary targets.
Comparative Kinase Inhibition Data
The following tables summarize the available quantitative data for this compound and a selection of alternative inhibitors for LRRK2, NUAK1, and TYK2. This allows for a direct comparison of their on-target potency and off-target profiles where data is available.
Table 1: LRRK2 Inhibitors - Potency and Selectivity
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | Off-Target Kinases Inhibited (>50% at 1 µM) | Kinase Panel Size | Reference(s) |
| This compound | < 10 | < 10 | Data not publicly available | Data not publicly available | [2][3] |
| LRRK2-IN-1 | 13 | 6 | DCLK2 (45 nM), MAPK7 (160 nM), 10 others with Kd < 3 µM | >470 | [6][7] |
| GSK2578215A | 10.1 | 8.9 | smMLCK, ALK, FLT3(D835Y) | 460 | [8][9] |
| GNE-7915 | 9 (IC50), 1 (Ki) | N/A | TTK and 9 other kinases | 392 | [10][11] |
Table 2: NUAK1 Inhibitors - Potency and Selectivity
| Inhibitor | NUAK1 IC50 (nM) | NUAK2 IC50 (nM) | Off-Target Kinases Inhibited (>50% at 1 µM) | Kinase Panel Size | Reference(s) |
| This compound | < 10 | Data not publicly available | Data not publicly available | Data not publicly available | [2][3] |
| WZ4003 | 20 | 100 | No significant inhibition | 139 | [12][13][14] |
| HTH-01-015 | 100 | >10,000 | No significant inhibition | 139 | [12][14] |
Table 3: TYK2 Inhibitors - Potency and Selectivity
| Inhibitor | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Kinase Panel Size | Reference(s) |
| This compound | < 10 | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available | [2][3] |
| Deucravacitinib (BMS-986165) | 0.2 (binding) | >10,000 (binding) | >10,000 (binding) | >10,000 (binding) | 265 | [15][16][17][18] |
| Tofacitinib | 51 | 3.2 | 20 | 1.6 | Broad (JAK family focused) | [19] |
Signaling Pathway Diagrams
To provide context for the therapeutic targeting of LRRK2, NUAK1, and TYK2, the following diagrams illustrate their key signaling pathways.
Experimental Protocols
The assessment of kinase inhibitor specificity is crucial for preclinical and clinical development. Below are detailed methodologies for key experiments typically employed in kinase panel screening.
Biochemical Kinase Assay (Radiometric)
This method directly measures the enzymatic activity of a kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP or [γ-³³P]ATP onto a specific substrate.
-
Reagents and Materials:
-
Purified, active kinase.
-
Kinase-specific substrate (peptide or protein).
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
Non-radiolabeled ATP.
-
Test inhibitor (e.g., this compound) at various concentrations.
-
Phosphocellulose or streptavidin-coated plates/membranes.
-
Stop solution (e.g., 75 mM phosphoric acid).
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well or 384-well plate, add the kinase reaction buffer.
-
Add the test inhibitor or DMSO (vehicle control) to the appropriate wells.
-
Add the purified kinase to all wells and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP (spiked with [γ-³²P]ATP or [γ-³³P]ATP).
-
Incubate the reaction at 30°C for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Transfer a portion of the reaction mixture to a phosphocellulose or streptavidin-coated plate/membrane to capture the phosphorylated substrate.
-
Wash the plate/membrane multiple times with phosphoric acid to remove unincorporated radiolabeled ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
-
Competition Binding Assay (e.g., KINOMEscan™)
This method assesses the ability of a test compound to compete with a known, immobilized ligand for binding to the ATP-binding site of a large panel of kinases.
-
Reagents and Materials:
-
DNA-tagged kinases.
-
Immobilized, active-site directed ligand.
-
Test inhibitor at a fixed concentration (e.g., 10 µM).
-
Appropriate binding buffers.
-
Quantitative PCR (qPCR) reagents.
-
-
Procedure:
-
A panel of DNA-tagged kinases is incubated with the immobilized ligand and the test inhibitor.
-
The mixture is allowed to reach equilibrium.
-
Kinases that are not bound to the immobilized ligand (due to competition from the test inhibitor) are washed away.
-
The amount of kinase bound to the solid support is quantified by eluting the DNA tags and measuring their concentration using qPCR.
-
The results are typically expressed as a percentage of the DMSO control, where a lower percentage indicates stronger binding of the test inhibitor to the kinase.
-
A selectivity score can be calculated based on the number of kinases that show significant binding inhibition at a given concentration of the test inhibitor.
-
Experimental Workflow for Kinase Inhibitor Profiling
The following diagram outlines a general workflow for assessing the specificity of a kinase inhibitor.
Conclusion
This compound is a potent inhibitor of its three primary targets. However, the absence of publicly available, large-scale kinase screening data makes a comprehensive assessment of its specificity challenging. In contrast, alternative inhibitors such as GSK2578215A for LRRK2, WZ4003 for NUAK1, and Deucravacitinib for TYK2 have been extensively profiled and demonstrate high degrees of selectivity. Researchers should consider the level of specificity required for their experimental system when selecting an inhibitor. For studies where promiscuity could confound results, the use of well-characterized, highly selective inhibitors is recommended. The experimental protocols provided herein offer a framework for researchers to conduct their own specificity assessments to validate the utility of any kinase inhibitor for their specific research needs.
References
- 1. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. This compound | LRRK2/NUAK1/TYK2抑制剂 | MCE [medchemexpress.cn]
- 6. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights and Development of LRRK2 Inhibitors for Parkinson’s Disease in the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK2578215A; A potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. GSK2578215A; a potent and highly selective 2-arylmethyloxy-5-substitutent-N-arylbenzamide LRRK2 kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Characterization of WZ4003 and HTH-01-015 as selective inhibitors of the LKB1-tumour-suppressor-activated NUAK kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. skin.dermsquared.com [skin.dermsquared.com]
- 17. First‐in‐human study of deucravacitinib: A selective, potent, allosteric small‐molecule inhibitor of tyrosine kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. ard.bmj.com [ard.bmj.com]
Lrrk2/nuak1/tyk2-IN-1: A Comparative Analysis of a Triple Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental results for the triple kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1 (also known as compound 226). The inhibitor demonstrates potent activity against Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant signaling pathways to offer an objective comparison with alternative inhibitors.
Performance Comparison
This compound has been shown to inhibit LRRK2 (both wild-type and the G2019S mutant), NUAK1, and TYK2 with high potency.[1][2][3][4] The reported half-maximal inhibitory concentration (IC50) values for each of these kinases are below 10 nM.[1][2][3][4] This positions it as a significant multi-target inhibitor. For a comprehensive evaluation, its performance is compared against a panel of alternative inhibitors known for their activity against LRRK2.
| Inhibitor | LRRK2 (WT) IC50 (nM) | LRRK2 (G2019S) IC50 (nM) | NUAK1 IC50 (nM) | TYK2 IC50 (nM) |
| This compound | < 10 | < 10 | < 10 | < 10 |
| LRRK2-IN-1 | 13 | 6 | > 1000 | Not Reported |
| GNE-7915 | 9 | Not Reported | Not Reported | Not Reported |
| Rebastinib | 192 | 737 | Not Reported | Not Reported |
| Ponatinib | 100 | 400 | Not Reported | Not Reported |
| GZD-824 | 17 | 80 | Not Reported | Not Reported |
Signaling Pathways
To understand the context of this compound's activity, it is crucial to visualize the signaling pathways in which its target kinases are involved.
Figure 1: LRRK2 Signaling Pathway Overview.
Figure 2: NUAK1 Signaling Pathway.
Figure 3: TYK2 Signaling Pathway.
Experimental Protocols
The inhibitory activity of this compound and its alternatives is typically determined using in vitro kinase assays. The primary methods employed are Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) based assays, such as LanthaScreen®, and Homogeneous Time Resolved Fluorescence (HTRF®) assays.
TR-FRET LanthaScreen® Eu Kinase Binding Assay (LRRK2 and NUAK1)
This assay quantifies inhibitor potency by measuring the displacement of a fluorescently labeled tracer from the kinase active site.
Materials:
-
Purified recombinant LRRK2 or NUAK1 enzyme
-
Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST)
-
Fluorescent tracer (Alexa Fluor™ 647-labeled)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test compounds (including this compound and alternatives)
-
384-well microplates
Workflow:
Figure 4: TR-FRET Assay Workflow.
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer.
-
Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.
-
Tracer Solution: Prepare a solution of the fluorescent tracer in kinase buffer.
-
Assay Assembly: In a 384-well plate, add the compound dilutions, followed by the kinase/antibody mixture, and finally the tracer solution.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.
-
Signal Detection: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor (Europium) and acceptor (Alexa Fluor™ 647) wavelengths.
-
Data Analysis: The ratio of the acceptor to donor fluorescence is calculated. IC50 values are determined by plotting the percent inhibition (calculated from the FRET ratio) against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
HTRF® Kinase Assay (TYK2)
This assay measures the phosphorylation of a biotinylated substrate by the kinase.
Materials:
-
Purified recombinant TYK2 enzyme
-
Biotinylated peptide substrate
-
ATP (Adenosine triphosphate)
-
Europium (Eu)-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 5 mM MgCl2, 1 mM DTT)
-
Detection buffer (containing EDTA to stop the reaction)
-
Test compounds
-
384-well microplates
Workflow:
Figure 5: HTRF Assay Workflow.
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds as described for the TR-FRET assay.
-
Kinase Reaction: In a 384-well plate, add the test compounds, the TYK2 enzyme, and the biotinylated substrate. Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction by adding EDTA-containing detection buffer. Add the Eu-labeled anti-phospho-substrate antibody and Streptavidin-XL665.
-
Incubation: Incubate the plate for a further period (e.g., 60 minutes) to allow for the formation of the detection complex.
-
Signal Detection: Read the plate on an HTRF-compatible plate reader.
-
Data Analysis: Calculate the HTRF ratio and determine IC50 values as described for the TR-FRET assay.
Conclusion
This compound is a potent inhibitor of LRRK2, NUAK1, and TYK2, with IC50 values in the low nanomolar range. This positions it as a valuable tool for studying the combined roles of these kinases in various cellular processes and diseases, particularly autoimmune disorders. While a direct comparison of its activity against NUAK1 and TYK2 with the listed alternatives is limited by the available data, its potent and balanced inhibition of all three kinases makes it a unique and powerful research compound. The provided experimental protocols and pathway diagrams offer a framework for the reproducible evaluation and contextual understanding of its biological effects. Further studies are warranted to fully elucidate its selectivity profile across the kinome and to explore its therapeutic potential.
References
A Comparative Guide to Lrrk2/nuak1/tyk2-IN-1: A Multi-Target Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lrrk2/nuak1/tyk2-IN-1, a potent chemical probe, against other available inhibitors for Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2). These kinases are implicated in a range of diseases, including Parkinson's disease, cancer, and autoimmune disorders, making potent and selective probes essential for research and therapeutic development.
This compound is a notable compound due to its potent, sub-nanomolar inhibitory activity against three distinct kinases: LRRK2 (both wild-type and the common G2019S mutant), NUAK1, and TYK2.[1][2][3] This multi-target profile makes it a unique tool for investigating the interconnected signaling pathways of these kinases.
Quantitative Performance Comparison
The inhibitory activity of this compound and alternative probes for each respective target kinase are summarized below. Data is presented as IC50 (the half-maximal inhibitory concentration) or Kd (dissociation constant), which indicate the potency of the inhibitor.
Table 1: Performance of this compound
| Target Kinase | IC50 Value | Assay Type |
| LRRK2 (Wild-Type) | < 10 nM | TR-FRET LanthaScreen Eu Kinase Binding Assay[4] |
| LRRK2 (G2019S Mutant) | < 10 nM | TR-FRET LanthaScreen Eu Kinase Binding Assay[4] |
| NUAK1 | < 10 nM | TR-FRET LanthaScreen Eu Kinase Binding Assay[4] |
| TYK2 | < 10 nM | HTRF Kinase Assay[4] |
Table 2: Comparison with Alternative LRRK2 Probes
| Chemical Probe | LRRK2 (WT) IC50/Ki | LRRK2 (G2019S) IC50/Ki | Key Selectivity Notes |
| This compound | < 10 nM | < 10 nM | Also potently inhibits NUAK1 and TYK2. |
| LRRK2-IN-1 | 13 nM | 6 nM | Inhibits a number of other kinases, including DCLK2 (IC50 = 45 nM) and MAPK7 (EC50 = 160 nM).[5] |
| MLi-2 | ~1 nM | ~0.7 nM | Highly selective; used in in vivo studies.[6][7] |
| GNE-7915 | 3 nM (Ki) | 1 nM (Ki) | Brain-penetrant inhibitor used in in vivo studies.[8] |
| CZC-54252 | 1.28 nM | 1.85 nM | Potent and selective LRRK2 inhibitor.[3] |
| HG-10-102-01 | 23.3 nM | 3.2 nM | Potent and selective inhibitor.[3] |
Table 3: Comparison with Alternative NUAK1 Probes
| Chemical Probe | NUAK1 IC50 | Key Selectivity Notes |
| This compound | < 10 nM | Also potently inhibits LRRK2 and TYK2. |
| WZ4003 | 20 nM | Selective inhibitor of NUAK1 and NUAK2.[9] |
| HTH-01-015 | 100 nM | Selective inhibitor of NUAK1 and NUAK2.[9] |
| ON123300 | 7.6 (pIC50) | Also inhibits CDK4 and CDK6.[9] |
Table 4: Comparison with Alternative TYK2 Probes
| Chemical Probe | TYK2 IC50/Kd | Mechanism of Action | Key Selectivity Notes |
| This compound | < 10 nM | ATP-competitive | Also potently inhibits LRRK2 and NUAK1. |
| Deucravacitinib (BMS-986165) | 0.029 nM (Kd vs JH2) | Allosteric (binds JH2 pseudokinase domain) | Highly selective for TYK2 over other JAKs.[10] |
| TAK-279 | 0.0038 nM (Kd) | Inhibitor | High kinome selectivity.[11] |
| Brepocitinib (PF-06700841) | 26 nM | ATP-competitive (binds JH1 domain) | Potent inhibitor of TYK2 and JAK1. |
Signaling Pathways and Experimental Workflow
Visual representations of the relevant signaling pathways and a typical experimental workflow for kinase inhibitor profiling are provided below.
Caption: Simplified LRRK2 signaling pathway in Parkinson's disease.
Caption: NUAK1 signaling pathway in response to cellular stress.
Caption: Simplified TYK2-mediated JAK-STAT signaling pathway.
Caption: General experimental workflow for an in vitro kinase assay.
Experimental Protocols
Detailed methodologies for common kinase assays are provided below. These are generalized protocols and may require optimization for specific experimental conditions.
Protocol 1: LRRK2 Kinase Assay (ADP-Glo™ Luminescent Assay)
This protocol measures ADP produced from the kinase reaction.[12]
-
Reagent Preparation :
-
Prepare LRRK2 Kinase Buffer: 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[12]
-
Dilute the test inhibitor (e.g., this compound) to desired concentrations in the kinase buffer with a final DMSO concentration not exceeding 1%.
-
Prepare the enzyme solution by diluting recombinant LRRK2 protein in kinase buffer.
-
Prepare the substrate/ATP mix by combining a suitable LRRK2 substrate (e.g., LRRKtide) and ATP in kinase buffer.[12]
-
-
Kinase Reaction :
-
Signal Detection :
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.[12]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[12]
-
Record luminescence using a plate reader. The signal intensity is directly proportional to LRRK2 kinase activity.
-
Protocol 2: NUAK1 Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol measures the binding and displacement of a fluorescent tracer from the kinase active site.[13]
-
Reagent Preparation :
-
Prepare 1x Kinase Buffer A (assay buffer provided with the kit).
-
Prepare serial dilutions of the test inhibitor in 1x Kinase Buffer A.
-
Prepare a 3x kinase/antibody solution containing recombinant NUAK1 protein and a europium-labeled anti-tag antibody.[13]
-
Prepare a 3x Alexa Fluor™ 647-labeled tracer solution.[13]
-
-
Binding Reaction :
-
In a 384-well plate, add 5 µL of the serially diluted inhibitor or DMSO control.[13]
-
Add 5 µL of the 3x kinase/antibody mixture.
-
Add 5 µL of the 3x tracer solution to initiate the binding reaction.
-
-
Signal Detection :
-
Incubate the plate at room temperature for 1 hour, protected from light.[13]
-
Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the emission ratio. A decrease in the FRET signal indicates displacement of the tracer by the inhibitor, signifying target engagement.
-
Protocol 3: TYK2 Kinase Assay (HTRF® Assay)
This protocol measures the phosphorylation of a substrate by TYK2.[14]
-
Cell Culture and Lysis (for cellular assays) :
-
Culture cells (e.g., HEL 92.1.7) in a 96-well plate.[14]
-
Treat cells with a dose-response of the inhibitor for a specified time (e.g., 3 hours).[14]
-
Stimulate the TYK2 pathway if necessary (e.g., with IFN beta).[14]
-
Lyse the cells using a supplemented lysis buffer for 30 minutes at room temperature.[14]
-
-
Kinase Reaction and Detection :
-
Transfer 16 µL of the cell lysate into a 384-well low volume plate.[14]
-
Add 4 µL of the HTRF detection reagents, which include a europium cryptate-labeled antibody specific for a kinase epitope and an XL665-labeled antibody specific for the phosphorylated substrate.[14]
-
Incubate the plate overnight at room temperature.[14]
-
-
Signal Measurement :
-
Read the HTRF signal on a compatible plate reader.
-
The signal is proportional to the amount of phosphorylated substrate, indicating TYK2 kinase activity.
-
Concluding Remarks
This compound stands out as a high-potency, multi-targeted chemical probe. Its ability to inhibit LRRK2, NUAK1, and TYK2 with IC50 values under 10 nM makes it an invaluable tool for dissecting the complex and potentially overlapping roles of these kinases in cellular processes and disease states.[1][4]
While highly selective single-target probes like MLi-2 for LRRK2 or Deucravacitinib for TYK2 are essential for studying the function of an individual kinase, the polypharmacology of this compound offers a unique advantage.[7][10] It can be employed to investigate cellular phenotypes that may arise from the simultaneous inhibition of these three targets, potentially revealing novel therapeutic strategies for complex diseases like cancer and autoimmune disorders where multiple signaling pathways are dysregulated. Researchers should, however, remain mindful of its multi-targeted nature when interpreting experimental results, using appropriate controls and complementary, selective probes to validate findings.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abmole.com [abmole.com]
- 4. | BioWorld [bioworld.com]
- 5. Characterization of a selective inhibitor of the Parkinson’s disease kinase LRRK2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological LRRK2 kinase inhibition induces LRRK2 protein destabilization and proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Long-term inhibition of mutant LRRK2 hyper-kinase activity reduced mouse brain α-synuclein oligomers without adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Probe TAK-279 | Chemical Probes Portal [chemicalprobes.org]
- 12. promega.de [promega.de]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. HTRF Human Total TYK2 Detection Kit, 500 Assay Points | Revvity [revvity.com]
Safety Operating Guide
Navigating the Disposal of Lrrk2/nuak1/tyk2-IN-1: A Guide for Laboratory Professionals
Crucial Safety Notice: A specific Safety Data Sheet (SDS) containing detailed disposal procedures for Lrrk2/nuak1/tyk2-IN-1 is not publicly available. The following guidance is based on general best practices for the disposal of potent, research-grade chemical compounds. It is imperative for all personnel to obtain the official SDS from the manufacturer or supplier before handling or disposing of this substance. The SDS will provide specific instructions and hazard information essential for safe management.
This compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), making it a valuable tool in autoimmune disease research. Proper handling and disposal are paramount to ensure the safety of laboratory personnel and to maintain environmental compliance.
Chemical and Physical Properties
For safe handling and to inform disposal considerations, a summary of the known properties of this compound is provided below.
| Property | Value |
| Molecular Formula | C₂₀H₁₁F₃N₆ |
| Molecular Weight | 392.34 g/mol |
| CAS Number | 2629192-96-5 |
| Physical State | Solid Powder |
| Storage (Powder) | -20°C for up to 3 years |
| Storage (in Solvent) | -80°C for up to 1 year |
General Disposal Protocol for Research-Grade Kinase Inhibitors
The following step-by-step procedure outlines a general workflow for the disposal of research chemicals like this compound in the absence of specific SDS instructions. This protocol is designed to align with standard laboratory safety practices.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling the compound in either solid or solution form.
2. Waste Segregation:
-
Solid Waste: Collect any unused or expired solid this compound, along with any contaminated consumables (e.g., weigh boats, pipette tips, microfuge tubes), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Dispose of solutions containing this compound into a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.
3. Container Labeling:
-
All waste containers must be accurately labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity of the waste.
4. Storage of Waste:
-
Store hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. Ensure that the storage location is away from drains and incompatible chemicals.
5. Waste Pickup and Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste. Follow all institutional and local regulations for hazardous waste management. Never dispose of this chemical down the drain or in the regular trash.
6. Decontamination:
-
After handling and disposal, thoroughly decontaminate all work surfaces and equipment with an appropriate solvent or cleaning agent as recommended by your institution's safety protocols. Dispose of the cleaning materials as hazardous waste.
7. Documentation:
-
Maintain accurate records of the generation and disposal of all hazardous waste, in accordance with your institution's policies and regulatory requirements.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of a research chemical like this compound.
Caption: General workflow for the safe disposal of research chemicals.
By adhering to these general safety protocols and, most importantly, by obtaining and following the specific guidance in the manufacturer's SDS, researchers can ensure the safe and responsible disposal of this compound, protecting themselves, their colleagues, and the environment.
Personal protective equipment for handling Lrrk2/nuak1/tyk2-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of the potent kinase inhibitor, Lrrk2/nuak1/tyk2-IN-1. The following procedures are designed to ensure the safety of laboratory personnel and to provide a clear framework for the operational use and subsequent disposal of this compound.
Immediate Safety and Handling Protocols
This compound is a potent inhibitor of Leucine-rich repeat kinase 2 (LRRK2), NUAK family SNF1-like kinase 1 (NUAK1), and Tyrosine kinase 2 (TYK2), with IC50 values in the low nanomolar range. Due to its high potency and the lack of comprehensive public safety data, this compound should be handled with extreme caution, treating it as a potentially hazardous substance. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing; therefore, the following recommendations are based on best practices for handling potent, biologically active small molecules.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure through inhalation, skin contact, or ingestion.
| PPE Category | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile gloves. | Prevents direct skin contact. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical safety goggles. | Protects eyes from splashes or aerosols of the compound, especially when in solution. |
| Body Protection | A fully buttoned lab coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | A fit-tested N95 respirator or higher. | Recommended when handling the powdered form of the compound to prevent inhalation of fine particles. |
Engineering Controls
| Control | Specification | Rationale |
| Ventilation | Use a certified chemical fume hood. | Minimizes the risk of inhalation of the powdered compound or aerosols from solutions. |
| Work Surface | Disposable bench liners. | Contains any potential spills and simplifies the decontamination process. |
Operational Plans: From Receipt to Disposal
A clear and concise workflow is essential for the safe handling of this compound at every stage.
Disposal Plan
All materials contaminated with this compound, including gloves, bench liners, pipette tips, and excess solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in regular trash.
Understanding the Mechanism of Action: Signaling Pathways
This compound exerts its effects by inhibiting three distinct kinases. Understanding the signaling pathways they are involved in is crucial for interpreting experimental results.
Chemical and Physical Data
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| Molecular Formula | C₂₀H₁₁F₃N₆ |
| Molecular Weight | 392.34 g/mol |
| IC50 (LRRK2, NUAK1, TYK2) | < 10 nM |
| Storage (Powder) | -20°C |
| Storage (in Solvent) | -80°C |
Experimental Protocols
Detailed experimental protocols for the use of this compound are not widely available in the public domain. As a general guideline for in vitro studies, it is recommended to prepare a concentrated stock solution in anhydrous dimethyl sulfoxide (DMSO). Subsequent dilutions into aqueous buffers or cell culture media should be done immediately prior to use to minimize precipitation. The final concentration of DMSO in the assay should be kept to a minimum (typically <0.1%) to avoid solvent-induced artifacts. For cellular assays, the optimal concentration of the inhibitor should be determined empirically through a dose-response experiment.
This document is intended to provide essential safety and handling information. It is not a substitute for a thorough risk assessment and compliance with all institutional and regulatory guidelines. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on handling and disposal of potent chemical compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
